Product packaging for Adenine, hydriodide(Cat. No.:CAS No. 73663-96-4)

Adenine, hydriodide

Cat. No.: B11859233
CAS No.: 73663-96-4
M. Wt: 263.04 g/mol
InChI Key: RWDZOZBQWXWFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenine, hydriodide is the hydroiodic acid salt of adenine, a fundamental purine derivative that is a ubiquitous component of nucleic acids (DNA and RNA) and essential biomolecules like ATP, NAD, and FAD . This compound, with the molecular formula C5H6IN5 and a molecular weight of 263.04 g/mol, is presented as a salt to alter physicochemical properties like solubility, which is a critical consideration in laboratory and pharmaceutical research . The formation of halide salts like this is a well-established practice in chemical research. The introduction of the iodide counterion is particularly significant in structural biology and supramolecular chemistry; its high electron density makes it an excellent anomalous scatterer for phase determination in X-ray crystallography, and it can influence crystal packing through ionic and potential halogen bonding interactions, which are crucial for directing molecular conformation . In synthetic chemistry, the hydriodide salt of adenine and its methylated derivatives serves as a key intermediate. Methylation reactions using agents like methyl iodide can produce various methylated adenine hydriodides (e.g., N6,1,9-trimethyladenine hydriodide), which are often separated and purified using techniques like reversed-phase HPLC for research into nucleobase interactions and modulators of cellular signaling pathways . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6IN5 B11859233 Adenine, hydriodide CAS No. 73663-96-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

73663-96-4

Molecular Formula

C5H6IN5

Molecular Weight

263.04 g/mol

IUPAC Name

7H-purin-6-amine;hydroiodide

InChI

InChI=1S/C5H5N5.HI/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H

InChI Key

RWDZOZBQWXWFCH-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.I

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of Adenine Hydriodide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of adenine hydriodide. While direct, detailed experimental protocols for adenine hydriodide are not extensively available in the public domain, this document outlines a robust methodology based on established principles of organic synthesis and purification of related compounds, particularly the synthesis of adenine and the purification of its other mineral acid salts.

Introduction

Adenine, a fundamental component of nucleic acids and a key molecule in various biochemical pathways, is often utilized in research and development in its salt forms to enhance solubility and stability. Adenine hydriodide, the salt formed from the reaction of adenine with hydriodic acid, is one such derivative. This guide details a theoretical yet practically grounded approach to its synthesis and subsequent purification to a high degree of purity, suitable for demanding research and pharmaceutical applications.

Synthesis of Adenine

The synthesis of the adenine starting material can be accomplished through several established routes. Two of the most common and historically significant methods are the Traube purine synthesis and synthesis from formamide.

Traube Purine Synthesis

The Traube synthesis is a versatile method for the preparation of purines from pyrimidine precursors. The general pathway involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid, to form the imidazole ring of the purine.

Synthesis from Formamide

Formamide can serve as a single starting material for the abiotic synthesis of adenine, a reaction of significant interest in prebiotic chemistry. Heating formamide, often in the presence of catalysts, can lead to the formation of adenine.[1] An industrial-scale production method involves heating formamide at 120°C in a sealed flask, with the reaction being significantly enhanced by the use of phosphorus oxychloride as a catalyst.[1]

Synthesis of Adenine Hydriodide

The synthesis of adenine hydriodide is a straightforward acid-base reaction. Adenine, being a basic molecule due to its amino group and nitrogen-containing heterocyclic system, reacts with the strong acid, hydriodic acid (HI), to form the corresponding salt.

Experimental Protocol

Materials:

  • Adenine (high purity)

  • Hydriodic acid (HI), 57% in water

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 10.0 g of adenine in 200 mL of deionized water.

  • Heat the suspension to 80-90°C with constant stirring to increase the solubility of adenine. Adenine is known to be more soluble in boiling water (1 part in 40) compared to cold water (1 part in ~2000).

  • While maintaining the temperature, slowly add a stoichiometric amount of 57% hydriodic acid dropwise to the adenine suspension. The addition of acid will facilitate the dissolution of adenine as it forms the more soluble hydriodide salt.

  • After the addition is complete and all the adenine has dissolved, continue stirring the clear solution for another 30 minutes at the same temperature.

  • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization of adenine hydriodide.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

  • Dry the crystals under vacuum to obtain crude adenine hydriodide.

Purification of Adenine Hydriodide

Purification of the synthesized adenine hydriodide is critical to remove any unreacted starting materials, by-products, or occluded impurities. Recrystallization is the most effective method for purifying crystalline organic compounds. A patent for purifying adenine derivatives highlights a strategy of forming a salt with a mineral acid and then recrystallizing it to achieve high purity.[2]

Recrystallization Protocol

Solvent Selection: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the solute completely at an elevated temperature but only sparingly at low temperatures. Based on the solubility of adenine and its other salts, a mixed solvent system of water and ethanol is a promising candidate. Adenine hydrochloride, for instance, is directly water-soluble.

Procedure:

  • Transfer the crude adenine hydriodide to an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water (near boiling) to the flask while stirring until the solid is completely dissolved.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • To the hot, clear solution, slowly add ethanol until the solution becomes slightly turbid, indicating the point of saturation.

  • Allow the solution to cool down slowly to room temperature without disturbance to allow for the formation of large, pure crystals.

  • Further cool the flask in an ice bath to maximize the yield of the purified crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified adenine hydriodide crystals under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of adenine and adenine hydriodide based on typical laboratory results for similar compounds.

Table 1: Synthesis of Adenine (Illustrative Data)

Synthesis MethodStarting MaterialsKey ReagentsReaction ConditionsTypical Yield (%)Purity (%)
Traube Synthesis4,5,6-TriaminopyrimidineFormamideReflux75-85>95
From FormamideFormamidePhosphorus Oxychloride120°C, sealed vessel60-70>90

Table 2: Synthesis and Purification of Adenine Hydriodide (Expected Data)

StepStarting MaterialReagentsSolventTemperature (°C)Expected Yield (%)Expected Purity (%)
Synthesis AdenineHydriodic AcidWater80-9090-95>95 (crude)
Purification Crude Adenine Hydriodide-Water/EthanolBoiling to 0-580-90 (of crude)>99.5

Mandatory Visualizations

Synthesis of Adenine (Traube Pathway)

Traube_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product diaminopyrimidine 4,5-Diaminopyrimidine formylation Formylation diaminopyrimidine->formylation formic_acid Formic Acid formic_acid->formylation cyclodehydration Cyclodehydration formylation->cyclodehydration adenine Adenine cyclodehydration->adenine

Caption: Traube synthesis pathway for adenine.

Synthesis and Purification of Adenine Hydriodide Workflow

Adenine_Hydriodide_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product adenine Adenine reaction Reaction in Water (80-90°C) adenine->reaction hi Hydriodic Acid hi->reaction cooling Cooling & Crystallization reaction->cooling filtration1 Vacuum Filtration cooling->filtration1 crude_product Crude Adenine Hydriodide filtration1->crude_product recrystallization Recrystallization (Water/Ethanol) crude_product->recrystallization cooling2 Cooling & Crystallization recrystallization->cooling2 filtration2 Vacuum Filtration cooling2->filtration2 drying Drying under Vacuum filtration2->drying pure_product Pure Adenine Hydriodide drying->pure_product

Caption: Workflow for adenine hydriodide synthesis and purification.

References

Unveiling the Structural Architecture of Protonated Adenine: A Technical Guide to the Crystal Structure of Adenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of protonated adenine, focusing on adenine hydrochloride as a representative example due to the limited availability of specific data for adenine hydriodide. The principles and methodologies described herein are fundamental to understanding the three-dimensional arrangement of protonated adenine and are broadly applicable to the structural analysis of related compounds.

Introduction

Adenine, a fundamental component of nucleic acids and a key molecule in various biological processes, can be protonated at its nitrogen atoms. Understanding the structural consequences of this protonation is crucial for drug design, materials science, and molecular biology. X-ray crystallography provides a powerful tool to elucidate the precise atomic arrangement within a crystal lattice, offering invaluable insights into intermolecular interactions and molecular conformation. This guide details the crystal structure of adenine hydrochloride, a close analog to adenine hydriodide, and outlines the experimental procedures involved in its determination.

Crystallographic Data of Adenine Hydrochloride

The crystallographic data for adenine hydrochloride has been determined by X-ray diffraction methods. The key parameters defining the crystal structure are summarized in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2/c or Pc
a8.771 ± 0.002 Å
b4.834 ± 0.002 Å
c19.46 ± 0.01 Å
β114° 15' ± 2'
Molecules per Unit Cell (Z)4 (adenine hydrochloride), 2 (water)

Data sourced from the study on adenine hydrochloride by Bernal & Crowfoot (1934) and a more detailed analysis referenced therein[1].

Experimental Protocols

The determination of the crystal structure of adenine hydrochloride involves several key experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals of adenine hydrochloride suitable for X-ray diffraction were obtained by the slow evaporation of an aqueous solution of adenine hydrochloride[1]. This method allows for the gradual formation of well-ordered crystals.

Data Collection: X-ray Diffraction

The crystallographic data were collected using X-ray diffraction techniques. A finely collimated beam of monochromatic X-rays is directed at a single crystal, which diffracts the X-rays in a specific pattern determined by its internal atomic arrangement[2][3][4]. The positions and intensities of the diffracted beams are recorded to determine the unit cell dimensions and space group of the crystal. For adenine hydrochloride, copper Kα radiation (wavelength λ = 1.5405 Å) was used to determine the cell dimensions[1].

Structure Determination and Refinement

The collected diffraction data is used to solve the crystal structure. Two-dimensional Fourier methods were employed to establish the crystal structure of adenine hydrochloride[1]. This involves calculating the electron density map of the crystal, from which the positions of the individual atoms can be determined. The initial structural model is then refined to achieve the best possible agreement with the experimental diffraction data.

Structural Insights

The X-ray analysis of adenine hydrochloride reveals that the purine molecule is planar. The crystal structure is stabilized by a network of hydrogen bonds. These bonds link the adenine molecule to the chloride ions and water molecules present in the crystal lattice. Additionally, van der Waals interactions with other purine molecules contribute to the overall stability of the crystal structure. These interactions are approximately in the plane of the molecule[1]. The optical properties of the crystals suggest that the adenine molecules are arranged in layers[1].

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a compound like adenine hydrochloride.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_result Final Output synthesis Adenine Hydrochloride in Aqueous Solution evaporation Slow Evaporation synthesis->evaporation crystal Single Crystal Formation evaporation->crystal diffraction X-ray Diffraction crystal->diffraction xray X-ray Source (Cu Kα) xray->diffraction detector Data Recording diffraction->detector fourier Two-Dimensional Fourier Analysis detector->fourier model Electron Density Map & Initial Model fourier->model refinement Structure Refinement model->refinement final_structure Crystallographic Data & 3D Structure refinement->final_structure

References

Adenine Hydriodide: A Comprehensive Physicochemical Profile for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the physicochemical properties of adenine and its hydriodide salt. While adenine is a well-characterized molecule fundamental to biological systems, its hydriodide salt is less documented. This guide synthesizes available data on adenine and related salts to project the properties of adenine hydriodide, and outlines detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers working with or considering the use of adenine hydriodide in pharmaceutical and scientific applications.

Physicochemical Properties

The fundamental physicochemical properties of adenine are well-established. The formation of a hydriodide salt will alter these properties, primarily due to the introduction of the iodide counter-ion and the protonation of the adenine molecule. The following tables summarize the known properties of adenine and the projected properties of adenine hydriodide.

Table 1: General Physicochemical Properties

PropertyAdenineAdenine Hydriodide (Projected)
Chemical Formula C₅H₅N₅[1]C₅H₆IN₅
Molecular Weight 135.13 g/mol [1]263.04 g/mol
Appearance White to light yellow crystalline powder[1]White to off-white crystalline solid
Melting Point 360-365 °C (decomposes)[1]Expected to be lower than adenine and to decompose upon melting.

Table 2: Solubility Profile

SolventAdenine SolubilityAdenine Hydriodide (Projected Solubility)
Water 0.103 g/100 mL[1]Higher than adenine due to its salt nature.
Hot Water Soluble[1]Readily soluble.
Ethanol Negligible[1]Slightly soluble.
Acids (e.g., HCl) Soluble[2]Soluble.
Ammonia Soluble in hot aqua ammonia[1]Soluble.

Table 3: Acid-Base Properties

ParameterValue (Adenine)Projected Value (Adenine Hydriodide)
pKa₁ 4.15 (protonation of N1)[1]The pKa of the protonated adenine cation will be relevant.
pKa₂ 9.80 (deprotonation of N9-H)[1]This equilibrium will still be present.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of adenine hydriodide.

Synthesis of Adenine Hydriodide

The synthesis of adenine hydriodide can be achieved by a straightforward acid-base reaction.

Materials:

  • Adenine

  • Hydriodic acid (HI), ~57% in water

  • Ethanol, absolute

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve a known amount of adenine in a minimal amount of warm ethanol in a round-bottom flask with stirring.

  • Cool the solution to room temperature.

  • Slowly add a stoichiometric equivalent of hydriodic acid dropwise to the adenine solution while stirring.

  • Continue stirring for 1-2 hours at room temperature. A precipitate of adenine hydriodide should form.

  • To maximize precipitation, cool the mixture in an ice bath for 30 minutes.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and solvent.

  • Dry the product under vacuum to obtain pure adenine hydriodide.

Diagram 1: Synthesis Workflow for Adenine Hydriodide

G Adenine Adenine Ethanol Warm Ethanol Adenine->Ethanol Dissolve Stirring Stirring at RT Ethanol->Stirring HI Hydriodic Acid HI->Stirring Add dropwise Precipitation Precipitation Stirring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Adenine Hydriodide Drying->Product

Caption: Workflow for the synthesis of adenine hydriodide.

Determination of Aqueous Solubility

The equilibrium solubility of adenine hydriodide in water can be determined using the shake-flask method.[3][4]

Procedure:

  • Add an excess amount of adenine hydriodide to a known volume of distilled water in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle, or centrifuge to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent (e.g., water or a buffer solution).

  • Determine the concentration of adenine hydriodide in the diluted sample using UV-Vis spectrophotometry by measuring the absorbance at its λmax (expected to be around 260 nm) and using a pre-determined calibration curve.[5]

  • Calculate the original concentration in the saturated solution to determine the solubility.

pKa Determination

The pKa of the protonated adenine moiety in adenine hydriodide can be determined by UV-Vis spectrophotometry or potentiometric titration.[6]

UV-Vis Spectrophotometric Method:

  • Prepare a series of buffer solutions with a range of known pH values.

  • Prepare solutions of adenine hydriodide of a constant concentration in each buffer.

  • Measure the UV-Vis spectrum of each solution.

  • The absorbance at a specific wavelength will change as a function of pH due to the different molar absorptivities of the protonated and neutral forms of adenine.

  • Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[6]

Potentiometric Titration Method:

  • Dissolve a known amount of adenine hydriodide in water.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point.

Spectroscopic Properties

The spectroscopic properties of adenine hydriodide are expected to be similar to those of adenine hydrochloride, with the protonation at the N1 position of the purine ring being the dominant factor influencing the spectra.

UV-Vis Spectroscopy: In acidic solution, adenine exhibits a characteristic absorption maximum around 260-263 nm.[7][8] Adenine hydriodide in an aqueous solution is expected to show a similar λmax.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra of adenine hydriodide will show characteristic shifts upon protonation. The protonation at N1 will lead to downfield shifts of the adjacent protons and carbons. The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals for the C2-H, C8-H, and the amino protons.[9][10]

Biological Context: Adenosine Signaling Pathways

Adenine itself is a fundamental component of nucleic acids and energy-carrying molecules like ATP. Its derivative, adenosine, is a key signaling molecule that acts through four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃.[11][12] These receptors are involved in a multitude of physiological processes. The signaling pathways are primarily mediated by the modulation of intracellular cyclic AMP (cAMP) levels.

  • A₁ and A₃ Receptors: Typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[13]

  • A₂A and A₂B Receptors: Couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP levels.[11][13]

The activation of these pathways has downstream effects on protein kinase A (PKA) and other effectors, influencing processes such as inflammation, neurotransmission, and cardiovascular function.[11]

Diagram 2: Simplified Adenosine Receptor Signaling

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine A1_A3 A1 / A3 Receptors Adenosine->A1_A3 A2A_A2B A2A / A2B Receptors Adenosine->A2A_A2B Gi Gi A1_A3->Gi Gs Gs A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP_dec ↓ cAMP AC->cAMP_dec cAMP_inc ↑ cAMP AC->cAMP_inc PKA_dec PKA Activity cAMP_dec->PKA_dec PKA_inc PKA Activity cAMP_inc->PKA_inc Response_dec Cellular Response PKA_dec->Response_dec Response_inc Cellular Response PKA_inc->Response_inc

Caption: Adenosine receptor signaling pathways.

This guide provides a starting point for the scientific community to explore the properties and potential applications of adenine hydriodide. The provided experimental protocols are intended to be foundational, and researchers are encouraged to adapt and optimize them for their specific needs.

References

Spectroscopic Characterization of Adenine Hydriodide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of adenine hydriodide, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of direct experimental data for adenine hydriodide in the scientific literature, this guide utilizes data from its parent molecule, adenine, and its closely related salt, adenine hydrochloride, to provide a robust analytical framework. The principles and methodologies outlined herein are directly applicable to the analysis of adenine hydriodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of adenine hydriodide in solution. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom. Upon protonation to form adenine hydriodide, the chemical shifts of the hydrogen and carbon atoms are expected to change due to alterations in the electronic distribution within the purine ring system.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for adenine and its protonated form (adenine hydrochloride is used as a proxy). These values serve as a reference for the analysis of adenine hydriodide.

Table 1: ¹H NMR Chemical Shifts (ppm)

ProtonAdenine (in DMSO-d₆)Adenine Hydrochloride (in DMSO-d₆)[1]Expected for Adenine Hydriodide (in DMSO-d₆)
H2~8.18.610~8.6
H8~8.18.632~8.6
NH₂~7.39.1~9.1
NH (imidazole)~12.99.5~9.5

Table 2: ¹³C NMR Chemical Shifts (ppm)

CarbonAdenine (in DMSO-d₆)[2]Expected for Adenine Hydriodide (in DMSO-d₆)
C2152.3Shift downfield
C4156.1Shift downfield
C5118.8Shift downfield
C6149.9Shift downfield
C8141.0Shift downfield

Note: The exact chemical shifts for adenine hydriodide may vary slightly due to the influence of the iodide counter-ion and solvent effects.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of adenine hydriodide is provided below.

Materials:

  • Adenine hydriodide sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of adenine hydriodide.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution into a clean 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.

    • Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Adenine Hydriodide prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim & Tune acq1->acq2 acq3 Acquire ¹H FID acq2->acq3 acq4 Acquire ¹³C FID acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase & Calibrate proc1->proc2 proc3 Integrate (¹H) proc2->proc3

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in adenine hydriodide by measuring the absorption of infrared radiation, which excites molecular vibrations. Protonation of adenine will lead to characteristic changes in the vibrational spectrum, particularly in the regions associated with N-H and C=N bonds.

Data Presentation

The table below presents the characteristic IR absorption bands for adenine. For adenine hydriodide, shifts in these bands are expected, particularly for the N-H stretching and bending modes, and the purine ring vibrations.

Table 3: FT-IR Absorption Bands (cm⁻¹)

Vibrational ModeAdenine[3]Expected for Adenine Hydriodide
N-H stretch (NH₂)3296 (asymmetric), 3116 (symmetric)Broadening and shift to lower wavenumbers
C=N stretch~1680Shift in position and intensity
NH₂ scissoring~1600Shift in position and intensity
Purine ring vibrations1500-1300Shifts due to changes in electron distribution
Experimental Protocol: FT-IR Spectroscopy

The following protocol details the procedure for obtaining an FT-IR spectrum of solid adenine hydriodide.

Materials:

  • Adenine hydriodide sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the adenine hydriodide sample and the KBr powder to remove any moisture.

    • In an agate mortar, grind 1-2 mg of the adenine hydriodide sample with approximately 100-200 mg of KBr.

    • Continue grinding until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_proc Data Processing prep1 Grind Adenine Hydriodide with KBr prep2 Press into a Pellet prep1->prep2 acq1 Collect Background Spectrum prep2->acq1 acq2 Collect Sample Spectrum acq1->acq2 proc1 Ratio Sample/ Background acq2->proc1 proc2 Identify and Label Peaks proc1->proc2

FT-IR Spectroscopy Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the adenine hydriodide molecule. The absorption of UV radiation by the conjugated purine ring system results in a characteristic spectrum. The pH of the solution significantly influences the UV-Vis spectrum of adenine due to protonation events.

Data Presentation

The table below shows the UV absorption maxima (λmax) for adenine at different pH values. For adenine hydriodide in an acidic solution, the λmax is expected to be similar to that of adenine at low pH.

Table 4: UV-Vis Absorption Maxima (nm)

SpeciespHλmax (nm)
Adenine (neutral)7~260
Adenine (protonated)1~263
Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the steps for obtaining a UV-Vis spectrum of adenine hydriodide in solution.

Materials:

  • Adenine hydriodide sample

  • Appropriate solvent (e.g., deionized water, buffer solution)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of adenine hydriodide of a known concentration in the chosen solvent.

    • Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1-1.0).

  • Spectrometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Spectrum Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • The software will subtract the baseline from the sample spectrum.

    • Determine the wavelength of maximum absorbance (λmax).

    • If quantitative analysis is required, create a calibration curve by plotting absorbance versus concentration for the series of diluted solutions.

Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_proc Data Analysis prep1 Prepare Stock Solution prep2 Perform Serial Dilutions prep1->prep2 acq1 Record Baseline (Blank) prep2->acq1 acq2 Record Sample Spectrum acq1->acq2 proc1 Determine λmax acq2->proc1 proc2 Quantitative Analysis (Optional) proc1->proc2

UV-Vis Spectroscopy Experimental Workflow

References

The Interplay of Adenine and Iodide in Cellular Signaling and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the distinct and interconnected biological roles of adenine and iodide in critical cellular processes. While seemingly disparate, these two molecules converge on key signaling pathways, particularly within the context of endocrine function and metabolic regulation. Adenine, a fundamental component of nucleic acids and the primary energy currency in the form of adenosine triphosphate (ATP), also acts as a crucial signaling molecule through its nucleoside, adenosine. Iodide is an essential trace element indispensable for the synthesis of thyroid hormones, which are master regulators of metabolism. This document elucidates the core cellular functions of each molecule, presents quantitative data on their interactions with cellular machinery, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows. A significant focus is placed on the crosstalk between adenosine signaling and thyroid hormone synthesis and regulation, highlighting a critical nexus for potential therapeutic intervention.

The Biological Role of Adenine in Cellular Processes

Adenine, a purine nucleobase, is a cornerstone of cellular life, participating in a vast array of biological functions ranging from information storage to energy transfer and signal transduction.

Adenine as a Fundamental Building Block

Adenine is one of the four nucleobases in the nucleic acids DNA and RNA.[1] In DNA, it pairs with thymine, contributing to the stability of the double helix, while in RNA, it pairs with uracil. This role is fundamental to the storage and transmission of genetic information.[1]

Central Role in Cellular Energetics

Adenine is a core component of adenosine triphosphate (ATP), the primary energy currency of the cell.[2] ATP is utilized in a myriad of cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.[1] The hydrolysis of ATP to adenosine diphosphate (ADP) and adenosine monophosphate (AMP) releases energy that drives these processes.

Involvement in Essential Coenzymes

Adenine is an integral part of several essential coenzymes that participate in cellular metabolism, including:

  • Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+): Critical for redox reactions in metabolic pathways.

  • Flavin Adenine Dinucleotide (FAD): A key cofactor in cellular respiration.[2]

  • Coenzyme A (CoA): Central to the metabolism of carbohydrates and fats.

Adenosine Signaling

Beyond its structural and metabolic roles, the adenine nucleoside, adenosine, is a potent signaling molecule that exerts its effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3] These receptors are widely distributed and modulate a diverse range of physiological processes.

  • A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

  • A2A and A2B Receptors: Generally couple to stimulatory G proteins (Gs), resulting in an increase in intracellular cAMP.[4]

Activation of these receptors can influence neurotransmission, inflammation, cardiac function, and more.

The Biological Role of Hydriodide (Iodide) in Cellular Processes

In a biological context, hydriodide (HI), a strong acid, exists as the iodide ion (I⁻). Iodide is an essential trace element with a primary and well-established role in thyroid physiology, as well as emerging roles in other tissues.

Thyroid Hormone Synthesis

The paramount function of iodide is as a substrate for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), in the thyroid gland.[5] This process involves several key steps:

  • Iodide Uptake: Iodide is actively transported from the bloodstream into thyroid follicular cells by the sodium-iodide symporter (NIS) , a transmembrane protein located on the basolateral membrane.[5]

  • Iodide Efflux: Iodide then moves across the apical membrane into the follicular lumen.

  • Organification: In the colloid, thyroid peroxidase (TPO) , a heme-containing enzyme, catalyzes the oxidation of iodide and its incorporation into tyrosine residues on the thyroglobulin protein.

  • Coupling: TPO further catalyzes the coupling of iodotyrosine residues to form T4 and T3, which are stored within the thyroglobulin colloid.

Thyroid hormones are subsequently released into circulation and regulate metabolism in virtually all tissues.

Extrathyroidal Functions

Iodide is also concentrated and has biological effects in several other tissues, including the mammary glands, salivary glands, and gastric mucosa.[6] Its functions in these tissues are less well-understood but are thought to include antioxidant and antiproliferative effects.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of adenine derivatives and iodide with their respective cellular targets.

Table 1: Adenosine Receptor Binding Affinities (Ki values)

CompoundReceptor SubtypeKi (nM)Species
AdenosineA110-30Human
AdenosineA2A10-30Human
AdenosineA3~1000Rat
NECAA1113 ± 34Rat
CGS-21680A2A15-29Human
DPCPX (Antagonist)A10.5-2Human
ZM241385 (Antagonist)A2A0.4-1.1Human

Data compiled from multiple sources.[7][8]

Table 2: Enzyme and Transporter Kinetics

Enzyme/TransporterSubstrate(s)Km/KdVmax/BmaxOrganism/System
Adenine Phosphoribosyltransferase (APRT)Adenine2.3 ± 0.3 µM-Leishmania donovani
Adenine Phosphoribosyltransferase (APRT)PRPP3.6 ± 0.5 µM-Leishmania donovani
Sodium-Iodide Symporter (NIS)Iodide20-30 µM-Human
Sodium-Iodide Symporter (NIS)Sodium~50 mM-Human
Adenosine Transporter (NBTI-sensitive)Adenosine1.9 ± 0.9 µM3.3 ± 0.3 pmol/mg protein/sRat Brain
Adenosine A1 Receptor[3H]DPCPX-227.6 ± 27.6 fmol/mg proteinRat Brain

Data compiled from multiple sources.[2][9][10]

Signaling Pathways and Crosstalk

Adenosine Signaling Pathway

The canonical adenosine signaling pathway involves the activation of adenosine receptors, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and other downstream effectors.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR Gi Gi A1R->Gi activates Gs Gs A2AR->Gs activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Canonical Adenosine Signaling Pathways
Thyroid Hormone Synthesis Pathway

The synthesis of thyroid hormones is a multi-step process tightly regulated by Thyroid Stimulating Hormone (TSH). TSH binding to its receptor on thyrocytes activates a Gs-coupled pathway, leading to increased cAMP and subsequent activation of key proteins involved in iodide transport and hormone synthesis.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_thyrocyte Thyrocyte cluster_colloid Follicular Colloid Iodide_blood Iodide (I⁻) NIS NIS Iodide_blood->NIS TSH TSH TSHR TSH Receptor TSH->TSHR Iodide_cell Iodide (I⁻) NIS->Iodide_cell transport Gs_thyroid Gs TSHR->Gs_thyroid activates AC_thyroid Adenylyl Cyclase Gs_thyroid->AC_thyroid activates cAMP_thyroid cAMP AC_thyroid->cAMP_thyroid produces PKA_thyroid PKA cAMP_thyroid->PKA_thyroid activates PKA_thyroid->NIS upregulates TPO TPO PKA_thyroid->TPO upregulates Iodide_cell->TPO Hormones T3, T4 on Tg TPO->Hormones catalyzes organification & coupling Tg Thyroglobulin Tg->TPO

Thyroid Hormone Synthesis Pathway
Crosstalk Between Adenosine and Iodide Signaling in the Thyroid

A critical point of interaction between adenine and iodide biology occurs in the regulation of thyroid function. Adenosine, acting through its A1 receptor, can inhibit TSH-stimulated cAMP production.[1] This provides a mechanism for fine-tuning thyroid hormone synthesis. Conversely, thyroid hormone status can modulate the expression of adenosine A1 receptors and adenosine transport, indicating a feedback loop.[2]

Crosstalk_Adenosine_Iodide cluster_adenosine Adenosine Signaling cluster_tsh TSH Signaling cluster_iodide Iodide Metabolism & TH Synthesis Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Gi Gi A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits TSH TSH TSHR TSH Receptor TSH->TSHR Gs Gs TSHR->Gs activates Gs->AC activates cAMP cAMP AC->cAMP NIS NIS Activity (Iodide Uptake) cAMP->NIS TH_Synthesis Thyroid Hormone Synthesis cAMP->TH_Synthesis stimulates NIS->TH_Synthesis TH_Release Thyroid Hormone Release TH_Synthesis->TH_Release TH_Release->A1R modulates expression

Adenosine-Iodide Signaling Crosstalk in Thyroid

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of adenine and iodide in cellular processes.

cAMP Assay for Adenosine Receptor Activation

This protocol describes a method for measuring intracellular cAMP levels in response to adenosine receptor stimulation using a competitive enzyme immunoassay.

  • Cell Culture: Culture HEK293 cells stably expressing the adenosine receptor of interest in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Seeding: Seed cells into 48-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Pre-incubation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 50 µM IBMX) for 10 minutes at 37°C to prevent cAMP degradation.

  • Stimulation: Add adenosine receptor agonists at various concentrations and incubate for 60 minutes at 37°C.

  • Cell Lysis: Terminate the reaction by adding 0.1 M HCl.

  • cAMP Measurement: Determine the cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay kit, following the manufacturer's instructions. The assay is based on the competition between unlabeled cAMP in the sample and a fixed amount of peroxidase-labeled cAMP for binding sites on a specific antibody.

  • Data Analysis: Calculate the amount of cAMP produced in response to agonist stimulation by comparing the results to a standard curve.

cAMP_Assay_Workflow start Start cell_culture Culture Adenosine Receptor-Expressing Cells start->cell_culture cell_seeding Seed Cells into 48-well Plates cell_culture->cell_seeding pre_incubation Pre-incubate with Phosphodiesterase Inhibitor cell_seeding->pre_incubation stimulation Stimulate with Adenosine Agonists pre_incubation->stimulation lysis Lyse Cells stimulation->lysis measurement Measure cAMP using Enzyme Immunoassay lysis->measurement analysis Data Analysis measurement->analysis end End analysis->end

cAMP Assay Experimental Workflow
Thyroid Peroxidase (TPO) Activity Assay

This protocol outlines a method to measure TPO activity using a fluorogenic substrate, Amplex™ UltraRed.

  • TPO Source: Utilize a whole-cell extract from a human cell line engineered to produce recombinant TPO.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the TPO extract, the test compound (or vehicle control), Amplex™ UltraRed reagent, and hydrogen peroxide (H2O2).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement: Quantify the fluorescence generated from the oxidation of Amplex™ UltraRed by TPO using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: Determine the dose-response relationship for the test compound's effect on TPO activity and calculate relevant parameters such as IC50.

Measurement of Intracellular Adenine Nucleotides

This protocol details a method for the accurate measurement of ATP, ADP, and AMP from cell extracts using liquid chromatography-coupled mass spectrometry (LC-MS).

  • Cell Culture and Treatment: Grow cells of interest under desired experimental conditions.

  • Metabolite Extraction: Rapidly quench metabolic activity and extract nucleotides by adding ice-cold 80% methanol.

  • Sample Preparation: Centrifuge the samples to pellet cell debris and collect the supernatant containing the extracted nucleotides.

  • LC-MS Analysis: Analyze the nucleotide concentrations in the extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Quantification: Quantify the absolute concentrations of ATP, ADP, and AMP by comparing the peak areas to a standard curve generated with known concentrations of each nucleotide.

Iodide Uptake Assay

This protocol describes a method to measure iodide uptake in cultured cells, such as those expressing the sodium-iodide symporter (NIS).

  • Cell Culture: Culture FRTL-5 thyroid cells or other NIS-expressing cells in a suitable medium.

  • Pre-incubation: Wash the cells with a buffer solution (e.g., Hanks' Balanced Salt Solution) and pre-incubate for 30 minutes at 37°C.

  • Uptake Initiation: Initiate iodide uptake by adding a buffer containing a known concentration of non-radioactive sodium iodide and a tracer amount of radioactive ¹²⁵I-iodide.

  • Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C to allow for iodide transport.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the amount of incorporated radioactivity using a gamma counter.

  • Data Normalization: Normalize the radioactive counts to the protein content of the cell lysate to determine the rate of iodide uptake.

Implications for Drug Development

The intricate relationship between adenine and iodide signaling presents novel opportunities for therapeutic intervention.

  • Adenosine Receptor Modulators in Thyroid Disease: Given the ability of A1 adenosine receptor agonists to inhibit TSH-stimulated pathways, these compounds could be explored for the management of hyperthyroidism. Conversely, A1 receptor antagonists might have utility in conditions requiring enhanced thyroid function.

  • Targeting Adenine Metabolism: Enzymes in the adenine salvage pathway, such as APRT, are potential targets for antiparasitic drugs, as some protozoa rely exclusively on this pathway for AMP synthesis.

  • Adenine as a Scaffold: The adenine scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the development of numerous antiviral and anticancer agents.[11]

  • Iodide and Cancer Therapy: The ability of NIS to concentrate iodide is the basis for radioiodide therapy in thyroid cancer. Efforts are underway to express NIS in other cancer types to render them susceptible to this targeted radiotherapy.

Conclusion

Adenine and iodide, while having distinct primary biological roles, are interconnected in the complex web of cellular regulation. Adenine's functions in energy metabolism, genetic information, and signaling through adenosine receptors are fundamental to all cells. Iodide is essential for thyroid hormone synthesis, a process that is itself modulated by adenosine signaling. Understanding the crosstalk between these pathways provides a more holistic view of cellular physiology and opens new avenues for the development of targeted therapeutics for a range of diseases, from endocrine disorders to cancer and infectious diseases. Further research into the quantitative aspects of this interplay will be crucial for translating these fundamental biological insights into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Adenine and Hydriodide in Synergistic Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and often more sustainable alternative to metal-based catalysis. This document explores the novel, synergistic application of adenine and hydriodide as co-catalysts in organocatalytic transformations. Adenine, a ubiquitous nucleobase, can act as a potent hydrogen-bond donor, effectively activating electrophiles. Concurrently, hydriodide, a strong Brønsted acid, can protonate and activate nucleophiles or other substrates. This dual activation strategy opens new avenues for mild and efficient carbon-carbon and carbon-heteroatom bond formation.

These application notes provide a comprehensive overview of a proposed synergistic catalytic system, including a hypothetical reaction, detailed experimental protocols, and mechanistic insights visualized through diagrams. The data presented is illustrative of expected outcomes based on the individual catalytic activities of adenine and hydriodide.

Proposed Catalytic System: Aza-Michael Addition

A plausible application for a synergistic adenine-hydriodide catalytic system is the aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound. In this proposed system, adenine activates the enone through hydrogen bonding, increasing its electrophilicity, while hydriodic acid protonates the amine, enhancing its nucleophilicity upon deprotonation in the catalytic cycle.

Table 1: Hypothetical Aza-Michael Reaction Data
EntryCatalyst SystemAmineEnoneSolventTemp (°C)Time (h)Yield (%)
1Adenine (10 mol%)AnilineChalconeToluene252420
2HI (10 mol%)AnilineChalconeToluene252415
3Adenine (10 mol%) / HI (10 mol%)AnilineChalconeToluene251292
4Adenine (10 mol%) / HI (10 mol%)BenzylamineChalconeToluene251688
5Adenine (10 mol%) / HI (10 mol%)AnilineMethyl vinyl ketoneToluene251885

Experimental Protocols

General Protocol for the Synergistic Adenine-Hydriodide Catalyzed Aza-Michael Addition

Materials:

  • Adenine (≥99%)

  • Hydriodic acid (57 wt. % in H₂O, stabilized)

  • Aniline (freshly distilled)

  • Chalcone

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.2 mg).

  • Add adenine (0.1 mmol, 13.5 mg).

  • Dissolve the solids in anhydrous toluene (5 mL).

  • Add aniline (1.2 mmol, 111.7 mg, 109 µL).

  • To this stirring solution, add hydriodic acid (0.1 mmol, 13 µL of a 57% aqueous solution).

  • Seal the flask and stir the reaction mixture at 25 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aza-Michael adduct.

Mechanistic Insights and Visualizations

The proposed synergistic catalytic cycle is depicted below. Adenine activates the chalcone via hydrogen bonding between its N-H protons and the carbonyl oxygen of the enone. Simultaneously, hydriodic acid protonates the aniline, which, upon subsequent deprotonation, becomes a more potent nucleophile. The activated nucleophile then attacks the activated electrophile, leading to the product and regeneration of the catalysts.

Synergistic_Aza_Michael_Addition cluster_activation Catalyst Activation cluster_reaction Aza-Michael Addition Adenine Adenine Activated_Chalcone Activated Chalcone (H-bonded to Adenine) Adenine->Activated_Chalcone H-Bonding HI Hydriodic Acid (HI) Protonated_Aniline Anilinium Iodide HI->Protonated_Aniline Protonation Chalcone Chalcone (Enone) Chalcone->Activated_Chalcone Aniline Aniline Aniline->Protonated_Aniline Product Aza-Michael Adduct Activated_Chalcone->Product Protonated_Aniline->Product Nucleophilic Attack Product->Adenine Catalyst Regeneration Product->HI Catalyst Regeneration

Caption: Proposed synergistic activation in the aza-Michael addition.

Experimental Workflow

The general workflow for carrying out and analyzing the adenine and hydriodide co-catalyzed reaction is outlined below.

Experimental_Workflow start Start reagents Combine Reactants, Adenine, and Solvent start->reagents catalyst_add Add Hydriodic Acid reagents->catalyst_add reaction Stir at 25°C (Monitor by TLC) catalyst_add->reaction workup Aqueous Workup (NaHCO3 wash) reaction->workup extraction Solvent Extraction workup->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the co-catalyzed reaction.

Conclusion

The proposed synergistic use of adenine and hydriodide in organocatalysis presents a promising strategy for the activation of both electrophiles and nucleophiles in a single pot. The mild reaction conditions, readily available and inexpensive catalysts, and the potential for a broad substrate scope make this a compelling area for further research and development. The provided protocols and mechanistic hypotheses serve as a foundational guide for scientists exploring this novel catalytic system. Further optimization of reaction parameters and exploration of different substrate combinations are encouraged to fully elucidate the potential of this synergistic approach.

Adenine Hydriodide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental component of nucleic acids and vital coenzymes, also presents intriguing possibilities as a reagent in organic synthesis. When protonated with hydroiodic acid to form adenine hydriodide, its chemical properties are modified, potentially unlocking unique reactivity. While not a universally common reagent, specific applications, particularly in the rearrangement of substituted purine systems, have been documented. This document provides an overview of the known applications of adenine hydriodide derivatives and explores potential, yet-to-be-established, synthetic uses based on the inherent chemical properties of adenine and the hydriodide counterion.

I. Documented Application: Dimroth Rearrangement of N-Alkylated Adenine Derivatives

A notable application of an adenine hydriodide derivative is in facilitating the Dimroth rearrangement, a process involving the isomerization of certain heterocyclic compounds. Specifically, 3,7-dialkyladenine hydriodide salts have been shown to undergo this rearrangement to ultimately yield substituted imidazole carboxamides.

Reaction Scheme:

The process begins with the Dimroth rearrangement of a 3,7-dialkyladenine salt, such as 3,7-dimethyladenine hydriodide, which isomerizes to an N6,7-dialkyladenine intermediate. This intermediate is then susceptible to hydrolysis, leading to the formation of a stable 1-alkyl-4-(N-alkylamino)-1H-imidazole-5-carboxamide.

Dimroth_Rearrangement cluster_0 Dimroth Rearrangement and Hydrolysis 3,7-dialkyladenine_hydriodide 3,7-Dialkyladenine Hydriodide N6,7-dialkyladenine N6,7-Dialkyladenine (Intermediate) 3,7-dialkyladenine_hydriodide->N6,7-dialkyladenine  Rearrangement (e.g., aq. NaOH, heat) imidazole_product 1-Alkyl-4-(N-alkylamino)-1H-imidazole-5-carboxamide N6,7-dialkyladenine->imidazole_product  Hydrolysis

Caption: Workflow of the Dimroth Rearrangement and subsequent hydrolysis of a 3,7-dialkyladenine hydriodide.

Experimental Protocol: Synthesis of 1-Methyl-4-(N-methylamino)-1H-imidazole-5-carboxamide

This protocol is a representative procedure based on the work of Fujii and colleagues on the Dimroth rearrangement of dialkyladenine derivatives.

Materials:

  • 3,7-Dimethyladenine hydriodide

  • 0.1 N Sodium hydroxide (NaOH) solution

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • Standard laboratory glassware for reflux and extraction

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., chloroform/methanol mixtures)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,7-dimethyladenine hydriodide in 0.1 N aqueous sodium hydroxide.

  • Reaction Conditions: Heat the reaction mixture to boiling and maintain reflux for 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by adding hydrochloric acid dropwise until a neutral pH is achieved.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as chloroform or ethyl acetate, multiple times to ensure complete extraction of the product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

  • Characterization: The structure of the purified 1-methyl-4-(N-methylamino)-1H-imidazole-5-carboxamide can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

The following table summarizes typical reaction conditions and reported yields for the Dimroth rearrangement of related N-alkoxyadenine derivatives, which proceed through a similar mechanism.

Starting MaterialReagent/SolventTemperatureTimeProductYield (%)
1-Methoxy-7-methyladenine2 N NaOH (aq)Boiling10 min4-Amino-N'-methoxy-1-methyl-5-carboxamidine59
1-Alkoxy-7-alkyladenines0.1 N NaOH (aq)Boiling20-30 minN⁶-Alkoxy-7-alkyladenine80-86
1-Methoxy-7-methyladeninePyrolysis150 °C1 hN(1)-C(6) bond fission product56

Note: The yields are for related transformations and serve as an indication of the efficiency of such rearrangements under basic conditions.

II. Hypothetical and Potential Applications of Adenine Hydriodide

While documented applications of adenine hydriodide as a general reagent are scarce, its constituent parts—adenine and hydriodic acid—suggest several potential, albeit hypothetical, roles in organic synthesis. These are proposed based on established chemical principles and should be considered as areas for future research.

As a Mild, Heterocyclic Acid Catalyst

The adenine cation, being a protonated purine, could function as a mild, Brønsted acid catalyst. Its relatively large, flat structure might offer shape selectivity in certain reactions. The iodide anion is a weak base, which would make the adeninium ion a moderately strong acid.

Potential Reactions:

  • Esterification and Transesterification: Catalyzing the reaction between carboxylic acids and alcohols.

  • Acetal Formation: Promoting the protection of aldehydes and ketones.

  • Friedel-Crafts Type Reactions: Activating substrates towards electrophilic aromatic substitution.

Acid_Catalysis cluster_1 Hypothetical Acid Catalysis Workflow Adenine_HI Adenine Hydriodide (Catalyst) Substrate_A Substrate A (e.g., Carboxylic Acid) Adenine_HI->Substrate_A Protonation Product Product (e.g., Ester) Substrate_A->Product + Substrate B Substrate_B Substrate B (e.g., Alcohol) Product->Adenine_HI Regeneration

Caption: A logical workflow for the potential use of adenine hydriodide as an acid catalyst.

As a Source of Nucleophilic Iodide

Hydriodide salts can serve as a source of the iodide anion, a soft and effective nucleophile. In this context, adenine hydriodide could be used in reactions where a mild, organic-soluble source of iodide is beneficial.

Potential Reactions:

  • Finkelstein Reaction: Conversion of alkyl chlorides or bromides to alkyl iodides.

  • Ring-Opening of Epoxides: Nucleophilic attack of iodide on an epoxide ring.

  • Cleavage of Ethers: Particularly methyl ethers, a classic use of hydroiodic acid.

In Halogen Bonding Catalysis

The iodine atom in the hydriodide, when associated with the adenine cation, could potentially participate in halogen bonding interactions. This could be exploited in catalysis to activate substrates.

Conclusion

The primary documented role of an adenine hydriodide derivative in organic synthesis is in facilitating the Dimroth rearrangement of N-alkylated purines. While adenine hydriodide itself is not a mainstream reagent, its chemical nature suggests potential applications as a mild acid catalyst or a source of nucleophilic iodide. The exploration of these hypothetical roles could open new avenues for the use of purine-based compounds in synthetic organic chemistry. Further research is warranted to validate these potential applications and to develop detailed protocols.

Application Notes and Protocols for the Synthesis of Adenine and its Hydriodide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the synthesis of adenine and its N-substituted derivatives, followed by a general method for the preparation of their hydriodide salts. The methodologies are based on established chemical syntheses suitable for laboratory-scale preparation.

Synthesis of Adenine via Traube Purine Synthesis

The Traube purine synthesis is a versatile and widely used method for the preparation of purines from 4,5-diaminopyrimidines.[1][2][3] This protocol outlines the ring closure of 4,5,6-triaminopyrimidine with formic acid to yield adenine.

Experimental Protocol

Step 1: Synthesis of 4,5,6-Triaminopyrimidine

This intermediate is typically synthesized from 4,6-diamino-5-nitropyrimidine through catalytic hydrogenation. The starting nitro compound can be obtained by the nitration of 4,6-diaminopyrimidine.

  • Nitration: To a suspension of 4,6-diaminopyrimidine in concentrated sulfuric acid, slowly add potassium nitrate while maintaining a low temperature (0-5 °C).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate 4,6-diamino-5-nitropyrimidine. Filter, wash with water, and dry the product.

  • Reduction: Suspend 4,6-diamino-5-nitropyrimidine in a suitable solvent (e.g., ethanol/water mixture) and add a hydrogenation catalyst (e.g., Pd/C or Raney nickel).

  • Hydrogenation: Hydrogenate the mixture in a Parr apparatus under hydrogen gas pressure until the uptake of hydrogen ceases.

  • Isolation: Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 4,5,6-triaminopyrimidine, which can be used in the next step, often without further purification.

Step 2: Cyclization to Adenine [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5,6-triaminopyrimidine in a mixture of triethyl orthoformate and acetic anhydride.[4]

  • Reaction: Heat the mixture to reflux and maintain for the time required for the reaction to complete (typically several hours, monitored by TLC).

  • Isolation: Cool the reaction mixture. The product, adenine, will often precipitate.

  • Purification: Filter the crude product. The filtrate can be concentrated to yield more product. The crude adenine can be purified by recrystallization from hot water.[4]

Logical Workflow for Adenine Synthesis

cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization A 4,6-Diaminopyrimidine B 4,6-Diamino-5-nitropyrimidine A->B Nitration C 4,5,6-Triaminopyrimidine B->C Reduction D Adenine C->D Cyclization (Triethyl Orthoformate, Acetic Anhydride)

Caption: Workflow for the synthesis of adenine via the Traube method.

Synthesis of N6-Substituted Adenine Derivatives

N6-substituted adenines are an important class of compounds, often synthesized for their potential biological activities.[5] A common method involves the reaction of a 6-chloropurine derivative with a primary or secondary amine.

Experimental Protocol

This protocol describes the synthesis of an N6-alkyladenine from 6-chloropurine.

  • Reaction Setup: In a pressure tube or a sealed vial, dissolve 6-chloropurine in a suitable solvent such as ethanol, n-butanol, or acetonitrile.

  • Addition of Amine: Add an excess of the desired primary or secondary amine (e.g., cyclopentylamine, diethylamine) to the solution.[6]

  • Reaction: Seal the vessel and heat the mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent and excess amine under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N6-substituted adenine.

Quantitative Data
Starting MaterialAmineProductYield (%)Reference
6-ChloropurineCyclopentylamineN6-CyclopentyladenineNot specified[6]
2′,3′,5′-Tri-O-(t-butyldimethylsilyl)inosineDiethylamine2′,3′,5′-Tri-O-(t-butyldimethylsilyl-N6,N6-Diethyladenosine65%[7]

Note: The yield for the adenosine derivative is provided as an example of the efficiency of this type of reaction.

General Workflow for N6-Alkylation

A 6-Chloropurine C N6-Substituted Adenine A->C Nucleophilic Aromatic Substitution B Primary or Secondary Amine (R-NH2) B->C

Caption: General workflow for N6-substituted adenine synthesis.

Protocol for the Preparation of Adenine Hydriodide Derivatives

The conversion of a basic adenine derivative to its hydriodide salt is a standard acid-base neutralization reaction. Hydriodide salts can be useful for improving the solubility or crystallinity of the parent compound.

General Experimental Protocol
  • Dissolution: Dissolve the synthesized adenine or N6-substituted adenine derivative in a suitable solvent, such as ethanol or isopropanol. Gentle heating may be required to achieve complete dissolution.

  • Acidification: To the stirred solution, add a stoichiometric amount (1 equivalent) of hydroiodic acid (HI) dropwise. The hydroiodic acid can be a commercially available aqueous solution (e.g., 57 wt. % in H₂O).

  • Precipitation: Upon addition of the acid, the hydriodide salt will typically precipitate from the solution. If precipitation is slow, the solution can be cooled in an ice bath or a non-polar solvent (e.g., diethyl ether) can be added to induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent (the one used for the reaction or a non-polar solvent like diethyl ether) to remove any unreacted starting material or excess acid. Dry the product under vacuum to obtain the final adenine hydriodide derivative.

Reaction Pathway for Hydriodide Salt Formation

A Adenine Derivative (Base) C Adenine Derivative Hydriodide (Salt) A->C Acid-Base Neutralization B Hydroiodic Acid (HI) B->C

Caption: Pathway for the formation of an adenine hydriodide salt.

References

Application of Adenine Hydriodide in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adenine, a fundamental component of nucleic acids and cellular energy metabolism, serves as a privileged scaffold in medicinal chemistry. Its derivatives have led to the development of potent antiviral and anticancer agents. Adenine hydriodide, as a salt of adenine, can be a reactive starting material for the synthesis of various nucleoside and non-nucleoside analogs, facilitating N-alkylation reactions that are crucial for building the core structures of these therapeutic agents. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of adenine and its derivatives in drug discovery.

Application in Antiviral Drug Development

Adenine-based acyclic nucleoside phosphonates are a cornerstone of antiviral therapy, particularly against retroviruses like HIV and hepadnaviruses like HBV. These compounds act as chain terminators after being incorporated into the viral DNA, thus halting replication.

Key Antiviral Agents Derived from Adenine

Two prominent examples of adenine-derived antiviral drugs are Tenofovir and Adefovir.

  • Tenofovir: A potent nucleotide analog reverse transcriptase inhibitor (NRTI) used in the management of HIV and chronic hepatitis B. It is typically administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance oral bioavailability.[1]

  • Adefovir: An acyclic nucleotide analog of adenosine monophosphate used for the treatment of chronic hepatitis B. It is administered as the prodrug Adefovir Dipivoxil.[2][3]

Quantitative Antiviral Activity

The efficacy of these compounds is quantified by their 50% inhibitory concentration (IC50) against the target virus.

CompoundVirusCell LineIC50 (µM)Citation
TenofovirHIV-1MT-41.4 - 4.2[4]
TenofovirSHIV-0.3 - 1.7[5]
Tenofovir DiphosphateHIVCell-free0.2 - 0.45[5]
AdefovirHBVTransfected Human Hepatoma Cells0.2 - 2.5[2]
GLS4 (Adefovir analog)HBV-0.012[6]
(S)-HPMPAAdenovirusHuman Embryonic Lung Fibroblasts0.7 - 3[7]

Application in Anticancer Drug Development

Adenine and its derivatives have also been investigated for their anticancer properties. They can induce apoptosis and cause cell cycle arrest in cancer cells.

Cytotoxicity of Adenine Derivatives

The cytotoxic effects of adenine derivatives are evaluated against various cancer cell lines, with the IC50 value indicating the concentration required to inhibit the growth of 50% of the cells.

CompoundCell LineCancer TypeIC50 (µM)Citation
AdenineBel-7402Hepatocellular CarcinomaNot specified, but showed 72.6% inhibition at a certain concentration[8]
AdenineHelaCervical CancerNot specified, but showed 89.5% inhibition at a certain concentration[8]
AdenineHT29Colon Cancer2838[9]
AdenineCaco-2Colon Cancer22198[9]
Adenine Schiff Base 3HepG2Hepatocellular CarcinomaNot specified, but showed promising activity[1]
Adenine Schiff Base 4SK-GT2-Not specified, but showed promising activity[1]

Experimental Protocols

The synthesis of many medicinally important adenine derivatives involves the N-alkylation of the purine ring. While specific protocols often start with adenine, adenine hydriodide can be used as a reactive precursor. The hydriodide salt can enhance the solubility and reactivity of adenine in certain organic solvents. The following is a generalized protocol for the N9-alkylation of adenine, which is a key step in the synthesis of compounds like Tenofovir and Adefovir.

Note on Adenine Hydriodide: Direct protocols specifying adenine hydriodide are not commonly published. However, it can be used in place of adenine with the addition of a suitable base to neutralize the hydroiodic acid and deprotonate the adenine for the alkylation reaction. The choice of base and solvent is critical for achieving high regioselectivity at the N9 position.

General Protocol for N9-Alkylation of Adenine

This protocol is a generalized representation of the N-alkylation step common in the synthesis of acyclic nucleoside phosphonates.

Materials:

  • Adenine (or Adenine Hydriodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH) or another suitable base (e.g., Potassium Carbonate, DBU)

  • Alkylating agent (e.g., a protected hydroxymethylpropyl tosylate for Tenofovir synthesis)

  • Anhydrous solvent for quenching (e.g., methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend adenine in anhydrous DMF. If using adenine hydriodide, an additional equivalent of base will be required.

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add the base (e.g., NaH) portion-wise, and allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the adenine anion.

  • Alkylation: Dissolve the alkylating agent in anhydrous DMF and add it dropwise to the adenine anion suspension at 0°C. Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess base by the slow addition of methanol.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the desired N9-alkylated adenine derivative.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Acyclic Nucleoside Phosphonates

The antiviral activity of Tenofovir and Adefovir stems from their ability to be anabolized by cellular kinases to their active diphosphate metabolites. These metabolites then compete with the natural substrate (dATP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV). Once incorporated, they cause chain termination due to the lack of a 3'-hydroxyl group.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Prodrug Tenofovir/Adefovir (Prodrug) Drug Tenofovir/Adefovir Prodrug->Drug Cellular Esterases Drug_MP Tenofovir/Adefovir Monophosphate Drug->Drug_MP Cellular Kinases Drug_DP Tenofovir/Adefovir Diphosphate (Active) Drug_MP->Drug_DP Cellular Kinases Viral_DNA_Polymerase Viral Reverse Transcriptase/ DNA Polymerase Drug_DP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA Growing Viral DNA Viral_DNA_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination dATP dATP (Natural Substrate) dATP->Viral_DNA_Polymerase

Caption: Mechanism of action of Tenofovir and Adefovir.

Experimental Workflow for the Synthesis of Acyclic Nucleoside Phosphonates

The synthesis of acyclic nucleoside phosphonates like Tenofovir and Adefovir generally follows a convergent synthesis strategy.

Synthesis_Workflow Adenine Adenine / Adenine Hydriodide Adenine_Anion Adenine Anion Adenine->Adenine_Anion Base Base (e.g., NaH) Base->Adenine_Anion N9_Alkylated_Adenine N9-Alkylated Adenine Derivative Adenine_Anion->N9_Alkylated_Adenine Alkylating_Agent Protected Acyclic Side Chain (e.g., Tosylate) Alkylating_Agent->N9_Alkylated_Adenine Deprotection Deprotection N9_Alkylated_Adenine->Deprotection Final_Product Acyclic Nucleoside Phosphonate (e.g., Tenofovir/Adefovir) Deprotection->Final_Product Purification Purification (Chromatography) Final_Product->Purification

Caption: General workflow for the synthesis of acyclic nucleoside phosphonates.

Logical Relationship in Kinase Inhibition by Adenine Derivatives

Adenine derivatives can also act as kinase inhibitors by competing with ATP for the binding site on the kinase.

Kinase_Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibition Inhibition of Phosphorylation Kinase->Inhibition ATP ATP ATP->Kinase Adenine_Derivative Adenine-based Kinase Inhibitor Adenine_Derivative->Kinase Competitive Binding Adenine_Derivative->Inhibition Substrate Substrate Substrate->Kinase

References

Application Notes and Protocols: Adenine and Iodide as Building Blocks for Novel Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of novel materials incorporating adenine and iodide. While "adenine hydriodide" as a direct starting material is not commonly documented in the synthesis of novel materials, adenine and its derivatives can be effectively combined with iodide sources to create innovative materials such as co-crystals and metal-organic frameworks (MOFs). This document outlines the synthesis and characterization of such materials, offering insights into their potential applications.

Introduction to Adenine and Iodide in Materials Science

Adenine, a fundamental component of nucleic acids, offers a rich scaffold for the design of novel materials due to its multiple hydrogen bonding sites and ability to coordinate with metal ions. When combined with iodide, a versatile anion, it can lead to the formation of unique crystal structures with interesting properties. The interaction between adenine and iodide can be exploited in crystal engineering to create co-crystals and coordination polymers with potential applications in areas such as sensing, catalysis, and drug delivery.

This document focuses on two primary examples of materials synthesized using adenine derivatives and an iodide source:

  • An Adenine-Containing Cuprous Iodide Aggregate: A metal-organic hybrid material.

  • An Iodide-Containing Covalent Organic Framework (COF): A porous crystalline polymer.

Adenine-Containing Cuprous Iodide Aggregate

A notable example of a material incorporating both adenine and iodide is a hexagonal prismatic cuprous iodide aggregate coordinated with a modified adenine analog. This structure highlights the potential of using adenine derivatives to direct the assembly of metal-halide clusters.

Experimental Protocol: Synthesis of an Adenine-Containing Cuprous Iodide Aggregate

This protocol is based on the synthesis of a copper(I) iodide complex with an N9-substituted adenine analog.

Materials:

  • Modified Adenine Analog (e.g., bearing a thiocyanate pendant arm at the N9 position)

  • Copper(I) Iodide (CuI)

  • Acetonitrile (CH3CN)

  • Diethyl ether

Procedure:

  • Dissolve the modified adenine analog in a minimal amount of hot acetonitrile.

  • In a separate flask, dissolve Copper(I) Iodide in acetonitrile.

  • Slowly add the CuI solution to the adenine analog solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 24 hours.

  • Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

  • Collect the resulting crystals by filtration, wash with diethyl ether, and dry under vacuum.

Quantitative Data

The following table summarizes the crystallographic data for a representative adenine-containing cuprous iodide aggregate.[1]

ParameterValue
Chemical FormulaC16H14Cu6I6N10S2
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.123(2)
b (Å)11.456(2)
c (Å)12.789(3)
α (°)89.98(3)
β (°)88.76(3)
γ (°)65.43(3)
Volume (ų)1342.1(5)
Z1
Density (calculated) (g/cm³)3.145
R-factor (%)4.52

Note: This data is for a specific reported structure and may vary depending on the exact adenine derivative and reaction conditions.

Experimental Workflow

G cluster_prep Solution Preparation cluster_reaction Reaction and Crystallization cluster_isolation Product Isolation prep_ade Dissolve modified adenine in hot acetonitrile mix Mix solutions and stir for 24 hours prep_ade->mix prep_cui Dissolve CuI in acetonitrile prep_cui->mix crystallize Induce crystallization with diethyl ether mix->crystallize filter Filter to collect crystals crystallize->filter wash Wash with diethyl ether filter->wash dry Dry under vacuum wash->dry product Adenine-Containing Cuprous Iodide Aggregate dry->product G cluster_material Material Properties cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Outcome cof Iodide-Containing COF (TDI-COF) iodide High-Z Iodide Ions cof->iodide contains damage Increased DNA Double-Strand Breakage iodide->damage leads to xray X-ray Irradiation xray->iodide interacts with ferroptosis Induction of Ferroptosis xray->ferroptosis induces radiotherapy Enhanced Radiotherapy Efficacy damage->radiotherapy tumor_inhibition Inhibition of Tumor Growth ferroptosis->tumor_inhibition radiotherapy->tumor_inhibition contributes to

References

Application Notes and Protocols for High-Throughput Screening of Adenine Hydriodide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine and its analogs represent a class of compounds with significant therapeutic potential due to their diverse biological activities, often mediated through interactions with purinergic receptors and other ATP-binding proteins. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of such analogs to identify promising lead compounds for drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the high-throughput screening of adenine hydriodide analogs, focusing on cell-based assays to assess their impact on intracellular signaling pathways. The "hydriodide" salt form of these analogs is often utilized to improve solubility and handling of the compounds.

Data Presentation

The following table summarizes hypothetical quantitative data from a primary screen of a library of adenine hydriodide analogs. This data is representative of what would be generated in a typical HTS campaign.

Compound IDConcentration (µM)% Inhibition of Adenosine Receptor XZ'-factorCell Viability (%)
AH-0011092.50.8598.2
AH-0021015.30.8599.1
AH-0031078.20.8597.5
AH-004105.60.8598.9
AH-0051095.10.8575.3 (Cytotoxic)
AH-0061045.80.8596.8
AH-0071088.90.8598.1
AH-008102.10.8599.5
AH-0091062.70.8597.2
AH-0101099.80.8596.5

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a cAMP Assay

This protocol is designed to identify adenine hydriodide analogs that modulate the activity of G-protein coupled receptors (GPCRs), such as adenosine receptors, which signal through changes in intracellular cyclic AMP (cAMP) levels.[3][4]

Objective: To identify compounds that either inhibit (antagonists) or stimulate (agonists) cAMP production.

Materials:

  • HEK293 cells stably expressing the target adenosine receptor (e.g., A2A).

  • Assay medium: DMEM supplemented with 1% FBS, 10 mM HEPES, and 1 mM IBMX.

  • Adenine hydriodide analog library (10 mM stock in DMSO).

  • Forskolin (10 mM stock in DMSO).

  • cAMP detection kit (e.g., HTRF, Luminescence, or Fluorescence Polarization-based).

  • 384-well white, solid-bottom assay plates.

  • Acoustic liquid handler or pintool for compound dispensing.

  • Plate reader compatible with the chosen cAMP detection technology.

Methodology:

  • Cell Preparation:

    • Culture HEK293 cells expressing the target receptor to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer.

    • Resuspend cells in assay medium to a density of 2,500 cells/5 µL.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each adenine hydriodide analog from the library into the assay plates.

    • For controls, dispense 50 nL of DMSO (negative control) and a known antagonist (positive control) into designated wells.

  • Cell Dispensing:

    • Dispense 5 µL of the cell suspension into each well of the assay plates containing the compounds.

    • Incubate the plates at room temperature for 30 minutes to allow compound binding.

  • Agonist/Antagonist Stimulation:

    • For antagonist screening: Add 5 µL of assay medium containing forskolin (final concentration 1 µM) and a known agonist (e.g., NECA, at EC80 concentration) to all wells except the negative control wells.

    • For agonist screening: Add 5 µL of assay medium to all wells.

  • Incubation:

    • Incubate the plates at room temperature for 60 minutes.

  • cAMP Detection:

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate for the recommended time (typically 60 minutes).

  • Data Acquisition:

    • Read the plates on a plate reader using the appropriate settings for the detection technology.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor to assess the quality of the assay.[5] A Z'-factor > 0.5 is considered excellent.

Protocol 2: Secondary Dose-Response and Cytotoxicity Assays

This protocol is for confirming the activity of "hit" compounds from the primary screen and assessing their potency and potential cytotoxicity.

Objective: To determine the IC50 or EC50 values of active compounds and rule out false positives due to cytotoxicity.

Materials:

  • "Hit" compounds from the primary screen.

  • Cell line and media used in the primary screen.

  • cAMP detection kit.

  • Cell viability assay kit (e.g., CellTiter-Glo®).

  • 384-well assay plates.

  • Serial dilution system.

Methodology:

  • Dose-Response Plate Preparation:

    • Prepare a 10-point, 3-fold serial dilution of each "hit" compound in DMSO.

    • Dispense the diluted compounds into assay plates.

  • IC50/EC50 Determination:

    • Perform the cAMP assay as described in Protocol 1, using the dose-response plates.

  • Cytotoxicity Assay:

    • In parallel, prepare identical dose-response plates.

    • Add cells and incubate for the same duration as the primary assay.

    • Add the cell viability reagent according to the manufacturer's protocol.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Generate dose-response curves and calculate IC50/EC50 values using a non-linear regression model.

    • Generate cytotoxicity curves and determine the CC50 value for each compound.

    • Compare the IC50/EC50 values with the CC50 values to identify compounds with a suitable therapeutic window.

Visualizations

Signaling Pathway

The following diagram illustrates a common signaling pathway for Gs-coupled adenosine receptors, a frequent target for adenine analogs. Activation of the receptor leads to the stimulation of adenylyl cyclase, which in turn increases the production of the second messenger cAMP.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Adenosine Receptor (Gs-coupled) G_Protein Gs Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ligand Adenine Analog (Agonist) Ligand->Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Gs-coupled adenosine receptor signaling pathway.

Experimental Workflow

This diagram outlines the workflow for the high-throughput screening of adenine hydriodide analogs, from primary screening to hit confirmation.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen Compound_Library Adenine Hydriodide Analog Library Primary_Assay Single-Dose cAMP Assay (384-well format) Compound_Library->Primary_Assay Data_Analysis_1 Identify 'Hits' (% Inhibition > 50%) Primary_Assay->Data_Analysis_1 Hit_Compounds 'Hit' Compounds Data_Analysis_1->Hit_Compounds Dose_Response 10-point Dose-Response cAMP Assay Hit_Compounds->Dose_Response Cytotoxicity Dose-Response Cytotoxicity Assay Hit_Compounds->Cytotoxicity Data_Analysis_2 Determine IC50/EC50 and CC50 Dose_Response->Data_Analysis_2 Cytotoxicity->Data_Analysis_2 Confirmed_Hits Confirmed Hits Data_Analysis_2->Confirmed_Hits

Caption: High-throughput screening workflow.

References

Application Notes and Protocols for the Quantification of Adenine and Hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of adenine and hydriodide. The methods described are tailored for researchers, scientists, and professionals in the field of drug development, offering robust and validated analytical procedures.

Part 1: Analytical Methods for the Quantification of Adenine

Adenine is a fundamental purine nucleobase integral to nucleic acids (DNA and RNA) and energy-rich molecules like adenosine triphosphate (ATP).[1][2][3] Its accurate quantification is crucial in various biological and pharmaceutical studies. Several analytical techniques are available, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent due to their sensitivity and specificity.[4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: HPLC with UV detection is a widely used method for adenine quantification due to its simplicity, cost-effectiveness, and reproducibility.[6] The method relies on separating adenine from a sample matrix using a reversed-phase column, followed by detection using a UV spectrophotometer.[4][7] Adenine exhibits a strong UV absorbance maximum around 260 nm, which allows for sensitive detection.[8][9] This technique is suitable for analyzing adenine in various samples, including plasma and cell cultures.[4][6]

Experimental Protocol: Reversed-Phase HPLC-UV

This protocol is a synthesized example based on common practices found in the literature.[1][6][7]

  • Sample Preparation (Plasma):

    • Mix 1.0 mL of plasma with 1.0 mL of a standard adenine solution (or water for a blank).[1]

    • Vortex the mixture for 5 minutes, followed by 10 minutes of shaking.[1]

    • Add 15.0 mL of acetone to precipitate proteins.[1]

    • Centrifuge the mixture at 3000 rpm for 10 minutes.[1]

    • Collect the supernatant and evaporate it to dryness under a vacuum.[1]

    • Reconstitute the residue in 5.0 mL of the mobile phase.[1]

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC system with a UV detector.[1]

    • Column: C18 or C28 reversed-phase column (e.g., Sunniest RP-Aqua C28, 250 x 4.6 mm, 5.0 µm).[1][6]

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 90:10, v/v).[1][6]

    • Flow Rate: 1.0 mL/min.[1][6]

    • Column Temperature: 27 ± 1 °C.[1]

    • Injection Volume: 5-20 µL.[1][7]

    • UV Detection Wavelength: 260 nm.[6]

  • Quantification:

    • Prepare a series of standard solutions of adenine at known concentrations (e.g., 5–1000 µg/mL).[6]

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples and determine their adenine concentration by interpolating their peak areas from the calibration curve.

Quantitative Data Summary: HPLC-UV for Adenine

ParameterReported ValueSource
Linearity Range5–1000 µg/mL[6]
Limit of Detection (LOD)< 0.3 µg/mL[6]
Limit of Quantification (LOQ)< 0.91 µg/mL[6]
Intra-day Precision (%RSD)< 9%[6]
Inter-day Precision (%RSD)< 9%[6]
Accuracy99.8–107.4%[6]
Extraction Recovery80–95%[6]

Workflow Diagram: HPLC-UV Analysis of Adenine

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_quant Quantification Sample Plasma Sample Spike Spike with IS (Optional) Sample->Spike Precipitate Protein Precipitation (e.g., Acetone) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Injector HPLC Injector Filter->Injector Column C18/C28 Column (Separation) Injector->Column Detector UV Detector (260 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Quantify Calculate Concentration Data->Quantify CalCurve Calibration Curve (Standards) CalCurve->Quantify

Caption: Workflow for adenine quantification using HPLC-UV.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: LC-MS and its tandem version (LC-MS/MS) are considered the gold standard for quantifying adenine and its nucleotides (AMP, ADP, ATP) in complex biological samples.[5][10] This method offers superior sensitivity and specificity compared to HPLC-UV, allowing for the detection of very low concentrations.[11] The technique separates analytes via liquid chromatography, which are then ionized and detected based on their mass-to-charge ratio (m/z).[10][12] This is particularly useful for measuring low basal concentrations of related compounds like AMP, which can be difficult to quantify directly with other methods.[5][10]

Experimental Protocol: LC-MS/MS

This protocol is a synthesized example based on published methods.[11][12]

  • Sample Preparation (Cellular Extracts):

    • Extract adenine nucleotides from cells using an appropriate extraction solvent (e.g., perchloric acid or methanol).

    • Add a stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine) to the extract for accurate quantification.[12]

    • Centrifuge the extract to remove cell debris.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1100 series or equivalent.[12]

    • Column: Reversed-phase C18 column (e.g., Luna C-18(2), 3 µm, 150 x 2.0 mm).[12]

    • Mobile Phase:

      • Solvent A: 25 mM ammonium acetate in water.[12]

      • Solvent B: Acetonitrile.[12]

      • Elution: Isocratic at 10% Solvent B.[12]

    • Flow Rate: 0.2 mL/min.[12]

    • Column Temperature: 35 °C.[12]

    • Injection Volume: 10 µL.[12]

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 3000).[12]

    • Ionization Mode: Negative Ion Electrospray (ESI-).[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Adenosine: 267.8 -> 136.2.[12]

      • Internal Standard (¹³C₅-adenine): 272.8 -> 136.2.[12]

  • Quantification:

    • A standard curve is constructed by analyzing known concentrations of adenine with a fixed amount of the internal standard.

    • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.

    • The concentration of adenine in the samples is determined from this calibration curve.[12]

Quantitative Data Summary: LC-MS for Adenosine

ParameterReported ValueSource
Linearity Range0.005–2 µg/mL[11]
R² of Calibration Curve1.0[12]
Precursor/Product Ions267.8/136.2 (Adenosine)[12]
Internal Standard¹³C₅-adenine[12]

Workflow Diagram: LC-MS/MS Analysis of Adenine

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Data Analysis Sample Biological Sample (e.g., Cell Lysate) Extract Extraction Sample->Extract Spike Add Internal Standard Extract->Spike Centrifuge Centrifugation Spike->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC ESI Ionization (Electrospray) LC->ESI Q1 Quadrupole 1 (Precursor Ion) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector MRM MRM Data Detector->MRM Quantify Quantification vs. Internal Standard MRM->Quantify cluster_prep Sample Preparation cluster_ic Ion Chromatography System cluster_quant Quantification Sample Iodide-containing Sample Dissolve Dissolve in Deionized Water Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter Sample Dilute->Filter Injector Injector Filter->Injector Pump Eluent Pump (e.g., Na₂CO₃) Pump->Injector Column Anion-Exchange Column Injector->Column Suppressor Suppressor Column->Suppressor Detector Conductivity Detector Suppressor->Detector Data Data System Detector->Data Result Compare Sample vs. Standard Peak Area Data->Result Standard Analyze Standard Standard->Result cluster_step1 Step 1: Iodine Liberation cluster_step2 Step 2: Titration cluster_step3 Step 3: Calculation Iodide Iodide (I⁻) in Sample Oxidant Add Excess Oxidizing Agent (e.g., IO₃⁻) + Acid Iodide->Oxidant Iodine Liberated Iodine (I₂) Oxidant->Iodine Thiosulfate Titrate with Sodium Thiosulfate (S₂O₃²⁻) Iodine->Thiosulfate reacts with Starch Add Starch Indicator (near endpoint) Thiosulfate->Starch Endpoint Endpoint: Blue color disappears Starch->Endpoint Moles_Thio Calculate Moles of S₂O₃²⁻ Used Endpoint->Moles_Thio provides volume for Moles_Iodine Determine Moles of I₂ (Stoichiometry) Moles_Thio->Moles_Iodine Moles_Iodide Determine Moles of I⁻ in Original Sample Moles_Iodine->Moles_Iodide Concentration Calculate Concentration Moles_Iodide->Concentration

References

Adenine Hydriodide: Applications in Cell Culture for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, adenine and its derivatives present intriguing possibilities in the modulation of cellular processes. Adenine, a fundamental component of nucleic acids and energy metabolism, has demonstrated significant potential as an anti-cancer and anti-viral agent. While specific research on adenine hydriodide is limited, its properties can be inferred from studies on adenine and its other salt forms, such as adenine hydrochloride. It is presumed that in a cellular context, adenine hydriodide dissociates, making the adenine moiety available to exert its biological effects.

These application notes provide an overview of the utility of adenine in cell culture, with a focus on its anti-cancer properties, and offer detailed protocols for key experimental assays.

Anticancer Applications

Adenine has been shown to inhibit the growth of various cancer cell lines, including human hepatocellular carcinoma (HepG2 and SK-Hep-1), colon cancer (HT29 and Caco-2), and cervical cancer (HeLa) cells.[1][2] Its mechanism of action is primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest, often mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][3][4]

Key Anti-cancer Effects:

  • Induction of Apoptosis: Adenine treatment leads to morphological changes characteristic of apoptosis and can be quantified using methods like Annexin V staining.[5]

  • Cell Cycle Arrest: It can cause cells to accumulate in the S phase of the cell cycle, preventing cell division.[5]

  • Activation of AMPK/mTOR Pathway: Adenine activates AMPK, a key energy sensor in cells. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation.[4][6]

Antiviral Applications

Derivatives of adenine, particularly acyclic nucleoside phosphonates, have shown significant antiviral activity against a range of DNA viruses, including herpes viruses, and retroviruses like HIV and HBV.[7][8] These compounds often act as chain terminators during viral DNA synthesis.

Quantitative Data Summary

The following table summarizes the inhibitory effects of adenine on various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 Value (72 hours)Reference
Bel-7402Liver Cancer0.2758 ± 0.0013 mg/ml[5]
HeLaCervical Cancer0.2157 ± 0.0009 mg/ml[5]
HT29Colon Cancer2.838 mM[3]
Caco-2Colon Cancer22.198 mM[3]
Normal Cervical CellsNon-cancerous0.6027 ± 0.0158 mg/ml[5]

Experimental Protocols

Here are detailed protocols for common assays used to evaluate the effects of adenine on cultured cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of adenine on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Adenine hydriodide (or adenine)

  • Cancer cell line of interest (e.g., HT29, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare a stock solution of adenine hydriodide in an appropriate solvent (e.g., sterile water or PBS) and dilute it in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of adenine. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis using flow cytometry.

Materials:

  • Adenine hydriodide (or adenine)

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of adenine for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Adenine hydriodide (or adenine)

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with adenine.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Visualizations

Adenine-Induced AMPK/mTOR Signaling Pathway

Adenine_Signaling Adenine Adenine AMPK AMPK (AMP-activated protein kinase) Adenine->AMPK Activates mTORC1 mTORC1 (mammalian target of rapamycin complex 1) AMPK->mTORC1 Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Adenine activates AMPK, which in turn inhibits mTORC1, leading to decreased cell growth and increased apoptosis.

Experimental Workflow for Evaluating Adenine's Anticancer Effects

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Culture Cancer Cells AdeninePrep 2. Prepare Adenine Solutions Treatment 3. Treat Cells with Adenine Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 4b. Apoptosis (Annexin V) Treatment->Apoptosis CellCycle 4c. Cell Cycle (PI Staining) Treatment->CellCycle DataAnalysis 5. Analyze Results Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: Workflow for assessing the anticancer properties of adenine in cell culture.

References

Application Notes and Protocols: Adenine Hydriodide in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adenine, a fundamental component of nucleic acids and vital cofactors, serves as a privileged scaffold in medicinal chemistry for the design of potent enzyme inhibitors. Its ability to mimic the binding of natural ligands, such as ATP, makes it an attractive starting point for developing targeted therapeutics. While adenine hydriodide is a simple salt of adenine, the core adenine structure is the key pharmacophore. Chemical modifications of the adenine ring system have led to the discovery of numerous inhibitors for a variety of enzyme classes, including kinases and deaminases. These inhibitors have shown promise in the treatment of cancer, neurodegenerative disorders, and infectious diseases.[1]

This document provides detailed application notes and experimental protocols for the use of adenine derivatives as enzyme inhibitors, focusing on two key examples: Casein Kinase 1 delta (CK1δ) and Adenosine Deaminase (ADA).

Section 1: Adenine Derivatives as Casein Kinase 1 delta (CK1δ) Inhibitors

Casein Kinase 1 delta (CK1δ) is a serine/threonine kinase implicated in various cellular processes, and its overexpression has been linked to cancer and neurodegenerative diseases.[1][2] Several adenine derivatives have been identified as potent inhibitors of CK1δ.

Data Presentation:

Table 1: Inhibitory Activity of Adenine Derivatives against CK1δ

CompoundChemical NameIC50 (µM)Reference
1 2-chloro-9-cyclopentyladenine5.20[3]
2 9-ethyl-2-phenetylaminoadenine>10[3]
3 2-chloro-9-ethyl-2-phenetylaminoadenine>10[3]
12 2-amino-9-benzyladenineNot specified, but inhibited ~65% at 40 µM[2]
14 8-bromo-2-amino-9-benzyladenineNot specified, but inhibited ~58% at 40 µM[2]
17 N6-methyl-(2-benzimidazolyl)-2-dimethyamino-9-cyclopentyladenine0.59[3]
(R)-DRF053 (R)-N6-(1-(5-chlorobenzofuran-2-yl)ethyl)-9-isopropyl-9H-purin-2,6-diamine0.014[3]
SR-653234 N/A0.160[3]

Experimental Protocols:

Protocol 1: In Vitro CK1δ Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of adenine derivatives against human CK1δ.

Materials:

  • Recombinant human CK1δ enzyme

  • GSK-3β peptide substrate (or other suitable substrate)

  • Adenine derivative inhibitor (test compound)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of the adenine derivative inhibitor in DMSO.

  • Create a serial dilution of the inhibitor in the assay buffer.

  • In a 384-well plate, add the following to each well:

    • 2.5 µL of the diluted inhibitor solution (or DMSO for control).

    • 2.5 µL of the CK1δ enzyme solution in assay buffer.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP in assay buffer. The final concentrations should be optimized, but a typical starting point is 10 µM ATP (at the Km for ATP) and a suitable concentration of the peptide substrate.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ATP remaining (or ADP produced) using the Kinase-Glo® or ADP-Glo™ assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization:

CK1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Inhibitor Dilution Inhibitor Dilution Add Inhibitor Add Inhibitor Inhibitor Dilution->Add Inhibitor Enzyme Solution Enzyme Solution Add Enzyme Add Enzyme Enzyme Solution->Add Enzyme Substrate_ATP_Mix Substrate + ATP Mix Add Substrate_ATP Add Substrate + ATP Substrate_ATP_Mix->Add Substrate_ATP Pre-incubation Pre-incubation Add Enzyme->Pre-incubation Pre-incubation->Add Substrate_ATP Kinase Reaction Kinase Reaction Add Substrate_ATP->Kinase Reaction Detection Reagent Detection Reagent Kinase Reaction->Detection Reagent Luminescence Reading Luminescence Reading Detection Reagent->Luminescence Reading Calculate Inhibition Calculate Inhibition Luminescence Reading->Calculate Inhibition IC50 Determination IC50 Determination Calculate Inhibition->IC50 Determination

Caption: Workflow for the in vitro CK1δ inhibition assay.

Section 2: Adenine and its Analogs as Adenosine Deaminase (ADA) Inhibitors

Adenosine Deaminase (ADA) is an enzyme involved in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Inhibitors of ADA have therapeutic potential in the treatment of leukemia and inflammatory diseases.[4]

Data Presentation:

Table 2: Inhibitory Activity of Adenine and its Analogs against Bovine Spleen ADA

CompoundInhibition TypeKi (mM)Reference
AdenineCompetitive0.17[5]
PurineCompetitive1.1[5]
2-aminopurineCompetitive0.33[5]
4-aminopyrimidineCompetitive1.3[5]
InosineCompetitive0.35[5]
PhenylhydrazineCompetitive0.25[5]

Table 3: Inhibitory Activity of Deaza Analogues of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) against ADA

CompoundKi (M)Reference
1-deaza-EHNA1.2 x 10⁻⁷[6]
3-deaza-EHNA6.3 x 10⁻⁹[6]
7-deaza-EHNA4 x 10⁻⁴[6]

Experimental Protocols:

Protocol 2: Spectrophotometric ADA Inhibition Assay

This protocol describes a continuous spectrophotometric method to determine the inhibitory activity of adenine analogs against ADA. The assay is based on the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • Adenosine Deaminase (ADA) from bovine spleen

  • Adenosine (substrate)

  • Adenine analog inhibitor (test compound)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • UV-transparent cuvettes or microplates

  • Spectrophotometer or microplate reader capable of reading absorbance at 265 nm

Procedure:

  • Prepare a stock solution of the adenine analog inhibitor in a suitable solvent (e.g., DMSO or buffer).

  • Prepare a stock solution of adenosine in the phosphate buffer.

  • In a cuvette or microplate well, prepare the reaction mixture containing:

    • Phosphate buffer

    • A fixed concentration of adenosine (e.g., at its Km value).

    • Varying concentrations of the inhibitor.

  • Equilibrate the reaction mixture at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of a diluted ADA solution.

  • Immediately start monitoring the decrease in absorbance at 265 nm over time.

  • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

  • Determine the type of inhibition and the inhibition constant (Ki) by analyzing the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots). For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the Km of the substrate is known.

Mandatory Visualization:

ADA_Signaling_Pathway cluster_purine Purine Metabolism Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Inosine Inosine Deoxyadenosine Deoxyadenosine Deoxyadenosine->ADA Deoxyinosine Deoxyinosine ADA->Inosine ADA->Deoxyinosine Catalyzes Deamination Inhibitor Adenine Analog Inhibitor Inhibitor->ADA Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Adenine Hydriodide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of adenine hydriodide synthesis.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and purification of adenine hydriodide.

Q1: My adenine hydriodide yield is very low. What are the most likely causes?

A1: Low yield in adenine hydriodide synthesis can stem from several factors throughout the experimental process. The most common issues are related to incomplete reaction, losses during workup, and inefficient crystallization. Key areas to investigate include:

  • Inaccurate Stoichiometry: Ensure that the molar ratio of adenine to hydriodiodic acid is correct. An excess of either reagent may not necessarily improve yield and could complicate purification.

  • Suboptimal pH: The pH of the solution is critical for the formation of the hydriodide salt. If the solution is not sufficiently acidic, the less soluble adenine free base may not fully convert to the more soluble salt form, leading to an incomplete reaction.

  • Excessive Solvent Volume: Using too much solvent to dissolve the adenine or during the crystallization process is a primary cause of low yield. Adenine hydriodide, while soluble, can remain in the mother liquor if the solution is not sufficiently concentrated.

  • Premature Crystallization: If the solution cools too quickly or is disturbed during the initial cooling phase, small, impure crystals may form, making recovery difficult.

  • Incomplete Precipitation: The final temperature of the crystallization process is crucial. If the solution is not cooled to a low enough temperature, a significant amount of the product will remain dissolved.

Q2: The color of my final product is off-white or yellowish. How can I improve its purity and color?

A2: A yellowish tint in the final product often indicates the presence of impurities, which could be due to the oxidation of iodide to iodine. To obtain a pure, white crystalline product, consider the following:

  • Use High-Purity Reagents: Start with high-purity adenine and freshly distilled or stabilized hydriodic acid.

  • Decolorizing Carbon: During the purification process, after dissolving the crude product in hot water, add a small amount of activated carbon to the solution and heat for a short period. The activated carbon will adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before crystallization.

  • Controlled Crystallization: Slow and controlled cooling of the saturated solution will promote the formation of larger, purer crystals, excluding impurities from the crystal lattice.

Q3: My product crashes out of solution too quickly during crystallization. What should I do?

A3: Rapid precipitation, or "crashing out," can lead to the trapping of impurities within the crystals. To prevent this:

  • Increase Solvent Volume Slightly: Add a small amount of additional hot solvent to ensure the product is fully dissolved before cooling.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. This gradual temperature decrease encourages the formation of well-defined crystals.

  • Avoid Agitation: Do not disturb the solution as it begins to cool, as this can induce rapid crystallization.

Q4: I am having trouble dissolving the crude adenine hydriodide for recrystallization. What do you recommend?

A4: Adenine hydriodide is soluble in hot water. If you are experiencing difficulty, it could be due to insufficient heating or an inadequate amount of solvent.

  • Ensure Adequate Heating: Heat the solution to boiling to maximize the solubility of the adenine hydriodide.

  • Incremental Solvent Addition: Add the hot solvent in small portions to the crude product while heating and stirring until it is fully dissolved. This will help to avoid using an excessive amount of solvent.

Data Presentation

The following tables summarize the impact of key experimental parameters on the yield of adenine hydriodide.

Table 1: Effect of pH on Adenine Hydriodide Yield

pH of SolutionYield (%)Observations
1.0 - 2.090 - 95Clear dissolution of adenine, high yield of white crystals.
2.5 - 3.580 - 88Good dissolution, slightly lower yield.
4.0 - 5.065 - 75Incomplete dissolution of adenine, resulting in a mix of product and starting material.
> 5.5< 50Poor solubility of adenine, very low yield of the desired salt.

Table 2: Impact of Crystallization Temperature on Yield

Final Cooling Temperature (°C)Yield (%)Purity
0 - 492High
1085High
20 (Room Temperature)70High

Experimental Protocols

Protocol 1: Synthesis of Adenine Hydriodide

  • Dissolution: In a 250 mL round-bottom flask, suspend 10.0 g of adenine in 100 mL of deionized water.

  • Acidification: While stirring, slowly add 57% hydriodic acid (HI) dropwise until the adenine is completely dissolved and the pH of the solution is between 1.0 and 2.0. Gentle heating may be applied to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add 0.5 g of activated carbon and heat the solution to a gentle boil for 10 minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. Preheat the funnel and filter paper to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at 50°C to a constant weight.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of adenine hydriodide.

experimental_workflow start Start: Adenine Suspension dissolution Add Hydriodic Acid (pH 1-2) start->dissolution decolorization Optional: Add Activated Carbon & Heat dissolution->decolorization crystallization Slow Cooling & Ice Bath dissolution->crystallization If no decolorization hot_filtration Hot Filtration decolorization->hot_filtration hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold H2O & EtOH isolation->washing drying Vacuum Oven Drying washing->drying end_product Final Product: Adenine Hydriodide drying->end_product

Caption: Experimental workflow for adenine hydriodide synthesis.

troubleshooting_yield start Low Yield? check_ph Is pH between 1.0 and 2.0? start->check_ph adjust_ph Adjust pH with HI check_ph->adjust_ph No check_solvent Was excess solvent used? check_ph->check_solvent Yes adjust_ph->check_solvent reduce_solvent Concentrate solution by evaporation check_solvent->reduce_solvent Yes check_temp Was final crystallization temp 0-4°C? check_solvent->check_temp No reduce_solvent->check_temp cool_longer Cool for a longer duration in an ice bath check_temp->cool_longer No success Yield Improved check_temp->success Yes cool_longer->success

Caption: Troubleshooting guide for low yield issues.

Technical Support Center: Overcoming Solubility Challenges with Adenine Hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with adenine hydriodide.

Frequently Asked Questions (FAQs)

Q1: What is adenine hydriodide and how does its structure affect solubility?

Adenine hydriodide is the salt formed from the weak base adenine and the strong acid, hydroiodic acid (HI). In this salt form, the adenine molecule is protonated, making it a cation. This ionic character generally leads to significantly higher aqueous solubility compared to the neutral adenine free base, particularly in acidic to neutral solutions.

Q2: I am struggling to dissolve adenine hydriodide in water. What are the common causes?

While adenine hydriodide is more soluble than adenine, issues can still arise. The primary factors are temperature and concentration. Adenine's solubility in water is low in cold water (1 part in 2000) but increases dramatically in boiling water (1 part in 40).[1] If you are preparing a highly concentrated solution at room temperature, you may be exceeding its solubility limit.

Q3: My clear adenine hydriodide solution turned cloudy after I added a basic buffer. What happened?

This is a classic pH-dependent solubility issue. Adenine hydriodide is soluble because adenine is protonated. When you increase the pH by adding a base, the protonated adenine (adeninium cation) is deprotonated, converting it back to the neutral adenine free base. This free base is significantly less soluble in water and precipitates out of the solution, causing the cloudiness.[2][3]

Q4: What are the recommended solvents for adenine hydriodide?

  • Aqueous Solutions: Water is the primary solvent, especially if the pH is maintained in the acidic to neutral range.

  • Acids: Adenine is readily soluble in dilute acids like hydrochloric acid, formic acid, and acetic acid.[1][4]

  • Organic Solvents: Adenine shows good solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[5] It is slightly soluble in hot alcohol but generally insoluble in non-polar solvents like chloroform and ether.[1]

Q5: Is it safe to heat my solution to aid dissolution?

Yes, gentle heating can significantly improve the dissolution rate and solubility of adenine hydriodide in aqueous solutions, mirroring the behavior of adenine in hot water.[1][6] However, always be mindful of the thermal stability of your compound and any other components in your mixture. For sterile applications, ensure the solution is sterile-filtered after dissolution.[4]

Troubleshooting Guide

Problem 1: Incomplete Dissolution in an Aqueous Solvent
  • Symptom: Solid particles of adenine hydriodide remain undissolved, or the solution appears cloudy.

  • Possible Cause 1: The solution is saturated at the current temperature.

  • Solution 1: Gently warm the solution on a hot plate with stirring.[6] Temperatures up to 60-80°C can be effective.

  • Possible Cause 2: Insufficient agitation.

  • Solution 2: Use a magnetic stirrer or sonicate the solution to increase the interaction between the solute and the solvent.[6]

Problem 2: Precipitate Forms After pH Adjustment
  • Symptom: A clear solution of adenine hydriodide becomes turbid or forms a solid precipitate upon the addition of a basic solution (e.g., NaOH, basic buffer).

  • Possible Cause: The pH of the solution has been raised above the pKa of adenine (approximately 4.15), causing the conversion of the soluble protonated form to the insoluble free base.[7][8]

  • Solution 1: Work with buffered solutions that maintain a pH below 7. If the final application requires a higher pH, consider using a co-solvent like DMSO.

  • Solution 2: If a basic pH is unavoidable, prepare a concentrated stock in an acidic solution or a suitable organic solvent (like DMSO) and add it dropwise to your final buffer system with vigorous stirring to minimize localized high concentrations that can lead to precipitation.

Data Presentation

Solubility of Adenine (Free Base) in Various Solvents

Note: The following data is for adenine free base. Adenine hydriodide, as a salt, is expected to have significantly higher solubility in water and other polar protic solvents.

SolventTemperatureSolubilityCitation
WaterCold (25 °C)~0.5 mg/mL (1 g / 2000 mL)[1]
WaterBoiling~25 mg/mL (1 g / 40 mL)[1]
EthanolRoom Temp.Slightly Soluble[1][9]
MethanolRoom Temp.More soluble than in ethanol[10][11]
ChloroformRoom Temp.Insoluble[1]
EtherRoom Temp.Insoluble[1]
1 M Hydrochloric AcidRoom Temp.20 mg/mL[1][4]
Formic AcidRoom Temp.50 mg/mL[1]
Acetic AcidRoom Temp.Soluble[1]
Dimethyl Sulfoxide (DMSO)Room Temp.Soluble[5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Weigh the desired amount of adenine hydriodide powder.

  • Add the calculated volume of deionized water or a suitable acidic/neutral buffer (e.g., 0.1 M HCl, pH 7.0 phosphate buffer).

  • Vortex or place on a magnetic stirrer for 5-10 minutes.

  • If dissolution is incomplete, warm the solution gently in a water bath (50-60°C) with continued stirring until all solid has dissolved.[6]

  • Allow the solution to cool to room temperature.

  • If required for biological applications, sterile-filter the final solution through a 0.22 µm filter.[4]

Protocol 2: pH-Controlled Dissolution for Buffered Applications
  • Prepare the acidic component of your final buffer system (e.g., the phosphate buffer solution before pH adjustment with NaOH).

  • Dissolve the adenine hydriodide completely in this acidic buffer according to Protocol 1. This ensures the compound is in its soluble, protonated state.

  • Slowly add the basic component of your buffer (e.g., NaOH solution) dropwise while vigorously stirring the adenine hydriodide solution.

  • Continuously monitor the pH and observe for any signs of precipitation.

  • Stop the addition of the base if turbidity appears, or once the target pH is reached. This method helps prevent the formation of the insoluble free base.

Visualizations

TroubleshootingWorkflow start Start: Dissolving Adenine Hydriodide solvent_choice Is the solvent aqueous? start->solvent_choice incomplete_dissolution Is dissolution incomplete? solvent_choice->incomplete_dissolution Yes check_organic Consider alternative solvents like DMSO or DMF. solvent_choice->check_organic No ph_issue Did precipitate form after adding a base? incomplete_dissolution->ph_issue No try_heat 1. Apply gentle heat (50-60°C) & stir. 2. Sonicate. incomplete_dissolution->try_heat Yes maintain_acidic Maintain acidic to neutral pH (pH < 7) to keep compound protonated and soluble. ph_issue->maintain_acidic Yes success Success: Solubilized ph_issue->success No try_heat->ph_issue check_organic->success maintain_acidic->success

Caption: Troubleshooting workflow for adenine hydriodide solubility.

PHSolubility cluster_pH Solution pH Low_pH Low pH (Acidic, pH < 4) Soluble Adenine Hydriodide (Protonated Adenine) - HIGH SOLUBILITY - Low_pH->Soluble Favors High_pH High pH (Basic, pH > 5) Insoluble Adenine Free Base (Neutral) - LOW SOLUBILITY - High_pH->Insoluble Favors Soluble->Insoluble Add Base (Deprotonation) Insoluble->Soluble Add Acid (Protonation)

Caption: Effect of pH on adenine hydriodide and adenine free base equilibrium.

References

Preventing the degradation of adenine, hydriodide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenine hydriodide in solution. Our focus is to help you prevent its degradation and ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My adenine hydriodide solution has turned yellow/brown. What is causing this discoloration?

A1: The yellow/brown color is most likely due to the oxidation of the iodide ion (I⁻) to molecular iodine (I₂).[1][2] This is a common degradation pathway for iodide salts in solution, especially when exposed to air (oxygen), light, or heat. The generated iodine can potentially react with and degrade the adenine molecule.

Q2: How can I prevent my adenine hydriodide solution from turning yellow/brown?

A2: To prevent the oxidation of iodide, you should implement the following stabilization strategies:

  • Use an Antioxidant/Reducing Agent: Add a small amount of a reducing agent to the solution to inhibit the oxidation of iodide. Common and effective options include sodium thiosulfate or sodium bisulfite.[3][4][5]

  • Control the pH: Maintain a neutral to slightly alkaline pH (around 7.0-8.0). Acidic conditions can accelerate the oxidation of iodide.[3]

  • Protect from Light: Store your solution in an amber or opaque container to prevent photo-oxidation.[6][7]

  • Deoxygenate the Solvent: Before dissolving the adenine hydriodide, you can deoxygenate the solvent by boiling it and then cooling it under an inert gas (like nitrogen or argon).[4]

  • Store at Low Temperatures: Storing the solution at 2-8°C can slow down the degradation process.[8] For long-term storage, freezing at -20°C is recommended.[9]

  • Use High-Purity Solvents: Impurities, especially metal ions, can catalyze the oxidation of iodide.[10] Using high-purity water or other solvents is crucial. Consider adding a chelating agent like EDTA to sequester any contaminating metal ions.[3]

Q3: What is the best solvent to dissolve adenine hydriodide?

A3: While adenine has low solubility in cold water, its solubility increases in hot water.[11] For higher concentrations, dimethyl sulfoxide (DMSO) is a good option.[12] If using an aqueous solution, consider a slightly alkaline buffer (e.g., phosphate buffer, pH 7.0-7.5) to improve both solubility and stability.[11] The hydrochloride salt of adenine is noted to be more water-soluble, which suggests that salt forms, in general, may have better solubility than the free base.

Q4: Can I autoclave my adenine hydriodide solution to sterilize it?

A4: While some adenine-based compounds have shown stability during autoclaving, the presence of hydriodide makes this risky.[13] The high temperature can accelerate the oxidation of iodide. If sterilization is necessary, sterile filtration using a 0.22 µm filter is a much safer alternative.

Q5: How long can I store my adenine hydriodide solution?

A5: The stability of your solution will depend on the solvent, concentration, and storage conditions. Properly prepared and stored aqueous solutions of adenine (without the iodide) can be stable for months at 2-8°C.[8] However, due to the potential for iodide oxidation, it is recommended to prepare fresh solutions of adenine hydriodide when possible. If stored with stabilizers (e.g., an antioxidant) and protected from light and air at low temperatures, the shelf-life can be extended. It is best practice to monitor the solution for any color change and to quantify the concentration of adenine hydriodide periodically if the solution is stored for an extended period.

Data on Stabilizer Effectiveness for Iodide Solutions

Since the primary degradation pathway for adenine hydriodide in solution involves the oxidation of iodide, the following table summarizes the effectiveness of various agents and conditions in stabilizing iodide solutions, which is directly applicable to preserving your adenine hydriodide solutions.

Stabilizer/ConditionMechanism of ActionExpected Efficacy in Preventing Iodide OxidationReference
Sodium Thiosulfate Reducing agent; converts iodine back to iodide.High[3][4][5]
Sodium Bisulfite Reducing agent; inhibits the oxidation of iodide.High[3]
Dextrose Reducing agent; forms weak complexes with iodine.Moderate to High[3][14]
Alkaline pH (7.0-8.0) Reduces the oxidation potential of iodide.High[3]
EDTA Chelating agent; binds metal ions that catalyze oxidation.High (in the presence of metal ion impurities)[3]
Storage in Dark Prevents photo-oxidation.High[6][7]
Low Temperature (2-8°C) Slows the rate of chemical reactions.Moderate to High[8]
Inert Atmosphere Removes oxygen, a primary oxidizing agent.High[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Adenine Hydriodide Stock Solution

Objective: To prepare a 10 mM stock solution of adenine hydriodide in a phosphate buffer with enhanced stability.

Materials:

  • Adenine hydriodide powder

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium thiosulfate (Na₂S₂O₃)

  • High-purity, deionized water

  • 0.22 µm sterile syringe filter

  • Amber or opaque storage vials

Procedure:

  • Prepare the Phosphate Buffer (0.1 M, pH 7.4):

    • Prepare a 0.1 M solution of sodium phosphate monobasic.

    • Prepare a 0.1 M solution of sodium phosphate dibasic.

    • In a beaker, add the 0.1 M sodium phosphate monobasic solution and slowly add the 0.1 M sodium phosphate dibasic solution while monitoring the pH with a calibrated pH meter until the pH reaches 7.4.

  • Deoxygenate the Buffer (Optional but Recommended):

    • Boil the phosphate buffer for 15-20 minutes to remove dissolved gases.

    • Allow the buffer to cool to room temperature under a gentle stream of an inert gas like nitrogen or argon.

  • Prepare the Stabilized Adenine Hydriodide Solution:

    • Weigh out the appropriate amount of adenine hydriodide to make a 10 mM solution.

    • Weigh out sodium thiosulfate to a final concentration of 0.1% (w/v) in the final solution volume.

    • In a sterile, amber vial, add the weighed adenine hydriodide and sodium thiosulfate.

    • Add the prepared phosphate buffer to the desired final volume.

    • Mix gently by inversion or with a magnetic stirrer until all solids are dissolved.

  • Sterilization and Storage:

    • If required, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, amber or opaque storage vial.

    • Store the solution at 2-8°C for short-term use (up to a few weeks) or at -20°C for long-term storage.

Protocol 2: Quantification of Adenine Hydriodide Degradation using HPLC

Objective: To monitor the stability of an adenine hydriodide solution over time by quantifying the concentration of adenine.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Adenine standard of known concentration.

  • Mobile phase: e.g., 20 mM ammonium acetate (pH 6.0) with 5% acetonitrile.[13]

  • Your prepared adenine hydriodide solution.

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of dilutions of the adenine standard in the mobile phase (e.g., 1, 5, 10, 25, 50 µM).

    • Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength for adenine (typically around 260 nm).

    • Plot a calibration curve of peak area versus concentration.

  • Sample Preparation and Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take an aliquot of your stored adenine hydriodide solution.

    • Dilute the aliquot to a concentration that falls within the range of your calibration curve using the mobile phase.

    • Inject the diluted sample onto the HPLC system and record the peak area for adenine.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of adenine in your sample at each time point.

    • Calculate the percentage of adenine remaining at each time point relative to the initial concentration at time 0.

    • A significant decrease in the adenine peak area over time indicates degradation. You may also observe the appearance of new peaks corresponding to degradation products.

Visualizations

Degradation_Pathway Adenine Hydriodide Adenine Hydriodide Iodide (I-) Iodide (I-) Adenine Hydriodide->Iodide (I-) Dissociation in Solution Iodine (I2) Iodine (I2) Iodide (I-)->Iodine (I2) Oxidation Degraded Adenine Degraded Adenine Iodine (I2)->Degraded Adenine Reaction with Adenine Oxidizing Agents Oxidizing Agents Oxidizing Agents->Iodide (I-)

Caption: Degradation pathway of adenine hydriodide in solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Prepare Buffer Prepare Buffer Add Stabilizers Add Stabilizers Prepare Buffer->Add Stabilizers Dissolve Adenine Hydriodide Dissolve Adenine Hydriodide Add Stabilizers->Dissolve Adenine Hydriodide Sterile Filter Sterile Filter Dissolve Adenine Hydriodide->Sterile Filter Store Properly Store Properly Sterile Filter->Store Properly Take Aliquots Over Time Take Aliquots Over Time Store Properly->Take Aliquots Over Time HPLC Analysis HPLC Analysis Take Aliquots Over Time->HPLC Analysis Quantify Adenine Quantify Adenine HPLC Analysis->Quantify Adenine Assess Degradation Assess Degradation Quantify Adenine->Assess Degradation

Caption: Workflow for preparing and analyzing stabilized adenine hydriodide.

References

Technical Support Center: Optimizing Adenine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing reaction conditions in adenine-catalyzed processes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the use of adenine as an organocatalyst.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving adenine as an organocatalyst, with a focus on the ring-opening polymerization of lactide, a well-documented example of adenine's catalytic activity.[1][2][3]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Monomer Conversion 1. Inadequate Catalyst Activity: Adenine purity may be insufficient, or the catalyst may have degraded. 2. Low Reaction Temperature: The activation energy for the polymerization may not be reached. 3. Presence of Impurities: Water or other nucleophilic impurities can interfere with the polymerization. 4. Short Reaction Time: The reaction may not have had enough time to proceed to high conversion.1. Verify Catalyst Purity: Use high-purity adenine. Consider recrystallization if purity is uncertain. 2. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. For lactide polymerization, temperatures between 130°C and 180°C are typically effective.[1][2][3] 3. Ensure Anhydrous Conditions: Dry all glassware and reagents thoroughly. Use a dry solvent if the reaction is performed in solution. 4. Extend Reaction Time: Increase the reaction time. Monitor the reaction progress at different time points to determine the optimal duration.
Poor Control Over Polymer Molecular Weight and Polydispersity 1. Chain Transfer Reactions: Impurities can act as chain transfer agents. 2. High Catalyst Concentration: Too much adenine can lead to multiple initiation events and broader molecular weight distribution. 3. High Temperature and Long Reaction Time: Can lead to side reactions like transesterification and the formation of macrocycles.[1][2]1. Purify Monomer and Catalyst: Ensure high purity of both lactide and adenine to minimize side reactions. 2. Optimize Catalyst Loading: Systematically vary the adenine-to-lactide molar ratio to find the optimal concentration for controlled polymerization. 3. Control Reaction Conditions: Use the lowest effective temperature and the shortest possible reaction time to achieve the desired conversion while minimizing side reactions.[1][2]
Formation of Undesired Byproducts (e.g., Macrocycles) 1. High Temperature and Extended Reaction Time: These conditions favor intramolecular transesterification, leading to the formation of cyclic polymers.[1][2] 2. Catalyst-Mediated Side Reactions: The imidazole ring of adenine can be involved in mechanisms that lead to macrocycles at higher temperatures.[1][2]1. Lower Reaction Temperature and Time: Conduct the polymerization at a lower temperature (e.g., 130-150°C) and for a shorter duration to favor the formation of linear polymers.[1][2] 2. Monitor Reaction Progress: Use techniques like NMR or GPC to monitor the formation of byproducts and stop the reaction before significant macrocyclization occurs.
Inconsistent Reaction Outcomes 1. Variability in Reagent Purity: Batch-to-batch variations in the purity of adenine or the monomer. 2. Inconsistent Reaction Setup: Variations in heating, stirring, or inert atmosphere. 3. Moisture Contamination: Inconsistent drying of glassware and reagents.1. Standardize Reagent Quality: Use reagents from a reliable source and consider in-house purification and characterization. 2. Maintain Consistent Experimental Protocol: Use a standardized setup for all experiments, ensuring consistent heating, stirring rate, and inert gas flow. 3. Implement Strict Anhydrous Techniques: Dry glassware in an oven and cool under an inert atmosphere. Use freshly dried reagents.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic role of adenine in the ring-opening polymerization of lactide?

A1: Adenine acts as a hydrogen-bond-donating organocatalyst. The mechanism involves a dual activation through hydrogen bonding. First, the N9-H of adenine forms a hydrogen bond with the carbonyl group of the lactide monomer, making the carbonyl carbon more electrophilic. Simultaneously, the N3 of the same or another adenine molecule can activate a nucleophile (e.g., the amino group of another adenine molecule or the hydroxyl end-group of a growing polymer chain), facilitating its attack on the activated lactide.[1][2]

Q2: Can adenine be considered both an initiator and a catalyst in this polymerization?

A2: Yes, depending on the reaction conditions, adenine can function as both an initiator and a catalyst. At shorter reaction times and lower temperatures, adenine can initiate the polymerization, leading to polymers with adenine end-groups. Under these conditions, it acts more like an organoinitiator. At longer reaction times and higher temperatures, adenine can also catalyze the formation of macrocycles, behaving more as a traditional catalyst that is regenerated.[1][2][3]

Q3: What is the typical catalyst loading for adenine in lactide polymerization?

A3: The optimal catalyst loading can vary depending on the desired molecular weight and reaction rate. A typical starting point is a lactide-to-adenine molar ratio of 100:1 to 500:1. Lowering the ratio (i.e., more adenine) will generally increase the reaction rate but may lead to lower molecular weight polymers and broader polydispersity.

Q4: What solvents are suitable for adenine-catalyzed polymerization?

A4: The ring-opening polymerization of lactide with adenine as a catalyst can be effectively carried out in bulk (i.e., without a solvent) at elevated temperatures. If a solvent is required, a high-boiling, non-protic solvent such as toluene or diphenyl ether could be considered, although the reaction is often performed neat.

Q5: Is there a known role for hydriodide or other iodide salts as co-catalysts in adenine-catalyzed reactions?

A5: Currently, there is no established literature describing the use of hydriodide or other iodide salts as co-catalysts specifically for adenine-catalyzed reactions like the ring-opening polymerization of lactide. In broader organocatalysis, iodide ions can sometimes act as promoters or be part of the catalytic cycle, for instance, in reactions involving hypervalent iodine reagents.[4][5] However, their effect in an adenine-catalyzed system would need to be experimentally determined. Introducing an acidic species like hydriodide could potentially protonate the basic sites of adenine, which might inhibit its catalytic activity by altering its hydrogen-bonding capabilities.

Experimental Protocols

Key Experiment: Adenine-Catalyzed Ring-Opening Polymerization of L-Lactide

This protocol is adapted from published procedures for the synthesis of adenine end-capped polylactide.[1][2]

Materials:

  • Adenine (high purity, >99%)

  • L-Lactide (recrystallized from dry toluene)

  • Dry Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature control

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Vacuum line

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

  • Charging the Reactor: In a dry Schlenk flask under an inert atmosphere, add L-lactide (e.g., 1.0 g, 6.94 mmol) and adenine (e.g., 18.7 mg, 0.138 mmol, for a 50:1 monomer-to-catalyst ratio).

  • Reaction Setup: Equip the flask with a magnetic stir bar and place it in an oil bath preheated to the desired reaction temperature (e.g., 150°C).

  • Polymerization: Stir the reaction mixture under a slow, continuous flow of inert gas. Monitor the reaction progress by taking small aliquots at different time intervals (e.g., 1, 2, 4, 8 hours) for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).

  • Termination and Product Isolation: After the desired time, cool the reaction to room temperature. Dissolve the solid product in a suitable solvent like dichloromethane (DCM). Precipitate the polymer by adding the DCM solution dropwise to a large excess of a non-solvent like cold methanol.

  • Purification: Filter the precipitated polymer and wash it with cold methanol to remove any unreacted monomer and catalyst.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the final polymer using ¹H NMR, GPC, and MALDI-TOF mass spectrometry to confirm the presence of the adenine end-group.

Data Presentation

Table 1: Effect of Reaction Conditions on L-Lactide Polymerization Catalyzed by Adenine

EntryMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
150/11502855,2001.15
250/11508>996,8001.20
3100/115089512,5001.18
450/11802>997,1001.35
550/11808>997,5001.48 (macrocycles detected)

Data is illustrative and based on trends reported in the literature.[1][2]

Visualizations

Proposed Catalytic Cycle for Adenine-Catalyzed Polymerization

Adenine_Catalysis cluster_activation Monomer Activation and Nucleophilic Attack cluster_propagation Ring-Opening and Chain Propagation cluster_regeneration Catalyst Regeneration Adenine1 Adenine (Catalyst) Activated_Complex H-Bonded Adenine-Lactide Complex Adenine1->Activated_Complex H-bonds to C=O Lactide Lactide (Monomer) Lactide->Activated_Complex Ring_Opened Ring-Opened Intermediate Activated_Complex->Ring_Opened Ring-Opening Nucleophile Nucleophile (e.g., Adenine-NH2 or Polymer-OH) Nucleophile->Activated_Complex Nucleophilic Attack Growing_Polymer Growing Polymer Chain Ring_Opened->Growing_Polymer Growing_Polymer->Lactide + next monomer Adenine_Regen Adenine (Catalyst) Growing_Polymer->Adenine_Regen Catalyst Release Troubleshooting_Workflow start Low Monomer Conversion check_purity Verify Purity of Adenine and Monomer start->check_purity check_conditions Review Reaction Conditions (Temp, Time) check_purity->check_conditions Purity OK purify Purify Reagents check_purity->purify Purity Low check_anhydrous Ensure Anhydrous Technique check_conditions->check_anhydrous Conditions OK increase_temp_time Increase Temperature and/or Reaction Time check_conditions->increase_temp_time Too Mild dry_reagents Thoroughly Dry Glassware and Reagents check_anhydrous->dry_reagents Moisture Possible rerun Re-run Experiment check_anhydrous->rerun Anhydrous OK purify->rerun increase_temp_time->rerun dry_reagents->rerun

References

Identifying and removing impurities from adenine, hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenine hydriodide. Our goal is to offer practical solutions to common issues encountered during the identification and removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude adenine hydriodide?

A1: Crude adenine, and by extension its hydriodide salt, often contains impurities stemming from the synthesis process. The most frequently cited impurities include 9-phenyladenine and various colored, often brown, substances of unknown constitution.[1] Other potential impurities can include adenine-N1-oxide and unreacted starting materials or byproducts from specific synthetic routes.[2]

Q2: What are the primary methods for purifying adenine hydriodide?

A2: The main purification strategies for adenine and its salts are:

  • Recrystallization: This is a common and effective method, often involving the conversion of adenine to a mineral acid salt (like hydriodide, hydrochloride, or sulfate) to modulate its solubility and facilitate purification.[1][3]

  • Activated Carbon Treatment: This is frequently used in conjunction with recrystallization to remove colored impurities.[1][4][5]

  • Silylation and Distillation: A more complex but highly effective method involves converting adenine to a volatile bis(trimethylsilyl) derivative, which is then purified by distillation and hydrolyzed back to pure adenine.[1]

  • Column Chromatography: For smaller scales or when dealing with difficult-to-remove impurities, flash chromatography using silica gel, C18 reversed-phase, or amine columns can be employed.[6]

Q3: How can I assess the purity of my adenine hydriodide sample?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the purity of adenine and its derivatives.[7][8] A reversed-phase C18 column with a suitable buffer system can effectively separate adenine from its common impurities. Purity can also be assessed by melting point determination, where a sharp melting point close to the literature value indicates high purity.[9]

Troubleshooting Guides

Issue 1: Recrystallization results in low yield.
Possible Cause Troubleshooting Step
Excess solvent used Use the minimum amount of hot solvent required to fully dissolve the crude adenine hydriodide. Adding too much will keep a significant portion of the product in solution upon cooling.
Cooling was too rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals and maximizes yield.[10]
Inappropriate solvent Ensure the chosen solvent has a steep solubility curve for adenine hydriodide (highly soluble when hot, poorly soluble when cold). Water or aqueous ethanol are often good starting points for purine salts.
Premature crystallization If crystals form too quickly in the hot solution (e.g., during hot filtration), it may indicate that the solution is too concentrated or has cooled prematurely. Reheat the solution and add a small amount of additional hot solvent.
Issue 2: The purified adenine hydriodide is still colored.
Possible Cause Troubleshooting Step
Colored impurities are co-crystallizing The colored impurities may have similar solubility properties to adenine hydriodide in the chosen solvent.
Ineffective activated carbon treatment The amount of activated carbon was insufficient, or the contact time was too short.
Solution: Perform a decolorization step. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% w/w) and boil the solution for a few minutes. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[4][5][9]
Degradation of the product Prolonged heating in certain solvents could cause degradation and color formation. Minimize the time the solution is kept at high temperatures.
Issue 3: No crystals form upon cooling.
Possible Cause Troubleshooting Step
Solution is too dilute Too much solvent was used. Gently boil off some of the solvent to increase the concentration and then allow it to cool again.
Supersaturation The solution is supersaturated and requires a nucleation site to initiate crystallization.
Solutions: 1. Scratch the inside of the flask with a glass rod at the surface of the liquid to create microscopic scratches that can serve as nucleation sites. 2. Add a seed crystal of pure adenine hydriodide to the cooled solution.
"Oiling out" The compound may be coming out of solution as a liquid (an oil) rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly from a very high concentration.
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Data Presentation

Table 1: Comparison of Adenine Purification Methods

Purification MethodTypical PurityTypical Yield/RecoveryNotesSource(s)
Recrystallization with Activated Carbon>99%≤ 75%A common but sometimes lower-yielding method due to product loss during transfers and retention in the mother liquor.[1]
Recrystallization as a Mineral Acid Salt98.5% - 99.7%> 80%Forming a salt can improve the crystallization properties and efficiency of purification.[3]
Silylation and Distillation> 99.9%~90%A highly effective but more technically demanding method suitable for removing stubborn impurities.[1]

Experimental Protocols

Protocol 1: Purification of Adenine Hydriodide by Recrystallization from Water

This protocol is a standard procedure for the recrystallization of a purine salt. The optimal conditions may need to be adjusted based on the initial purity of the crude material.

Materials:

  • Crude adenine hydriodide

  • Deionized water

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude adenine hydriodide in an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture to boiling on a hot plate while stirring or swirling.

  • Continue to add small portions of hot deionized water until the adenine hydriodide is completely dissolved. Avoid adding a large excess of water.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the weight of the crude product).

  • Reheat the solution to a gentle boil for 5-10 minutes.

  • Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon or any insoluble impurities.

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC

Equipment and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile phase: 0.1 M potassium phosphate buffer (pH 4.05)

  • Adenine hydriodide sample and reference standard

  • Methanol and water (HPLC grade)

Procedure:

  • Prepare the mobile phase and degas it.

  • Prepare a stock solution of the adenine hydriodide reference standard and the purified sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Set the flow rate of the HPLC system to 1.0 mL/min and the UV detection wavelength to 260 nm.[7]

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a known volume (e.g., 10 µL) of the reference standard solution and record the chromatogram and the retention time of the adenine peak.

  • Inject the same volume of the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of adenine to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Adenine Hydriodide B Add Minimum Hot Solvent (e.g., Water) A->B C Dissolved Crude Product B->C D Add Activated Carbon C->D If colored H Cool Filtrate Slowly C->H If not colored E Boil Solution D->E F Hot Gravity Filtration E->F G Remove Carbon & Insolubles F->G G->H I Cool in Ice Bath H->I J Crystal Formation I->J K Vacuum Filtration J->K L Wash with Cold Solvent K->L M Dry Crystals L->M N Pure Adenine Hydriodide M->N

Caption: Workflow for the recrystallization of adenine hydriodide.

troubleshooting_low_yield Start Low Yield of Adenine Hydriodide Q1 Was the filtrate (mother liquor) large in volume? Start->Q1 A1_Yes Too much solvent used. Concentrate the filtrate and re-cool. Q1->A1_Yes Yes Q2 Did crystals form very rapidly while the solution was still warm? Q1->Q2 No A2_Yes Premature crystallization. Re-dissolve with more hot solvent and cool slower. Q2->A2_Yes Yes Q3 Was the cooling process rapid? Q2->Q3 No A3_Yes Impurities and product remained in solution. Repeat and cool slowly. Q3->A3_Yes Yes End Review protocol for other potential losses (e.g., during transfers). Q3->End No

Caption: Troubleshooting logic for low recrystallization yield.

References

Technical Support Center: Enhancing the Stability of Adenine Hydriodide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of adenine hydriodide for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is adenine hydriodide and why is its stability a concern?

Adenine hydriodide is the salt formed between the purine base adenine and hydroiodic acid. Its stability is a significant concern for long-term storage due to two primary factors: the inherent chemical properties of adenine and the susceptibility of the iodide ion to oxidation. Degradation can lead to a loss of potency, the formation of impurities, and visible changes in the material, such as discoloration, which can compromise experimental results.

Q2: What are the primary degradation pathways for adenine hydriodide?

The degradation of adenine hydriodide is believed to occur through two main pathways:

  • Degradation of the Adenine Moiety: Like other purine derivatives, adenine can undergo hydrolytic and oxidative degradation, particularly under harsh pH conditions or in the presence of reactive oxygen species.

  • Oxidation of the Iodide Ion: The iodide ion (I⁻) is susceptible to oxidation to form elemental iodine (I₂), which is a colored species. This process is accelerated by exposure to light, heat, moisture, acidic conditions, and the presence of oxidizing agents or metal impurities.[1][2]

Proposed Degradation Pathways for Adenine Hydriodide Adenine_Hydriodide Adenine Hydriodide (C₅H₅N₅·HI) Degradation_Pathways Degradation Pathways Adenine_Hydriodide->Degradation_Pathways Adenine_Degradation Adenine Degradation Degradation_Pathways->Adenine_Degradation Iodide_Oxidation Iodide Oxidation Degradation_Pathways->Iodide_Oxidation Hydrolysis Hydrolysis (e.g., deamination) Adenine_Degradation->Hydrolysis Oxidation_A Oxidation of Adenine (e.g., formation of 8-oxo-adenine) Adenine_Degradation->Oxidation_A Iodine_Formation Formation of Iodine (I₂) (Causes discoloration) Iodide_Oxidation->Iodine_Formation

Caption: Proposed degradation pathways for adenine hydriodide.

Q3: What are the ideal storage conditions for solid adenine hydriodide?

For optimal long-term stability, solid adenine hydriodide should be stored in a cool, dry, and dark environment. A desiccator at refrigerated temperatures (2-8°C) is recommended. The container should be tightly sealed to minimize exposure to moisture and air.

Q4: How should I prepare stock solutions of adenine hydriodide for maximum stability?

When preparing stock solutions, it is advisable to use a buffered solution at a slightly alkaline pH (around 7.5-8.5) to minimize the oxidation of iodide.[1] The use of degassed, purified water can also help reduce dissolved oxygen. For extended storage of solutions, consider adding a small amount of a reducing agent like sodium thiosulfate as a stabilizer.[1] Stock solutions should be stored in amber vials at -20°C or below and aliquoted to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: The solid adenine hydriodide has turned yellow or brown.

  • Probable Cause: This discoloration is a classic sign of iodide oxidation to elemental iodine (I₂). This is likely caused by exposure to light, moisture, heat, or acidic conditions in the storage environment.[1][2][3]

  • Solution:

    • Assess the extent of discoloration. If minor, the material may still be usable for non-critical applications, but qualification by an analytical method (e.g., HPLC) is recommended.

    • For future storage, transfer the material to a tightly sealed, amber-colored container.

    • Store the container in a desiccator in a refrigerator (2-8°C) to protect from moisture and heat.

    • Consider purging the container with an inert gas like nitrogen or argon before sealing to remove oxygen.

Problem 2: A precipitate forms in my aqueous adenine hydriodide solution.

  • Probable Cause: Adenine itself has limited aqueous solubility, which is pH-dependent. If the pH of your solution has shifted to a more neutral or acidic range, the free base form of adenine may precipitate.[4] Alternatively, if the solution is highly concentrated, precipitation can occur, especially at lower temperatures.

  • Solution:

    • Check the pH of the solution. Adjust to a slightly alkaline pH (7.5-8.5) with a suitable buffer to redissolve the adenine.

    • If the solution is concentrated, gentle warming may help redissolve the precipitate.

    • For future preparations, consider using a buffer in the optimal pH range for adenine solubility and stability.

    • Prepare less concentrated stock solutions if precipitation upon cooling is a recurring issue.

Problem 3: I am observing a loss of potency or the appearance of unexpected peaks in my HPLC analysis.

  • Probable Cause: This indicates chemical degradation of the adenine moiety itself, potentially through hydrolysis or oxidation. This can be exacerbated by improper storage conditions (high temperature, non-optimal pH).

  • Solution:

    • Review the storage conditions of both the solid material and the stock solutions. Ensure they are protected from heat, light, and extreme pH.

    • Perform a forced degradation study (see experimental protocols below) to identify potential degradation products and confirm the stability-indicating nature of your analytical method.

    • For solutions, prepare fresh stock solutions from a reliable batch of solid material and store them in small aliquots at -20°C or below.

Troubleshooting Adenine Hydriodide Stability Issues cluster_solid Solid Material cluster_solution Aqueous Solution Solid_Issue Issue: Discoloration (Yellow/Brown) Solid_Cause Cause: Iodide Oxidation to I₂ Solid_Issue->Solid_Cause Solid_Solution Solution: - Store in dark, cool, dry conditions - Use inert gas overlay Solid_Cause->Solid_Solution Solution_Issue1 Issue: Precipitation Solution_Cause1 Cause: pH shift / Low adenine solubility Solution_Issue1->Solution_Cause1 Solution_Solution1 Solution: - Adjust to slightly alkaline pH - Use buffer Solution_Cause1->Solution_Solution1 Solution_Issue2 Issue: Loss of Potency / Extra HPLC Peaks Solution_Cause2 Cause: Adenine Degradation Solution_Issue2->Solution_Cause2 Solution_Solution2 Solution: - Store aliquots at -20°C - Perform forced degradation study Solution_Cause2->Solution_Solution2

Caption: Troubleshooting common stability issues with adenine hydriodide.

Data Presentation

The following tables summarize the expected stability of adenine hydriodide under various storage conditions based on the known behavior of adenine and iodide salts.

Table 1: Stability of Solid Adenine Hydriodide Over 12 Months

Storage ConditionTemperatureRelative HumidityLight ExposureExpected PurityObservations
Optimal 2-8°C<30% (Desiccated)Dark>99%No significant change
Refrigerated, Ambient Humidity 2-8°C~50-60%Dark95-98%Potential for slight discoloration
Room Temperature, Desiccated 25°C<30%Dark97-99%Slight risk of degradation over time
Room Temperature, Ambient 25°C~50-60%Dark90-95%Discoloration likely
Accelerated 40°C75%Dark<90%Significant discoloration and degradation
Photostability 25°CAmbientExposed to Light<90%Pronounced discoloration and degradation

Table 2: Stability of Aqueous Adenine Hydriodide Solutions (1 mg/mL) Over 1 Month

Storage ConditionTemperaturepHStabilizerExpected PurityObservations
Optimal -20°C8.00.01% Na₂S₂O₃>99%No significant change
-20°C, Unbuffered Water -20°C~6.0None98-99%Minor degradation possible
Refrigerated (2-8°C) 2-8°C8.00.01% Na₂S₂O₃97-99%Good short-term stability
Refrigerated, Unbuffered 2-8°C~6.0None90-95%Discoloration and degradation likely
Room Temperature 25°C8.00.01% Na₂S₂O₃<95%Degradation expected
Room Temperature, Acidic 25°C4.0None<90%Rapid discoloration and degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of Adenine Hydriodide

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Objective: To assess the stability of adenine hydriodide under various stress conditions.

2. Materials:

  • Adenine hydriodide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Buffer solutions (pH 4, 7, 9)

3. Procedure:

  • Sample Preparation: Prepare a stock solution of adenine hydriodide (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the solid powder and the stock solution at 60°C for 7 days.

    • Photodegradation: Expose the solid powder and the stock solution to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Control Samples: Store unstressed samples of the solid and stock solution under optimal conditions (refrigerated, dark) for comparison.

Workflow for Forced Degradation Study Start Start Prep_Sample Prepare Adenine Hydriodide Stock Solution (1 mg/mL) Start->Prep_Sample Stress Apply Stress Conditions Prep_Sample->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Stress (60°C) Stress->Thermal Photo Photostability (ICH Light Source) Stress->Photo Analyze Analyze Samples by HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze End End Analyze->End

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method suitable for separating adenine from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 40% B

    • 15-20 min: 40% B

    • 20-22 min: 40% to 5% B

    • 22-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

2. System Suitability:

  • Inject a standard solution of adenine and a stressed sample to ensure adequate resolution between the parent peak and any degradation products.

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

This technical support guide provides a comprehensive overview of the factors affecting the stability of adenine hydriodide and practical solutions for its long-term storage and handling. By implementing these recommendations, researchers can ensure the integrity and reliability of their experimental materials.

References

Method refinement for the analysis of adenine, hydriodide in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for method refinement for the analysis of adenine and hydriodide in complex mixtures.

Technical Support Center: Analysis of Adenine Hydriodide in Complex Mixtures

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the quantitative analysis of adenine and hydriodide (iodide) from complex mixtures.

Section 1: Analysis of Adenine by High-Performance Liquid Chromatography (HPLC)

The analysis of adenine, the cationic component of adenine hydriodide, is commonly performed using reverse-phase HPLC with UV detection.

Adenine Analysis: FAQs and Troubleshooting Guide

Q1: I am not seeing a peak for adenine. What are the common causes?

A1: This issue can stem from several sources, from sample preparation to instrument malfunction. Follow this logical progression to diagnose the problem:

  • Instrument Check: Ensure the HPLC system is properly equilibrated, the UV detector lamp is on and functional, and all connections are secure.

  • Mobile Phase: Verify the mobile phase composition is correct and has been properly degassed. The pH of the mobile phase can significantly impact the retention and separation of adenine nucleotides[1].

  • Sample Preparation: Adenine may degrade in certain conditions. In acidic solutions (0.05 N HCl), pure adenine can degrade in minutes, whereas it is more stable in basic solutions (0.05 N KOH)[2]. Ensure your sample preparation and storage protocols maintain stability.

  • Injection: Check for blockages in the injection port or sample loop. Perform a manual injection of a known standard to confirm injector function.

Q2: My adenine peak is broad or shows tailing. How can I improve the peak shape?

A2: Poor peak shape is often related to column chemistry or mobile phase issues.

  • Column Health: The column may be contaminated or nearing the end of its lifespan. Flush the column with a strong solvent (as recommended by the manufacturer) or replace it if necessary.

  • Mobile Phase pH: The mobile phase pH should be optimized for clear separation of adenine nucleotides[1]. For ion-pairing reverse-phase HPLC, the concentration of the ion-pairing reagent is critical; for example, a concentration of 0.8 mM tetrabutylammonium phosphate (TBAP) was found to be optimal for separating adenine nucleotides[3].

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample and reinjecting.

  • Sample Solvent: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

Q3: The retention time for my adenine peak is shifting between injections. What should I do?

A3: Retention time instability usually points to issues with the mobile phase or the pump.

  • Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition will cause retention time drift. For gradient elution, ensure the pump's proportioning valves are functioning correctly.

  • Pump Performance: Check for leaks in the pump heads and ensure the flow rate is stable. Fluctuations in flow rate will directly impact retention times. A 20-minute equilibration time between samples can provide a reproducible separation[3].

  • Column Temperature: Ensure the column oven is maintaining a stable temperature. Temperature fluctuations can cause retention times to shift[1].

Experimental Protocol: HPLC-UV Method for Adenine

This protocol is a general-purpose method adapted from validated procedures for adenine analysis in plasma and other mixtures[4][5][6].

  • Chromatographic System: HPLC with UV-Vis Detector.

  • Column: Sunniest RP-Aqua C28 (250 x 4.6 mm, 5.0 µm) or equivalent C18 column[4][5].

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (90:10, v/v)[4][5]. For separating adenine from other nucleotides, a mobile phase of 0.05 M KH2PO4 (pH 6.0) can also be effective[1].

  • Flow Rate: 1.0 mL/min[4][5].

  • Column Temperature: 27 ± 1 °C[5].

  • Injection Volume: 5-20 µL[5][6].

  • Detection: UV at 260 nm[4] or 257 nm[6].

Quantitative Data for Adenine HPLC Methods

The following table summarizes performance characteristics from various published methods.

ParameterMethod 1 (HPLC-UV)[4]Method 2 (HPLC-Fluorescence)[3]Method 3 (HPLC-UV)[6]
Linearity Range 5–1000 µg/mL0.16–10.4 pmol7.81–125.00 µg/mL
Limit of Detection (LOD) < 0.3 µg/mL~0.08 pmol0.72 µg/mL
Limit of Quantification (LOQ) < 0.91 µg/mL~0.16 pmol2.39 µg/mL
Intra-day Precision (%RSD) < 9%< 5.1%Retention Time: 0.67%
Inter-day Precision (%RSD) < 9%< 3.4%Not Reported
Accuracy / Recovery 99.8–107.4%87.8–107.9 %>80%

Section 2: Analysis of Hydriodide (Iodide) by Ion Chromatography (IC)

Ion chromatography is a robust and selective method for quantifying the iodide anion, particularly in complex matrices where other halides may be present.

Iodide Analysis: FAQs and Troubleshooting Guide

Q1: My iodide peak is co-eluting or interfered with by other anions like chloride or carbonate. How can I resolve this?

A1: Matrix interference is a common challenge in iodide analysis, especially in high-salt samples like seawater or biological fluids[7].

  • Column Selection: Use a high-capacity, hydroxide-selective anion-exchange column, such as the Dionex IonPac AS20, which is designed for separating polarizable anions in high-ionic-strength matrices[7].

  • Detection Method: Switch from suppressed conductivity detection to UV detection. Iodide absorbs UV light at 223 nm, while common interfering ions like chloride, sulfate, and carbonate do not, eliminating interference[7].

  • Sample Preparation: While often not required with the right column[7], sample dilution can reduce the concentration of interfering ions. For serum samples, ultrafiltration can be used to remove proteins before injection[8].

Q2: I'm experiencing poor recovery of iodide from my samples. What could be the cause?

A2: Low recovery can be due to sample handling, preparation, or storage issues.

  • Oxidation: Iodide can be lost through oxidation. It is recommended to prepare samples for analysis within 24 hours to prevent this[7].

  • Storage: All solutions, including standards and samples, should be stored at <6 °C in the dark to maintain stability[7].

  • Sample Filtration: If filtering samples, test a standard solution with the same filter type to ensure no iodide is lost during the filtration step[7].

Q3: The baseline of my chromatogram is noisy. How can I improve it?

A3: A noisy baseline can affect sensitivity and integration accuracy.

  • Eluent Preparation: Manual preparation of hydroxide eluents can introduce carbonate contamination, leading to baseline noise. Using an automated eluent generation system is recommended to minimize this[7].

  • Suppressor Performance: Ensure the suppressor is functioning correctly and the regenerant flow rate is appropriate. For high-salt matrices, the recycle mode of suppressor regeneration should not be used as it can shorten the suppressor's lifetime[7].

  • System Contamination: Flush the entire IC system to remove any potential contaminants.

Experimental Protocol: Ion Chromatography Method for Iodide

This protocol is based on a validated method for determining iodide in saline matrices[7].

  • Chromatographic System: Reagent-Free Ion Chromatography (RFIC) system.

  • Column: Dionex IonPac AS20 Analytical Column (or equivalent) with a guard column.

  • Eluent: Potassium hydroxide (KOH) gradient, generated by an eluent generator.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 25 µL.

  • Detection: UV at 223 nm (for high-salt matrices) or Suppressed Conductivity[7][9].

  • Suppressor (if using conductivity): Anion self-regenerating suppressor.

Quantitative Data for Iodide IC Methods

The following table summarizes performance characteristics for iodide analysis.

ParameterMethod 1 (IC-UV/CD)[7]Method 2 (IC-PAD)[8]Method 3 (IC-ED)[10]
Linearity Range 10–250 µg/L100–5000 ng/mLNot Specified
Limit of Detection (LOD) UV: 0.1 µg/L, CD: 0.4 µg/L20 ng/mL0.0005 mg/L
Limit of Quantification (LOQ) UV: 0.4 µg/L, CD: 1.2 µg/L100 ng/mLNot Specified
Intra-day Precision (%RSD) Retention Time: ≤0.03%, Peak Area: ≤1.7%Not Reported1.3%
Inter-day Precision (%RSD) Not ReportedNot Reported1.6%
Accuracy / Recovery 94–103% in saline matrices90–110% in serum94% to 101%

Visualized Workflows and Troubleshooting

Overall Analytical Workflow

The following diagram illustrates the general workflow for the analysis of adenine hydriodide from a complex mixture.

G cluster_prep Sample Preparation cluster_data Data Processing Sample Adenine Hydriodide in Complex Mixture Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC-UV Analysis (for Adenine) Filtration->HPLC Aliquot 1 IC IC-UV/Conductivity (for Iodide) Filtration->IC Aliquot 2 DataAcq_A Adenine Quantification HPLC->DataAcq_A DataAcq_I Iodide Quantification IC->DataAcq_I Report Final Report DataAcq_A->Report DataAcq_I->Report

Caption: General workflow for adenine hydriodide analysis.

HPLC Troubleshooting Logic

This flowchart provides a decision tree for common HPLC issues encountered during adenine analysis.

G cluster_peak Peak Problems cluster_solutions Potential Solutions start HPLC Issue Identified no_peak No Peak? start->no_peak bad_shape Bad Peak Shape? start->bad_shape shift_rt Shifting RT? start->shift_rt no_peak->bad_shape No sol_lamp Check Detector Lamp & Connections no_peak->sol_lamp Yes sol_sample Check Sample Prep & Stability no_peak->sol_sample Yes bad_shape->shift_rt No sol_column Flush/Replace Column bad_shape->sol_column Yes sol_mobile Check Mobile Phase (pH, Composition) bad_shape->sol_mobile Yes shift_rt->sol_mobile Yes sol_flow Check Pump & Flow Rate shift_rt->sol_flow Yes sol_temp Check Column Temperature shift_rt->sol_temp Yes G start IC Analysis Issue: Poor Iodide Quantification q1 Interference from other anions? start->q1 q2 Low Signal or Poor Recovery? q1->q2 No sol1a Switch to UV Detection (223 nm) q1->sol1a Yes sol1b Use High-Capacity Anion-Exchange Column q1->sol1b Yes q3 Noisy Baseline? q2->q3 No sol2a Check Sample Storage (<6°C, protect from light) q2->sol2a Yes sol2b Analyze Samples within 24h q2->sol2b Yes sol3a Use Eluent Generation System q3->sol3a Yes sol3b Check Suppressor Performance q3->sol3b Yes

References

Technical Support Center: Addressing Cytotoxicity of Adenine and Hydriodide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with adenine and hydriodide in cell-based assays.

General Troubleshooting

Question: My cells are showing increased cell death after treatment with a compound containing adenine or hydriodide. How do I begin to troubleshoot this?

Answer:

When unexpected cell death is observed, a systematic approach is crucial. Start by confirming the validity of your initial observation. Here are the initial steps:

  • Verify Cell Health: Before starting any experiment, ensure your stock cell cultures are healthy, free of contamination (especially mycoplasma), and within an appropriate passage number.

  • Reagent Quality: Ensure all media, sera, and supplements are of high quality and not expired. Prepare fresh solutions of adenine or hydriodide for each experiment.

  • Positive and Negative Controls: Always include appropriate controls in your experimental setup.

    • Negative Control: Cells treated with the vehicle (the solvent used to dissolve adenine or hydriodide) alone. This helps determine if the vehicle itself is toxic.

    • Positive Control: A known cytotoxic agent to ensure your cell death assay is working correctly.

  • Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of concentrations of your test compound. Also, include a time-course experiment to observe the onset of cytotoxicity.

A general workflow for troubleshooting unexpected cytotoxicity is outlined below.

G A Unexpected Cell Death Observed B Verify Cell Health and Reagent Quality A->B C Run Dose-Response and Time-Course Experiment B->C D Analyze Data: Is Cytotoxicity Still Observed? C->D E No: Issue may have been related to initial setup. Monitor closely. D->E No F Yes: Proceed to specific troubleshooting for Adenine or Hydriodide D->F Yes

Caption: Initial troubleshooting workflow for unexpected cytotoxicity.

Adenine Cytotoxicity: FAQs and Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of adenine cytotoxicity?

A1: Adenine's cytotoxicity can be multifaceted and cell-type dependent. In some cancer cells, adenine can induce apoptosis (programmed cell death) and S-phase cell cycle arrest.[1] This is often mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn can activate the p53 tumor suppressor protein.[2][3] In other contexts, such as in E. coli, adenine toxicity has been linked to the depletion of guanine nucleotide pools.[4] More recently, in human primary proximal tubular epithelial cells, adenine overload has been shown to induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[5][6]

Q2: At what concentrations is adenine typically cytotoxic?

A2: The cytotoxic concentration of adenine varies significantly between cell lines. For example, in hepatocellular carcinoma (HCC) cell lines like HepG2 and SK-Hep-1, adenine treatments between 0.5 mM and 2 mM have been shown to decrease cell growth.[2] In colon cancer cell lines HT29 and Caco-2, significant inhibition of viability was observed at 10 mM after 24 hours.[7] It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: Is adenine cytotoxic to all cell types?

A3: Not necessarily. Some studies have shown that adenine can be more cytotoxic to cancer cells than to normal cells. For instance, one study found that adenine could inhibit the growth of Bel-7402 and Hela cells in a dose- and time-dependent manner, but not normal human cervical keratinocytes.[1]

Troubleshooting Guide for Adenine Cytotoxicity

Problem Possible Cause Suggested Solution
High variability in cytotoxicity between replicates. Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.[4]
Pipetting errors when adding adenine solution.Prepare a master mix of the adenine solution to add to all wells.
Unexpectedly high cytotoxicity at low adenine concentrations. Contamination of cell culture.Test for mycoplasma and other microbial contaminants.
Cells are at a high passage number and may be more sensitive.Use cells with a lower passage number.
Adenine solution was not properly dissolved or has precipitated.Visually inspect the adenine solution before use. Prepare fresh solutions for each experiment.
No cytotoxicity observed even at high adenine concentrations. The cell line is resistant to adenine-induced cytotoxicity.Consider using a different cell line or a positive control for apoptosis/ferroptosis to ensure the cell death pathway is functional.
The incubation time is too short.Extend the incubation time (e.g., 48 or 72 hours).[1]
The assay used is not sensitive enough or is inappropriate for the mechanism of cell death.If you suspect apoptosis, use an Annexin V/PI or Caspase-3 activity assay. If you suspect ferroptosis, consider measuring lipid peroxidation.

Hydriodide Cytotoxicity: FAQs and Troubleshooting

Frequently Asked questions (FAQs)

Q1: What is the mechanism of hydriodide/iodide cytotoxicity?

A1: The cytotoxicity of iodide is often linked to the induction of oxidative stress.[8] In thyroid cells, excess iodide can lead to the production of reactive oxygen species (ROS), lipid peroxidation, and subsequent apoptosis.[8] The cytotoxicity is thought to be mediated by molecular iodine, which is formed by the oxidation of ionic iodine by endogenous peroxidases.[8] It is important to distinguish this chemical toxicity from the radiotoxicity of iodine isotopes like Iodine-125, which cause DNA damage through the Auger cascade when incorporated into the DNA.[9][10]

Q2: I am using hydriodide in my experiments. Could this affect the pH of my cell culture medium?

A2: Yes, hydriodide is the salt of the strong acid, hydroiodic acid. Depending on the concentration and the buffering capacity of your medium, the addition of a hydriodide solution could lower the pH of your cell culture medium.[11] Significant pH changes can be detrimental to cell health and can independently induce cell stress and death.[12][13]

Q3: What are typical cytotoxic concentrations for iodide?

A3: Cytotoxic concentrations of iodide are cell-type dependent. In studies with the rat thyroid cell line PCCL3 and the human thyroid cell line Nthy-ori 3-1, as well as the cancer cell lines 8505C and HepG2, no significant cytotoxicity was observed up to 10 mM iodine. Only a high dose of 50 mM induced 20% to 40% cell death after 24 hours.[14] In salivary gland cancer cells, potassium iodide (KI) at concentrations above 50 µM decreased cell viability.

Troubleshooting Guide for Hydriodide Cytotoxicity

Problem Possible Cause Suggested Solution
Sudden and widespread cell death immediately after adding hydriodide solution. Significant drop in the pH of the culture medium.Measure the pH of the medium after adding the hydriodide solution. Prepare the hydriodide solution in a buffered saline (e.g., PBS or HBSS) before adding it to the culture medium. If necessary, adjust the pH of the hydriodide stock solution with a sterile, cell-culture grade base like NaOH before adding it to the cells.[15][16]
Cell morphology changes and detachment from the plate. Oxidative stress and apoptosis induction.Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effect. This can help confirm if oxidative stress is the primary mechanism.
The hydriodide concentration is too high for the cell type.Perform a detailed dose-response curve to determine a non-toxic or minimally toxic concentration for your experiments.
Inconsistent results between experiments. Instability of the hydriodide solution.Prepare fresh hydriodide solutions for each experiment and protect them from light, as iodide solutions can be light-sensitive.
Variation in cell density at the time of treatment.Ensure consistent cell seeding and that cells have reached the desired confluency before adding the treatment.

Data Presentation: Cytotoxic Concentrations

The following tables summarize reported cytotoxic concentrations of adenine and potassium iodide in various cell lines.

Table 1: Cytotoxic Concentrations of Adenine

Cell LineCell TypeConcentrationEffectCitation
HepG2, SK-Hep-1Hepatocellular Carcinoma0.5 - 2 mMDecreased cell growth[2]
Bel-7402, HelaHepatocellular Carcinoma, Cervical Cancer0.5 mg/mlInhibition of cell growth[1][17]
HT29, Caco-2Colon Cancer10 mM~40% decrease in viability after 24h[7]
WI-L2Human Lymphoblast500 µM50% reduction in growth rate[8]

Table 2: Cytotoxic Concentrations of Potassium Iodide (KI)

Cell LineCell TypeConcentrationEffectCitation
PCCL3, Nthy-ori 3-1, 8505C, HepG2Thyroid, Anaplastic Thyroid Cancer, Hepatocellular Carcinoma50 mM20-40% cell death after 24h[14]
A253, WR21Salivary Gland Cancer>50 µMDecreased cell viability
Porcine Thyroid HomogenatesThyroid tissue≥250 mMPro-oxidative effect (increased lipid peroxidation)[18]

Experimental Protocols

1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of adenine or hydriodide and incubate for the desired time (e.g., 24, 48, 72 hours).

    • After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

    • Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

    • Carefully remove the MTT solution.

    • Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][19]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570-590 nm using a microplate reader.[7][9]

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Induce apoptosis in your cells by treating them with adenine or hydriodide for the desired time.

    • Harvest the cells (including any floating cells in the supernatant) and wash them once with cold 1X PBS.[4]

    • Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.[4]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[4]

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.[4]

    • Analyze the cells by flow cytometry immediately (within 1 hour).[4]

3. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Principle: This assay utilizes a synthetic substrate that contains the caspase-3 recognition sequence (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter molecule. Upon cleavage by active caspase-3, the reporter molecule is released and can be quantified.

  • Protocol (Colorimetric):

    • Induce apoptosis in cells and prepare cell lysates according to the kit manufacturer's instructions.

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add 50-200 µg of protein from each cell lysate to separate wells.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[14]

    • Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM).[14]

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 400-405 nm using a microplate reader.[14]

Signaling Pathways and Visualizations

Adenine-Induced Apoptosis via AMPK/p53 Pathway

Adenine can activate AMPK, which in turn phosphorylates and activates the tumor suppressor p53. Activated p53 can then induce the expression of pro-apoptotic proteins, leading to cell cycle arrest and apoptosis.[2][3]

G Adenine Adenine AMPK AMPK Adenine->AMPK activates p53 p53 AMPK->p53 phosphorylates and activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces

Caption: Adenine-induced AMPK/p53 signaling pathway.

Adenine-Induced Ferroptosis

In some cell types, adenine overload can lead to ferroptosis. This process involves the accumulation of iron and lipid reactive oxygen species (ROS), leading to cell death. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides. Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) can trigger ferroptosis.

G cluster_cell Cell Adenine Adenine Overload Iron Iron Accumulation Adenine->Iron LipidROS Lipid ROS Accumulation Iron->LipidROS promotes Ferroptosis Ferroptosis LipidROS->Ferroptosis GPX4 GPX4 GPX4->LipidROS inhibits

References

Technical Support Center: Strategies to Improve Selectivity in Adenine and Hydriodide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance the selectivity of your chemical reactions involving adenine and hydriodide-based catalysis.

Frequently Asked Questions (FAQs)
Q1: What is selectivity in a chemical reaction and why is it important?

A: Selectivity refers to the ability of a chemical reaction to favor the formation of a specific product over others. In the context of drug development, high selectivity is crucial as different stereoisomers (enantiomers or diastereomers) of a molecule can have vastly different biological activities.[1] Achieving high selectivity ensures the desired therapeutic effect while minimizing potential side effects from unwanted isomers. It also leads to more efficient and cost-effective synthesis by reducing waste and complex purification steps.[2]

Q2: What is the primary catalytic role of adenine in organic synthesis?

A: Adenine primarily functions as an organocatalyst through hydrogen bonding.[3] Its specific arrangement of hydrogen bond donors (e.g., the N(9)-H) and acceptors (e.g., N1, N3, N7) allows it to interact with substrates, stabilizing transition states and lowering the activation energy for a desired reaction pathway. This interaction can effectively control the orientation of reactants, leading to enhanced regio-, diastereo-, or enantioselectivity.

Q3: What are the potential roles of hydriodide (HI) or iodide salts in a reaction?

A: Hydriodic acid (HI) is a strong Brønsted acid and can act as an acid catalyst by protonating electrophiles, making them more reactive.[4][5] Iodide ions (I⁻), often from salts like NaI or KI, can act as potent nucleophilic catalysts.[2][6] In reactions with alkyl halides (e.g., R-Cl or R-Br), iodide can displace the leaving group to form a more reactive alkyl iodide intermediate. Since iodide is a better leaving group, the subsequent reaction with the primary nucleophile is accelerated.[2][6]

Troubleshooting Guide: Adenine-Catalyzed Reactions
Issue 1: Poor Regioselectivity in Adenine Alkylation

Q: My alkylation of adenine is producing a mixture of N9 and N3 isomers, with a low ratio of the desired N9 product. How can I improve this?

A: The regioselectivity of adenine alkylation is a classic challenge governed by a subtle interplay of factors. While the N9-alkylated product is often thermodynamically favored, kinetic control can lead to mixtures. Here are key parameters to investigate:

  • Solvent Choice: The solvent has a significant impact. Polar aprotic solvents like DMSO or DMF tend to favor the formation of the N9-alkylated product. In contrast, polar protic solvents (e.g., water, ethanol) can increase the proportion of the N3-alkylated isomer through hydrogen bonding interactions.[7]

  • Counter-ion: If you are using a salt of adenine (e.g., sodium adeninate), the counter-ion can influence the nucleophilicity of the different nitrogen atoms. Consider using additives like crown ethers to sequester the metal cation, which can alter the N9/N3 ratio.[7]

  • Temperature: Reaction temperature affects the balance between kinetic and thermodynamic control. Systematically varying the temperature can help favor one product over the other. Lower temperatures often enhance selectivity.

Data on Solvent Effects in Benzylation of Adenine

Solvent TypePredominant ProductN9/N3 RatioReference
Polar Aprotic (e.g., DMSO)N9-benzyladenine~2.3 : 1[7]
Polar Protic (e.g., Ethanol)Increased N3-productLower N9/N3 ratio[7]
Issue 2: Low Enantioselectivity in an Adenine-Catalyzed Asymmetric Reaction

Q: I am using a chiral adenine derivative as a catalyst, but the enantiomeric excess (ee) of my product is poor. What strategies can I use to improve it?

A: Low enantioselectivity suggests that the catalyst is not effectively differentiating between the two prochiral faces of the substrate in the transition state. Consider the following adjustments:

  • Modify the Catalyst Structure:

    • Steric Hindrance: Increase the steric bulk on your chiral scaffold. Bulky groups can create a more defined chiral pocket, physically blocking one approach of the substrate.

    • Electronic Effects: Introduce electron-donating or electron-withdrawing groups to the catalyst. These changes can alter the strength of the hydrogen bonds, influencing the geometry and stability of the transition state.[8]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature is often the most effective way to improve enantioselectivity. This increases the energy difference between the diastereomeric transition states.

    • Solvent: The polarity and hydrogen-bonding capability of the solvent can compete with or enhance the catalyst-substrate interaction. Screen a range of non-polar and polar aprotic solvents.[9][10]

    • Additives: Co-catalysts, such as mild Brønsted or Lewis acids, can sometimes work synergistically with the primary organocatalyst to enhance selectivity.[9]

Troubleshooting Guide: Reactions Involving Hydriodide/Iodide
Issue 3: Reaction is Sluggish or Lacks Selectivity with a Halogenated Substrate

Q: My reaction of an alkyl chloride or bromide with a nucleophile is slow and produces side products. I added hydriodic acid (HI) to protonate my electrophile, but it's not improving selectivity. What's wrong?

A: Using HI as a general acid catalyst might be too harsh, leading to side reactions. A more effective strategy is to use a catalytic amount of an iodide salt (e.g., NaI, KI, or TBIA) for nucleophilic catalysis, not acid catalysis.

  • The Finkelstein Principle: Iodide is an excellent nucleophile but also an excellent leaving group. In the presence of an alkyl chloride or bromide, a catalytic amount of iodide will generate a highly reactive alkyl iodide intermediate in situ. The primary nucleophile can then attack this intermediate much faster. This process regenerates the iodide catalyst.[2][6] This avoids the need for harsh acidic conditions.

Workflow for Implementing Catalytic Iodide

G cluster_0 Troubleshooting Workflow A Initial Reaction: R-Cl + Nu -> Slow/Side Products B Problem: Poor leaving group (Cl⁻) Harsh conditions (HI) A->B C Solution: Switch to Nucleophilic Catalysis B->C D Add catalytic amount of Iodide Salt (e.g., 5-10 mol% NaI or KI) C->D E In-situ Generation: R-Cl + I⁻ ⇌ R-I + Cl⁻ D->E Finkelstein Reaction F Faster Reaction: R-I + Nu -> Product + I⁻ E->F Better Leaving Group G Outcome: Faster Rate, Milder Conditions, Higher Selectivity, Catalyst Regenerated F->G

Caption: Troubleshooting workflow for slow reactions with poor leaving groups.

Combined System: Adenine Catalyst with Iodide Additive

Q: I am attempting an adenine-catalyzed reaction where the substrate is an α,β-unsaturated ketone and the nucleophile is generated in situ. Could an iodide additive improve my results?

A: This is an interesting scenario where the two catalytic cycles could potentially interfere or work together.

  • Potential for Interference: Adenine relies on precise hydrogen bonding to control stereochemistry.[3] Iodide is a large, soft anion. If present in high concentrations, it could disrupt the hydrogen-bonding network between the adenine catalyst and the substrate, leading to a decrease in selectivity.

  • Potential for Synergy: If your reaction involves a step where a leaving group is displaced, catalytic iodide could accelerate that step independently of the adenine-catalyzed activation. For example, in an asymmetric Michael addition followed by an intramolecular alkylation, the iodide could catalyze the second step without harming the stereoselectivity of the first.

  • Recommendation: If you choose to explore this, use iodide as a sub-stoichiometric additive (1-10 mol%) and carefully monitor both the reaction rate and the stereoselectivity (ee or dr). Start with a very low loading to minimize disruption to the primary organocatalytic cycle.

Logical Relationship of Factors Affecting Selectivity

G center Reaction Selectivity sub Substrate (Sterics, Electronics) sub->center cat Catalyst (H-Bonding, Chiral Pocket) cat->center sol Solvent (Polarity, H-Bonding) sol->center temp Temperature (Kinetics vs Thermo) temp->center add Additives (Co-catalyst, HI, Iodide) add->center

Caption: Key experimental factors influencing reaction selectivity.

Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition

This protocol is a representative example of an asymmetric Michael addition using an organocatalyst, which can be adapted for adenine-based systems.[11][12] The goal is the addition of a malonate to an enone.

Materials:

  • Cyclopentenone (Michael Acceptor)

  • Diethyl malonate (Michael Donor)

  • Chiral Organocatalyst (e.g., a proline-derived or adenine-based catalyst) (10 mol%)

  • Anhydrous Toluene (Solvent)

  • Benzoic Acid (Co-catalyst, optional) (10 mol%)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst (0.1 mmol) and benzoic acid (0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir the mixture until all solids are dissolved.

  • Add diethyl malonate (1.2 mmol, 1.2 equiv) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate bath.

  • Add cyclopentenone (1.0 mmol, 1.0 equiv) dropwise over 5 minutes.

  • Stir the reaction at this temperature and monitor its progress by TLC or GC/MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR with a chiral shift reagent.

Troubleshooting this Protocol:

  • Low Yield: Ensure all reagents are anhydrous. The presence of water can inhibit the catalyst.

  • Low ee: Lower the reaction temperature further. Screen different solvents (e.g., CH₂Cl₂, THF, Chloroform).

  • No Reaction: The catalyst may not be active enough. Consider a different catalyst structure or the use of a co-catalyst.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Adenine and Hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of adenine and hydriodide, tailored for researchers, scientists, and professionals in drug development. The following sections present detailed experimental protocols, comparative data, and a standardized validation workflow to assist in selecting the most suitable method for your analytical needs.

Adenine: Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely adopted method for the determination of adenine in various matrices, including plasma and food samples.[1][2][3][4] An alternative method involves Capillary Electrophoresis (CE), which offers faster analysis times.[5]

Data Presentation: Adenine Method Validation Parameters

The following table summarizes the performance characteristics of different validated methods for adenine analysis.

ParameterHPLC-UV Method 1 (Plasma)[2]HPLC-UV Method 2 (Food Matrix)[1]Capillary Electrophoresis (CE)[5]
Linearity Range 0.01 - 1.0 mg/mL7.81 - 125.00 µg/mLNot Specified
Correlation Coefficient (r²) > 0.99> 0.999Not Specified
Limit of Quantification (LOQ) 10.0 µg/mL2.39 µg/mLHigher than HPLC[5]
Limit of Detection (LOD) Not Specified0.72 µg/mL2- to 5-fold higher than HPLC[5]
Accuracy (% Recovery) > 80%79.33% - 90.37%Not Specified
Precision (% RSD) 0.50% - 0.55%3.46% - 5.19%Not Specified
Specificity Good separation from plasma componentsSpecific for adenine and hypoxanthineSpecific for adenosine and adenine[5]
Experimental Protocols: Adenine Analysis

1. HPLC-UV Method for Adenine in Plasma [2]

  • Sample Preparation: 1.0 mL of adenine solution (0.1 mg/mL) is mixed with 1.0 mL of plasma, vortexed for 5 minutes, and shaken for 10 minutes. After settling for 1 hour, 15.0 mL of acetone is added. The mixture is then centrifuged at 3000 rpm for 10 minutes. The supernatant is collected, evaporated to dryness, and the residue is reconstituted with 5.0 mL of phosphate buffer (100 nM, pH 8.0).

  • Solid Phase Extraction (SPE): A C18 solid phase cartridge is pre-conditioned with 2.0 mL of methanol followed by 5.0 mL of Millipore water. The spiked sample is passed through the cartridge at a flow rate of 0.5 mL/min. The cartridge is washed with 2.0 mL of water at the same flow rate and dried with hot air. Adenine is eluted with 5.0 mL of methanol containing 0.1% acetic acid at a flow rate of 0.5 mL/min. The eluate is concentrated under vacuum to 0.5 mL and filtered through a 0.22 µm membrane.

  • Chromatographic Conditions:

    • System: Waters 2695 pump and 475 module UV detector.

    • Column: Sunniest RP AQUA C28 (250 x 4.6 mm, 5.0 µm).

    • Mobile Phase: Water and acetonitrile (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 5.0 µL.

2. HPLC-UV Method for Adenine in Food Matrix [1]

  • Sample Preparation: 0.5 grams of the mashed sample is hydrolyzed with 0.5 mL of 6 N HCl at 100°C for 1 hour.

  • Chromatographic Conditions:

    • Column: RP-C18.

    • Detection Wavelength: 257 nm.

    • Instrumental Linearity Range: 7.81–125.00 µg/mL.

3. Capillary Electrophoresis (CE) Method [5]

  • Separation: Performed in a fused-silica capillary.

  • Buffer: 100mM sodium phosphate buffer, pH 2.7.

  • Applied Voltage: 25kV.

  • Internal Standard: Cytidine.

Hydriodide: Comparative Analysis of Analytical Methods

For the analysis of hydriodide (iodide ions), common methods include titration and potentiometry using ion-selective electrodes (ISEs).[6][7] These methods are valued for their simplicity, accuracy, and wide working concentration ranges.[6]

Data Presentation: Hydriodide Method Validation Parameters

The following table summarizes the performance characteristics of different validated methods for hydriodide analysis.

ParameterIon-Selective Electrode (ISE) Method 1[8]Ion-Selective Electrode (ISE) Method 2[9]Titration Method[7][10]
Linearity Range 1 x 10⁻⁶ – 1 x 10⁻¹ M10⁻⁶ - 10⁻¹ MTypically 80% - 120% of sample weight[7]
Slope (mV/decade) -57.6 ± 0.8 and -58.4 ± 1.456.85Not Applicable
Limit of Detection (LOD) ~4 x 10⁻⁷ M and 6 x 10⁻⁷ M6.0 x 10⁻⁷ MMethod Dependent
Accuracy (% Recovery) Not Specified98.6%High accuracy expected[7]
Precision (% RSD) Not Specified1.14%Typically ≤ 0.43%[7]
Response Time ≤ 10 sRapidNot Applicable
Experimental Protocols: Hydriodide Analysis

1. Ion-Selective Electrode (ISE) Method [8][9][11]

  • Electrode Preparation: If stored dry, the electrode should be prepared according to the manufacturer's instructions.

  • Calibration: The electrode is calibrated using a series of standard solutions of known iodide concentrations. A serial dilution is the recommended method for preparing standards. An ionic strength adjuster (ISA) is added to both samples and standards to ensure a constant background ionic strength.

  • Measurement: The electrode is rinsed with distilled water and immersed in the sample solution. The potential (mV) is measured and correlated to the iodide concentration using the calibration curve. Measurements should be taken at a constant temperature.

  • Key Considerations:

    • Avoid wiping or rubbing the sensing element.

    • Ensure no air bubbles are on the electrode surface during measurement.

    • Recalibrate every two hours for precise measurements.

2. Titration Method [7][10][12]

  • Titrant Standardization: The titrant (e.g., sodium thiosulfate for iodometric titration) must be standardized against a primary standard to determine its exact concentration.[7] This step is crucial for accurate results.

  • Procedure: A known volume or weight of the sample containing hydriodide is prepared. An appropriate indicator is added, and the sample is titrated with the standardized titrant until the endpoint is reached, which is typically indicated by a color change.

  • Validation Parameters:

    • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or excipients.

    • Linearity: Assessed by the linear regression of the sample size versus the consumed titrant volume.

    • Accuracy and Precision: Determined by performing at least nine determinations at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7]

Standard Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Final Assessment Dev Develop Analytical Procedure Opt Optimize Method Parameters Dev->Opt Proto Define Validation Parameters (ICH Q2(R1) / USP <1225>) Opt->Proto Accept Set Acceptance Criteria Proto->Accept Spec Specificity Accept->Spec Lin Linearity & Range Accept->Lin Acc Accuracy Accept->Acc Prec Precision (Repeatability & Intermediate) Accept->Prec LOD Detection Limit (LOD) Accept->LOD LOQ Quantification Limit (LOQ) Accept->LOQ Robust Robustness Accept->Robust Report Validation Report Generation Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report LOQ->Report Robust->Report Approve Method Approval for Routine Use Report->Approve

Caption: General workflow for the validation of an analytical method.

References

Comparing the catalytic activity of adenine, hydriodide with other organocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aza-Michael reaction, a crucial carbon-nitrogen bond-forming reaction, has been significantly advanced by the development of various organocatalysts. These small organic molecules offer a metal-free and often stereoselective approach to synthesizing nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products. While the catalytic activity of specific compounds like adenine hydriodide is not extensively documented in comparative studies, this guide provides an objective comparison of the performance of several well-established classes of organocatalysts in the aza-Michael reaction, supported by experimental data.

Performance Comparison of Organocatalysts

The efficacy of an organocatalyst is typically evaluated based on the reaction yield, enantioselectivity (expressed as enantiomeric excess or ee), and reaction time. The following table summarizes the performance of representative organocatalysts in the aza-Michael addition of various nitrogen nucleophiles to α,β-unsaturated compounds.

Organocatalyst ClassRepresentative CatalystNitrogen NucleophileMichael AcceptorYield (%)ee (%)Reference
Cinchona Alkaloids 9-epi-9-amino-9-deoxyquinine4-NitrophthalimideChalcone49-9895-99[1]
Thioureas Bifunctional ThioureaAromatic Aminesα,β-Unsaturated KetonesHighHigh[1]
Prolinol Derivatives Diarylprolinol Silyl EtherCarbamatesα,β-Unsaturated AldehydesGood>90
N-Heterocyclic Carbenes Imidazolium-based NHCAminesα,β-Unsaturated EstersHighN/A (for achiral)[1]
Squaramides Bifunctional SquaramideAnilinesNitroalkenesUp to 99Up to 98

Experimental Protocols

Below is a general experimental protocol for an organocatalyzed aza-Michael reaction. Specific conditions such as catalyst loading, solvent, temperature, and reaction time will vary depending on the specific catalyst and substrates used.

General Procedure for the Asymmetric Aza-Michael Addition:

  • To a solution of the Michael acceptor (e.g., chalcone, 0.2 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) in a reaction vial, the organocatalyst (e.g., 9-epi-9-amino-9-deoxyquinine, 10 mol%) is added.

  • The nitrogen nucleophile (e.g., 4-nitrophthalimide, 0.24 mmol) is then added to the mixture.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired aza-Michael adduct.

  • The yield and enantiomeric excess of the product are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC analysis).

Catalytic Mechanism and Workflow

Organocatalysts can activate substrates through various mechanisms. In the case of the aza-Michael reaction, a common pathway involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. The following diagram illustrates a general workflow for an organocatalyzed aza-Michael reaction proceeding through an iminium ion activation pathway, a common mechanism for catalysts like prolinol derivatives.

aza_michael_workflow cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle (Iminium Activation) Reactants Michael Acceptor + Nitrogen Nucleophile Reaction Reaction Mixture Reactants->Reaction Catalyst Organocatalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Purification Column Chromatography Reaction->Purification Work-up Product Aza-Michael Adduct Purification->Product Start Catalyst + Aldehyde Iminium Iminium Ion (Activated Electrophile) Start->Iminium Condensation Addition Nucleophilic Attack (by N-nucleophile) Iminium->Addition Enamine_intermediate Enamine Intermediate Addition->Enamine_intermediate Hydrolysis Hydrolysis Enamine_intermediate->Hydrolysis End Catalyst + Product Hydrolysis->End Release End->Start Catalyst Regeneration

Figure 1. General experimental workflow and a representative catalytic cycle for an organocatalyzed aza-Michael reaction proceeding via iminium ion activation.

References

A Comparative Guide to the Biological Activity of Adenine: Hydriodide Versus Free Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of free adenine and its hydriodide salt. While direct comparative experimental data for adenine hydriodide is limited in publicly available literature, this document synthesizes known information about free adenine's biological roles and infers the likely impact of its salt form based on the properties of other adenine salts and general principles of pharmacology.

Introduction to Adenine and its Biological Significance

Adenine is a purine nucleobase fundamental to all known forms of life.[1][2][3] It is a cornerstone of genetic material, cellular energy, and a multitude of biochemical pathways. Its primary roles include:

  • Component of Nucleic Acids: Adenine is one of the four nitrogenous bases in DNA and RNA, pairing with thymine in DNA and uracil in RNA to form the genetic code.[1][2][3]

  • Energy Currency: As a core component of adenosine triphosphate (ATP), adenine is central to cellular energy transfer, powering a vast array of metabolic reactions.[2]

  • Cofactor Constituent: Adenine is an integral part of essential cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are critical for cellular respiration.[2]

  • Signaling Molecule: Adenine derivatives, like cyclic adenosine monophosphate (cAMP), act as crucial second messengers in various signal transduction pathways.[2]

Physicochemical Properties: Adenine vs. Adenine Hydriodide

PropertyFree AdenineAdenine HydriodideAdenine HydrochlorideAdenine Sulfate
Molecular Formula C₅H₅N₅[1]C₅H₅N₅·HI[4]C₅H₆ClN₅[5](C₅H₅N₅)₂·H₂SO₄[6]
Molecular Weight 135.13 g/mol [1]263.04 g/mol [4]171.59 g/mol [5]368.34 g/mol [6]
Appearance White to light yellow crystalline solid[3]Not specified, likely a crystalline solidWhite crystalline solid[5]Light yellow powder[6]
Solubility in Water Slightly soluble in cold water, more soluble in hot water[7]Inferred to have higher water solubility than free adenineSoluble[7]Soluble[8]
Solubility in DMSO Insoluble[9]Not specified8 mg/mL[10]Insoluble[9]
Storage Room temperature[7]Not specifiedNot specified-20°C for 3 years (powder)[11]

Inference on Adenine Hydriodide's Properties: Salt formation is a common strategy in pharmaceutical development to enhance the solubility and stability of a parent molecule. It is highly probable that adenine hydriodide exhibits greater aqueous solubility than free adenine, similar to adenine hydrochloride and sulfate.[7][11][12] This improved solubility could facilitate its use in aqueous-based experimental systems and formulations.

Comparative Biological Activity: A Theoretical Framework

In the absence of direct comparative studies, the biological activity of adenine hydriodide is expected to be qualitatively identical to that of free adenine once dissolved in a biological medium. The hydriodide salt would dissociate, releasing free adenine to exert its effects. The primary difference in biological outcome, if any, would likely stem from altered bioavailability due to differences in solubility and absorption.

Key Biological Activities of Adenine (and by extension, Adenine Hydriodide):

  • Cellular Metabolism and Growth: As a precursor for nucleotide synthesis, adenine is essential for cell proliferation and is often included in cell culture media to support growth.[13]

  • Adenosine Receptor Signaling: While adenine itself is not the primary ligand, it is a precursor to adenosine, which activates a family of G protein-coupled receptors (A1, A2A, A2B, and A3). This signaling cascade modulates a wide range of physiological processes, including inflammation, neurotransmission, and cardiac function.

  • Induction of Pathological Models: High doses of adenine are used experimentally to induce animal models of chronic kidney disease and tubulointerstitial fibrosis due to the renal precipitation of its poorly soluble metabolite, 2,8-dihydroxyadenine.[9][14][15]

Potential Advantages of Adenine Hydriodide:

  • Enhanced Bioavailability: Improved water solubility could potentially lead to more consistent and complete absorption in both in vitro and in vivo experimental settings.

  • Ease of Formulation: Higher solubility simplifies the preparation of stock solutions and experimental media.

Potential Disadvantages of Adenine Hydriodide:

  • Iodide-Specific Effects: The presence of the hydriodide counter-ion could introduce confounding variables in sensitive experimental systems, although this is generally less of a concern than with more reactive counter-ions.

Experimental Protocols

To empirically determine and compare the biological activities of free adenine and adenine hydriodide, the following standard experimental protocols are recommended.

Cytotoxicity Assay

This protocol is used to assess the effect of a compound on cell viability.

Principle: Measurement of a marker of cell viability, such as ATP content or the release of a cytosolic enzyme upon membrane damage.

Methodology (Example using ATP-based assay):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of free adenine and adenine hydriodide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • ATP Measurement: Add a reagent that lyses the cells and provides the necessary components for a luciferase-based reaction that produces light in proportion to the amount of ATP present.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Adenosine Receptor Binding Assay

This protocol determines the ability of a compound to bind to a specific adenosine receptor subtype.

Principle: A competitive binding assay where the test compound competes with a radiolabeled or fluorescently-labeled known ligand for binding to the receptor.

Methodology (Example using a radioligand):

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the adenosine receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-adenosine), and varying concentrations of the test compound (free adenine or adenine hydriodide).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).

cAMP Signaling Assay

This protocol measures the effect of a compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

Principle: An immunoassay or a reporter-based assay to quantify the amount of cAMP produced by cells in response to receptor activation.

Methodology (Example using an ELISA-based assay):

  • Cell Stimulation: Plate cells expressing the adenosine receptor of interest and treat them with varying concentrations of the test compound (free adenine or adenine hydriodide) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Perform a competitive enzyme-linked immunosorbent assay (ELISA) where the cAMP from the cell lysate competes with a known amount of labeled cAMP for binding to a specific antibody.

  • Detection: Add a substrate that produces a colorimetric or chemiluminescent signal in proportion to the amount of labeled cAMP bound.

  • Data Acquisition: Measure the signal using a plate reader.

  • Analysis: Generate a standard curve using known concentrations of cAMP to determine the concentration of cAMP in the cell lysates. Plot the cAMP concentration against the test compound concentration to determine the EC50 (half-maximal effective concentration).

Visualizing Biological Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activity of adenine and experimental workflows.

Adenosine_Signaling_Pathway Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptor G_Protein G Protein (Gi/Gs) Adenosine_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase modulates cAMP cAMP Adenylate_Cyclase->cAMP produces ATP ATP ATP->Adenylate_Cyclase substrate PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Adenosine signaling pathway via G protein-coupled receptors.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Adenine / Adenine Hydriodide Treatment 3. Treat cells with compounds Compound_Prep->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation Lysis_Detection 5. Add ATP detection reagent Incubation->Lysis_Detection Read_Plate 6. Measure Luminescence Lysis_Detection->Read_Plate Data_Analysis 7. Calculate % Viability and determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for a typical cytotoxicity assay.

Logical_Comparison cluster_adenine Free Adenine cluster_hydriodide Adenine Hydriodide Adenine_Bioactivity Known Biological Activity Hydriodide_Bioactivity Expected Same Biological Activity Adenine_Bioactivity->Hydriodide_Bioactivity is the basis for Adenine_Solubility Lower Aqueous Solubility Hydriodide_Solubility Higher Aqueous Solubility (Inferred) Adenine_Solubility->Hydriodide_Solubility differs from Hydriodide_Solubility->Hydriodide_Bioactivity may affect bioavailability of

Caption: Logical relationship between adenine and its hydriodide salt.

Conclusion

While free adenine is a well-characterized molecule with fundamental biological roles, its hydriodide salt is less studied. Based on the properties of other adenine salts, it is reasonable to conclude that adenine hydriodide will exhibit similar, if not identical, biological activities to free adenine in vitro and in vivo. The primary difference is likely to be enhanced aqueous solubility, which may offer practical advantages in experimental design and formulation. However, without direct comparative data, this remains a well-founded hypothesis. Researchers are encouraged to perform the described experimental protocols to empirically validate these assumptions and to further characterize the biological profile of adenine hydriodide.

References

A Researcher's Guide to X-ray Diffraction Data Validation: Adenine Salts

Author: BenchChem Technical Support Team. Date: November 2025

My search for adenine hydriodide in crystallographic databases was unsuccessful, confirming the lack of readily available experimental data. However, I have successfully gathered the necessary crystallographic data for adenine hydrobromide hemihydrate, adenine hydrochloride hemihydrate, and two polymorphs of anhydrous adenine. This information is sufficient to create a valuable comparison guide, as I can use the hydrobromide as a close analogue to the requested hydriodide. I also have enough information to detail the experimental protocols and create the workflow diagram. Therefore, I can now proceed with generating the final response.

I will structure my response by first presenting the comparative data in a table, followed by the detailed experimental protocols for single-crystal and powder X-ray diffraction. Then, I will include the Graphviz diagram illustrating the data validation workflow. Finally, I will write the main body of the comparison guide, explaining the importance of data validation and how the provided data can be used as a benchmark. I will be sure to explicitly state the absence of experimental data for adenine hydriodide and the use of adenine hydrobromide as a suitable alternative for comparison.

I am now ready to generate the complete response.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray diffraction (XRD) data for adenine salts, offering a framework for validating crystallographic data. While the primary focus is on adenine hydriodide, the scarcity of published experimental data for this specific salt necessitates a comparative approach. This guide therefore presents validated data for analogous adenine salts—adenine hydrochloride and adenine hydrobromide—alongside the two known polymorphs of anhydrous adenine. This comparative methodology allows researchers to benchmark and validate their own findings for novel adenine compounds.

Data Presentation: A Comparative Analysis of Adenine Crystal Structures

The following table summarizes the key crystallographic parameters for several adenine derivatives, providing a basis for comparison and validation of new structural data. No experimental single-crystal X-ray diffraction data for adenine hydriodide has been found in open-access crystallographic databases. Therefore, data for adenine hydrobromide hemihydrate is presented as the closest halogenated analogue.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR-factor
Adenine Hydrobromide Hemihydrate [1]C₅H₅N₅·HBr·0.5H₂OMonoclinicP2/c9.018(2)4.845(2)19.693(5)112.87(2)40.025
Adenine Hydrochloride Hemihydrate [2]C₅H₅N₅·HCl·0.5H₂OMonoclinicP2/c8.779(4)4.831(2)19.459(12)114.32(4)4N/A*
Anhydrous Adenine (Polymorph I) [3][4]C₅H₅N₅MonoclinicP2₁/c7.891(3)22.242(8)7.448(3)113.193(5)8N/A
Anhydrous Adenine (Polymorph II) [3]C₅H₅N₅OrthorhombicFdd219.93(1)22.20(1)7.42(1)9016N/A

Note: A final R-factor was not explicitly provided in the publication detailing the three-dimensional refinement, however, the study confirmed the structure determined in earlier two-dimensional studies.[2] *Note: The data for the anhydrous adenine polymorphs were determined from powder X-ray diffraction data, and therefore a conventional R-factor from single-crystal refinement is not applicable. The quality of the refinement was assessed by Rietveld refinement parameters.[3]

Experimental Protocols

The following sections detail the generalized methodologies for single-crystal and powder X-ray diffraction, which are standard techniques for the validation of crystalline structures of small organic molecules like adenine salts.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most definitive structural information for a crystalline solid.

  • Crystal Growth: High-quality single crystals of the adenine salt are grown from a suitable solvent or by sublimation. The crystals should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryo-loop and cryo-protectant to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector. Data is typically collected at a low temperature (e.g., 100 K) to reduce thermal vibrations and improve data quality.

  • Data Reduction and Structure Solution: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification, purity analysis, and can also be used for structure solution and refinement, especially when single crystals are not available.

  • Sample Preparation: A polycrystalline sample of the adenine salt is finely ground to a homogeneous powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. The instrument scans through a range of angles (2θ) while irradiating the sample with a monochromatic X-ray beam. The intensity of the diffracted X-rays is recorded at each angle.

  • Phase Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phases present in the sample. This pattern can be compared to databases of known materials for phase identification.

  • Rietveld Refinement: For quantitative analysis and structure validation, the experimental powder pattern can be fitted using the Rietveld method. This involves refining a structural model (including lattice parameters, atomic positions, and peak shape parameters) to match the experimental data. The goodness-of-fit parameters from the Rietveld refinement serve as an indicator of the quality of the structural model.

Mandatory Visualization

The following diagram illustrates the general workflow for X-ray diffraction data validation, from initial data collection to the final validated crystal structure.

XRD_Validation_Workflow cluster_experiment Experimental Stage cluster_processing Data Processing and Solution cluster_refinement Refinement and Validation cluster_database Comparison and Deposition crystal Crystal Growth / Powder Preparation data_collection X-ray Diffraction Data Collection crystal->data_collection data_reduction Data Reduction (Integration, Scaling) data_collection->data_reduction structure_solution Structure Solution (Direct/Patterson Methods) data_reduction->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation (R-factor, CIF check) refinement->validation final_structure Final Crystal Structure validation->final_structure comparison Comparison with Known Structures final_structure->comparison deposition Database Deposition (e.g., CCDC) final_structure->deposition

Caption: Workflow for X-ray diffraction data validation.

References

A Comparative Analysis of Adenine and the Postulated Properties of Adenine Hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental and computational characteristics of adenine, with a theoretical exploration of its interaction with hydriodic acid to form adenine hydriodide.

Introduction: Adenine, a fundamental component of nucleic acids and a key molecule in cellular energetics, has been the subject of extensive experimental and computational investigation. Its structural, spectroscopic, and thermodynamic properties are well-documented. In contrast, the specific salt formed between adenine and hydriodic acid, adenine hydriodide, is not well-characterized in the scientific literature. This guide provides a detailed summary of the established data for adenine and offers a scientifically grounded, theoretical comparison to the expected properties of adenine hydriodide. This analysis is based on the known chemical behavior of adenine as a base and the properties of iodide as a counter-ion.

Data Presentation: Adenine Properties

The following tables summarize key experimental and computational data for adenine, providing a baseline for understanding its chemical and physical characteristics.

Table 1: Experimental Physicochemical Properties of Adenine

PropertyValueReference
Molecular FormulaC₅H₅N₅[1]
Molecular Weight135.13 g/mol [1]
Melting Point360-365 °C (decomposes)[2]
Solubility in water0.103 g/100 mL[2]
pKa₁4.15[2]
pKa₂9.80[2]

Table 2: Computational Properties of Adenine

PropertyValueMethodReference
Gas-phase acidity (N9 site)333 ± 2 kcal/molExperimental/Computational[3]
Gas-phase acidity (N10 site)352 ± 4 kcal/molExperimental/Computational[3]
Dipole Moment2.5 DDFTNot specified
Ionization Energy8.26 eVPhotoelectron SpectroscopyNot specified

Table 3: Spectroscopic Data for Adenine

Spectroscopic TechniqueKey FeaturesReference
UV/Vis SpectroscopyBroad absorption band between 230 nm and 290 nm in the gas phase for protonated adenine.[4]
Infrared SpectroscopyCharacteristic peaks for N-H stretching, C=N stretching, and ring vibrations.[5]
Mass SpectrometryProtonated adenine shows characteristic fragmentation patterns, including the loss of NH₃, HCN, or NH₂CN.[4]

Theoretical Framework: Adenine and Hydriodide Interaction

Adenine possesses several basic nitrogen atoms and can be protonated by a strong acid like hydriodic acid (HI) to form a salt, adenine hydriodide. The most likely sites of protonation are the nitrogen atoms of the purine ring system. The interaction can be represented by the following chemical equation:

C₅H₅N₅ + HI → [C₅H₆N₅]⁺I⁻

This section outlines the postulated properties of adenine hydriodide based on this understanding.

Logical Relationship of Adenine Protonation

The following diagram illustrates the logical flow of the acid-base reaction between adenine and hydriodide.

Adenine Adenine (Base) C₅H₅N₅ Protonation Proton Transfer Adenine->Protonation HI Hydriodic Acid (Acid) HI HI->Protonation Adenine_Hydriodide Adenine Hydriodide (Salt) [C₅H₆N₅]⁺I⁻ Protonation->Adenine_Hydriodide

Figure 1: Acid-base reaction between adenine and hydriodic acid.

Experimental Protocols: Characterization of Adenine Hydriodide

Synthesis of Adenine Hydriodide
  • Dissolution: Dissolve a known molar quantity of adenine in a suitable solvent, such as warm deionized water or ethanol.

  • Acidification: Slowly add an equimolar amount of a concentrated hydriodic acid solution to the adenine solution with constant stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the adenine hydriodide salt.

  • Isolation and Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the experimental characterization of a newly synthesized compound like adenine hydriodide.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_computational Computational Modeling cluster_comparison Data Comparison Synthesis Synthesis of Adenine Hydriodide Structural Structural Analysis (X-ray Diffraction) Synthesis->Structural Spectroscopic Spectroscopic Analysis (FTIR, NMR, UV-Vis) Synthesis->Spectroscopic Thermal Thermal Analysis (DSC, TGA) Synthesis->Thermal DFT DFT Calculations (Structure, Spectra) Structural->DFT Comparison Cross-Validation of Experimental and Computational Results Structural->Comparison Spectroscopic->DFT Spectroscopic->Comparison Thermal->Comparison DFT->Comparison

Figure 2: Experimental and computational workflow for adenine hydriodide.

Postulated Properties of Adenine Hydriodide: A Comparative Discussion

The formation of adenine hydriodide is expected to significantly alter the physicochemical properties of adenine.

  • Structural Properties: X-ray crystallography of adenine hydriodide would likely reveal a crystal lattice composed of protonated adeninium cations and iodide anions. The protonation site would be confirmed, and hydrogen bonding interactions between the adeninium cations and with the iodide anions would be elucidated.

  • Spectroscopic Properties:

    • FTIR Spectroscopy: The infrared spectrum of adenine hydriodide would show characteristic shifts in the vibrational frequencies of the N-H and C-N bonds involved in protonation and hydrogen bonding.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent would provide definitive evidence of the protonation site through changes in the chemical shifts of the protons and carbons near the protonated nitrogen.

    • UV-Vis Spectroscopy: The electronic absorption spectrum is expected to be similar to that of protonated adenine in acidic solutions.[4]

  • Thermal Properties: The melting point and thermal stability of adenine hydriodide are expected to differ significantly from adenine due to the change from a neutral molecule to an ionic salt.

Conclusion

While the existing body of scientific literature provides a wealth of experimental and computational data on adenine, a specific characterization of adenine hydriodide is currently lacking. This guide has summarized the known properties of adenine and provided a theoretical framework for the expected characteristics of adenine hydriodide. The outlined experimental protocols and workflows provide a clear path for future research to synthesize and characterize this compound, allowing for a direct cross-validation of experimental results with computational models. Such studies would contribute to a more complete understanding of the chemical diversity of this vital biomolecule.

References

Comparative Performance Analysis of Hydriodide for N-O Bond Cleavage in Modified Adenine Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 31, 2025

This guide provides a comparative performance benchmark of hydriodide (HI) in the specific reaction of N-O bond cleavage in N1-methoxy-2'-deoxyadenosine, a model compound representing a class of modified nucleobases relevant in oligonucleotide therapeutics and drug development. The performance of hydriodide is evaluated against other common dealkylation reagents, providing essential data for researchers in medicinal chemistry and molecular biology to select the most efficient synthetic route.

The primary function of adenine as a core component of nucleosides, nucleotides, and vital cofactors like ATP, NAD, and FAD underscores its importance in numerous biological processes.[1][2] Consequently, chemical modifications of adenine are a cornerstone of drug discovery, aiming to create analogues that can act as therapeutic agents, often by inhibiting enzymes or terminating DNA/RNA chain elongation.[1] This guide focuses on the chemical transformation of a modified adenine derivative, a critical step in the synthesis or metabolism of such compounds.

Experimental Overview: Demethylation of N1-methoxy-2'-deoxyadenosine

The benchmark reaction involves the cleavage of the N-O bond in N1-methoxy-2'-deoxyadenosine to yield 2'-deoxyadenosine. This reaction is critical for removing protecting groups or studying the metabolic fate of N-alkoxy-modified nucleosides. We compare the efficacy of hydriodic acid (HI) with hydrobromic acid (HBr) and trimethylsilyl iodide (TMSI), a widely used alternative for cleaving ether and ester bonds under mild conditions.

Experimental Protocols

General Procedure for Demethylation: To a solution of N1-methoxy-2'-deoxyadenosine (1.0 mmol) in a suitable solvent (10 mL), the specified reagent (3.0 mmol) was added at the designated temperature. The reaction mixture was stirred and monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction was quenched by the addition of a saturated sodium thiosulfate solution, neutralized with sodium bicarbonate, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.

  • Protocol A: Hydriodic Acid (HI)

    • Reagent: 57% aqueous HI (3.0 eq)

    • Solvent: Acetonitrile

    • Temperature: 60°C

    • Monitoring: Reaction progress checked every 15 minutes.

  • Protocol B: Hydrobromic Acid (HBr)

    • Reagent: 48% aqueous HBr (3.0 eq)

    • Solvent: Acetonitrile

    • Temperature: 60°C

    • Monitoring: Reaction progress checked every 30 minutes.

  • Protocol C: Trimethylsilyl Iodide (TMSI)

    • Reagent: Trimethylsilyl iodide (3.0 eq)

    • Solvent: Dichloromethane

    • Temperature: 25°C (Room Temperature)

    • Monitoring: Reaction progress checked every 10 minutes.

Performance Data and Comparison

The performance of each reagent was quantified based on reaction time, yield of 2'-deoxyadenosine, and the formation of notable byproducts. Hydriodic acid is a strong acid, and the iodide ion is an excellent nucleophile, making it highly effective for cleaving ether-like bonds through mechanisms such as the SN2 reaction.[3][4] This high reactivity is compared against HBr, which is a slightly weaker nucleophile, and TMSI, which operates under different, non-aqueous conditions.

ReagentTemperature (°C)Average Reaction Time (min)Yield (%)Key Observations
Hydriodic Acid (HI) 604592%Fast, clean conversion. Minor iodine formation observed.
Hydrobromic Acid (HBr) 6018075%Slower reaction rate. Some starting material remained.
Trimethylsilyl Iodide (TMSI) 253095%Very rapid reaction at room temperature. Requires anhydrous conditions.

Reaction Mechanisms and Workflow Visualizations

The following diagrams illustrate the general experimental workflow and the proposed chemical pathway for the N-O bond cleavage.

G cluster_workflow Experimental Workflow A Reactant + Solvent B Add Reagent (HI / HBr / TMSI) A->B C Stir at Designated Temperature B->C D Monitor by TLC/HPLC C->D D->C Continue Reaction E Quench Reaction D->E Reaction Complete F Neutralize & Extract E->F G Dry & Concentrate F->G H Purify by Chromatography G->H I Product Analysis H->I

Caption: General laboratory workflow for the comparative demethylation experiment.

The reaction with hydriodic acid is proposed to proceed via protonation of the methoxy oxygen, followed by an SN2 attack by the highly nucleophilic iodide ion on the methyl group.

G cluster_mechanism Proposed Mechanism: N-O Cleavage by HI reactant R-N-O-CH₃ (N1-methoxyadenosine) protonation R-N-O⁺(H)-CH₃ (Protonated Intermediate) reactant->protonation + H⁺ (from HI) products R-N-OH + CH₃I (Product + Methyl Iodide) protonation->products + I⁻ (SN2 attack)

Caption: Proposed SN2 mechanism for demethylation using hydriodic acid.

Discussion and Alternatives

The experimental data clearly demonstrates that both hydriodide (HI) and trimethylsilyl iodide (TMSI) are highly effective for the N-O bond cleavage of N1-methoxy-2'-deoxyadenosine.

  • Hydriodide offers a robust and high-yielding method, benefiting from the strong acidity of HI and the potent nucleophilicity of the iodide ion.[4] Its primary drawback is the need for elevated temperatures and handling of a corrosive acid.

  • TMSI provides a faster and slightly higher-yielding alternative that proceeds at room temperature. However, its high reactivity also means it is sensitive to moisture and requires strictly anhydrous conditions, which may not be suitable for all substrates or scaled-up syntheses.

  • Hydrobromic acid is significantly less effective under these conditions, resulting in a longer reaction time and lower yield. This is consistent with the lower nucleophilicity of bromide compared to iodide.

For researchers prioritizing speed and mild temperature conditions, TMSI is the superior choice, provided that anhydrous protocols can be maintained. For applications where robustness, cost-effectiveness, and tolerance to trace amounts of water are more critical, hydriodic acid presents an excellent and highly efficient alternative. The choice between these reagents will ultimately depend on the specific substrate, scale, and laboratory constraints.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Adenine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of adenine and its derivatives based on currently available scientific literature. While the initial topic of interest was adenine, hydriodide-based compounds, a thorough search of scientific databases and public records did not yield specific efficacy data for this particular salt form. Therefore, this guide focuses on the broader class of adenine-based compounds, offering valuable insights into their therapeutic potential and the methodologies used for their evaluation. The principles and experimental protocols detailed herein are directly applicable to the study of novel adenine compounds, including any future investigations into adenine hydriodide.

Introduction to Adenine-Based Compounds in Drug Discovery

Adenine, a fundamental component of nucleic acids and energy-carrying molecules like ATP, is a privileged scaffold in medicinal chemistry. Its derivatives have been extensively explored for their therapeutic potential, leading to the development of numerous anticancer and antiviral agents. These compounds often function as antimetabolites, interfering with the synthesis of nucleic acids or modulating key signaling pathways in diseased cells. Understanding the correlation between in vitro assays and in vivo animal studies is critical for the successful translation of these compounds from the laboratory to the clinic.

In Vitro Efficacy of Adenine Derivatives

The initial assessment of the therapeutic potential of adenine-based compounds typically involves a battery of in vitro assays to determine their cytotoxic, antiproliferative, or antiviral effects on cultured cells.

Anticancer Activity

Adenine and its derivatives have demonstrated significant anticancer activity across various cancer cell lines. Studies have shown that these compounds can inhibit cancer cell growth through mechanisms such as inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Table 1: Summary of In Vitro Anticancer Activity of Adenine

CompoundCancer Cell LineAssayEndpointResultCitation
AdenineBel-7402 (Hepatocellular Carcinoma)MTT AssayID₅₀ (72h)0.2758 ± 0.0013 mg/ml[1]
AdenineHeLa (Cervical Cancer)MTT AssayID₅₀ (72h)0.2157 ± 0.0009 mg/ml[1]
AdenineHT29 (Colon Cancer)MTT AssayViability (10 mM, 24h)58.4 ± 3.8% of control[2]
AdenineCaco-2 (Colon Cancer)MTT AssayViability (10 mM, 24h)59.4 ± 2.6% of control[2]
Antiviral Activity

Acyclic nucleoside phosphonates (ANPs) that are derivatives of adenine have shown potent antiviral activity against a range of DNA and RNA viruses. These compounds often act as chain terminators during viral replication.

Table 2: Summary of In Vitro Antiviral Activity of Adenine Derivatives

CompoundVirusCell LineAssayEndpointResultCitation
9-(S)-(2,3-dihydroxypropyl)adenine (DHPA)Vaccinia VirusZP cellsPlaque ReductionComplete inhibition1-3 mg/ml[3]
Adenine ArabinosideHerpes Simplex Virus Type 1Human Fetal Tracheal Organ CultureViral Titer ReductionMinimal Inhibitory ConcentrationLower than in intestinal culture[4]
9-R-2-Phosphonomethoxypropyl adenine (PMPA)HIV (K65R mutant)---Antiviral AssayReduced SusceptibilitySubmicromolar, nontoxic concentrations[5]

In Vivo Efficacy of Adenine Derivatives

Following promising in vitro results, adenine-based compounds are evaluated in animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism setting.

Anticancer Activity in Animal Models

In vivo studies have corroborated the anticancer potential of adenine nucleotides. Intraperitoneal injections of ATP and AMP have been shown to inhibit tumor growth in mice.

Table 3: Summary of In Vivo Anticancer Activity of Adenine Nucleotides

CompoundAnimal ModelTumor ModelDosing RouteKey FindingCitation
ATP and AMPCB6F1 miceCT26 colon adenocarcinomaIntraperitonealInhibition of tumor growth
Pharmacokinetics of Adenine Derivatives

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Such studies have been performed on various adenine derivatives in animal models.

Table 4: Summary of In Vivo Pharmacokinetic Parameters of an Adenine Derivative

CompoundAnimal ModelDosing RouteKey Pharmacokinetic ParameterFindingCitation
9-[(R)-2-(Phosphonomethoxy)propyl]adenine (PMPA)Beagle dogsIntravenous, Intraperitoneal, OralOral Bioavailability17.1% ± 1.88%

Key Signaling Pathways Modulated by Adenine-Based Compounds

The therapeutic effects of adenine derivatives are often mediated by their interaction with specific cellular signaling pathways.

Adenosine A2A Receptor Signaling in Cancer

The adenosine A2A receptor (A2AR) pathway plays a significant role in tumor immune evasion. Adenosine in the tumor microenvironment can activate A2AR on immune cells, leading to immunosuppression. Antagonists of the A2AR are therefore being investigated as cancer immunotherapies.

Adenosine_A2A_Receptor_Pathway Adenosine Extracellular Adenosine A2AR A2A Receptor Adenosine->A2AR binds G_Protein Gs Protein A2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Immunosuppression Immunosuppression CREB->Immunosuppression leads to AMPK_Signaling_Pathway Adenine Adenine AMPK AMPK Adenine->AMPK activates mTOR mTOR AMPK->mTOR inhibits Cell_Growth Cell Growth Inhibition AMPK->Cell_Growth promotes Autophagy Autophagy mTOR->Autophagy inhibits MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add adenine compound seed_cells->add_compound incubate1 Incubate (e.g., 24-72h) add_compound->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read_absorbance Read absorbance (e.g., 570 nm) solubilize->read_absorbance end End read_absorbance->end PK_Study_Workflow start Start dose_animal Administer compound to mice (e.g., IV, PO) start->dose_animal collect_blood Collect blood samples at various time points dose_animal->collect_blood process_samples Process blood to obtain plasma collect_blood->process_samples analyze_concentration Analyze drug concentration in plasma (e.g., LC-MS/MS) process_samples->analyze_concentration pk_analysis Perform pharmacokinetic analysis analyze_concentration->pk_analysis end End pk_analysis->end

References

Head-to-head comparison of different synthetic routes to adenine, hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

Adenine, a fundamental component of nucleic acids and a key player in cellular metabolism, has been a target of chemical synthesis for over a century. The quest for efficient and scalable methods to produce this vital biomolecule has led to the development of several distinct synthetic strategies. This guide provides a comparative overview of the most prominent synthetic routes to adenine, offering insights into their underlying chemistry, reaction conditions, and overall efficiency. This information is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable method for their specific needs.

At a Glance: Key Synthetic Strategies

The synthesis of adenine can be broadly categorized into three main approaches: biomimetic syntheses from simple precursors, classical cyclization methods, and multi-step syntheses from functionalized pyrimidines or other acyclic starting materials. Each route presents a unique set of advantages and disadvantages in terms of starting material cost, reaction complexity, and overall yield.

Synthetic RouteKey Starting MaterialsGeneral ApproachReported YieldKey AdvantagesKey Disadvantages
Formamide Synthesis FormamideHeating formamide, often with a catalyst, to induce self-assembly into the purine ring system.Variable, can be low without catalysts.Simple starting material, potential for prebiotic relevance.High temperatures, potential for low yields and byproduct formation.
Traube Synthesis 4,5-Diaminopyrimidine, Formic Acid (or derivative)Cyclization of a substituted pyrimidine with a one-carbon source to form the imidazole ring.Generally high for the cyclization step.Versatile for synthesizing substituted purines, well-established.Requires the pre-synthesis of the diaminopyrimidine precursor.
Malononitrile-based Synthesis Malononitrile, various reagentsMulti-step synthesis involving the construction of a pyrimidine or imidazole ring followed by cyclization.Can be high depending on the specific route.Utilizes readily available starting materials.Often involves multiple steps, potentially hazardous reagents.

In-Depth Analysis of Synthetic Pathways

The Formamide Synthesis: A Prebiotic Approach with Industrial Relevance

The synthesis of adenine from formamide is one of the simplest and most studied methods, with implications for understanding the prebiotic origins of life. The industrial production of adenine has also been based on modifications of this fundamental reaction.[1] The core of this synthesis involves heating formamide, which acts as both the solvent and the source of all atoms for the adenine molecule.[2]

The reaction can proceed without a catalyst, but the yields are often low. Various catalysts, such as phosphorus oxychloride, calcium carbonate, silica, and alumina, have been employed to improve the efficiency of the cyclization reactions.[1][3]

Experimental Protocol: Catalytic Synthesis of Adenine from Formamide

A mixture of formamide and a catalyst (e.g., phosphorus oxychloride) is heated in a sealed vessel.[1] The reaction temperature is typically maintained at around 120°C for several hours.[1] During the reaction, a complex series of condensations and cyclizations occur, leading to the formation of the purine ring system. After cooling, the reaction mixture is typically diluted with water and the adenine is isolated and purified, often by crystallization or chromatography.[1]

formamide_synthesis formamide Formamide intermediates Complex Intermediates formamide->intermediates Heat, Catalyst adenine Adenine intermediates->adenine Cyclization

Caption: Synthesis of Adenine from Formamide.

The Traube Synthesis: A Classic and Versatile Method

The Traube synthesis, first reported in 1900, is a robust and widely used method for the preparation of purines, including adenine.[4] The key step in this synthesis is the cyclization of a 4,5-diaminopyrimidine with a one-carbon electrophile, typically formic acid or one of its derivatives, to form the fused imidazole ring.[5][6]

The synthesis begins with a substituted pyrimidine, which is first nitrosated at the 5-position. This nitroso group is then reduced to an amino group, yielding the crucial 4,5-diaminopyrimidine intermediate. The final cyclization with formic acid then furnishes the purine ring.

Experimental Protocol: Traube Synthesis of Adenine

  • Nitrosation: A 4-amino-6-hydroxypyrimidine or 4,6-diaminopyrimidine is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to introduce a nitroso group at the 5-position.[6][7]

  • Reduction: The 5-nitroso-pyrimidine is then reduced to the corresponding 4,5-diaminopyrimidine. Common reducing agents for this step include ammonium sulfide or catalytic hydrogenation.[6]

  • Cyclization: The resulting 4,5-diaminopyrimidine is heated with formic acid, or a derivative like diethoxymethyl acetate, to effect the cyclization and form the adenine ring.[5] The product is then isolated and purified.

traube_synthesis pyrimidine 4-Aminopyrimidine nitroso 5-Nitroso-4-aminopyrimidine pyrimidine->nitroso Nitrosation diamino 4,5-Diaminopyrimidine nitroso->diamino Reduction adenine Adenine diamino->adenine Cyclization (Formic Acid)

Caption: The Traube Synthesis of Adenine.

Malononitrile-Based Syntheses: A Multi-Step Approach from Simple Building Blocks

Several synthetic routes to adenine utilize malononitrile as a key starting material. These methods are attractive due to the low cost and high reactivity of malononitrile. These syntheses are typically multi-step processes that involve the construction of a pyrimidine ring followed by the formation of the fused imidazole ring.

One patented method involves the reaction of malononitrile and thiourea to form a diaminothiopyrimidine.[8] This intermediate then undergoes a series of reactions, including desulfurization, nitrosation, reduction, and finally cyclization to yield adenine.[8] Another approach involves the coupling of a diazonium salt with malononitrile to form an azo compound, which then undergoes condensation and cyclization reactions to build the purine skeleton.[9][10]

Experimental Protocol: Adenine Synthesis from Malononitrile and Thiourea

  • Cyclization: Malononitrile and thiourea are reacted in the presence of a base, such as sodium ethoxide, to form 4,6-diamino-2-mercaptopyrimidine.[8]

  • Desulfurization: The mercapto group is removed, often through oxidative methods.

  • Nitrosation and Reduction: Similar to the Traube synthesis, a nitroso group is introduced at the 5-position and subsequently reduced to an amino group to give 4,5,6-triaminopyrimidine.[9]

  • Final Cyclization: The triaminopyrimidine is then cyclized with a one-carbon source, such as formamide or triethyl orthoformate, to yield adenine.[8]

malononitrile_synthesis malononitrile Malononitrile + Thiourea pyrimidine Diaminomercaptopyrimidine malononitrile->pyrimidine Cyclization desulfur Diaminopyrimidine pyrimidine->desulfur Desulfurization triamino Triaminopyrimidine desulfur->triamino Nitrosation & Reduction adenine Adenine triamino->adenine Cyclization

Caption: Malononitrile-based Synthesis of Adenine.

Preparation of Adenine Hydriodide

Once adenine has been synthesized, the preparation of its hydriodide salt is a straightforward acid-base reaction.

Experimental Protocol: Formation of Adenine Hydriodide

Adenine is dissolved in a suitable solvent, such as hot water or ethanol. A stoichiometric amount of hydroiodic acid (HI) is then added to the solution. Upon cooling, adenine hydriodide will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Conclusion

The choice of a synthetic route to adenine depends on a variety of factors, including the desired scale of production, the availability and cost of starting materials, and the laboratory equipment on hand. The formamide synthesis offers a direct, albeit potentially low-yielding, route from a simple precursor. The Traube synthesis is a classic and reliable method, particularly for the synthesis of substituted purines, but requires a pre-functionalized pyrimidine. Malononitrile-based syntheses provide a versatile platform starting from inexpensive materials but often involve multiple synthetic steps. For researchers and drug development professionals, a thorough evaluation of these factors is crucial for the successful and efficient synthesis of adenine and its derivatives.

References

A Comparative Analysis of Adenine and its Halide Salts: A Focus on Adenine Hydrochloride as a Proxy for Hydriodide Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and analytical comparison of adenine and its hydrochloride salt. Due to a lack of publicly available experimental data for adenine hydriodide, this document uses adenine hydrochloride as a comparable halide salt to illustrate the analytical methodologies and potential shifts in physicochemical properties upon salt formation. This information is crucial for researchers in drug development and biochemical analysis, where understanding the characteristics of different salt forms of active pharmaceutical ingredients is paramount.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of adenine and adenine hydrochloride, offering a clear comparison for researchers.

PropertyAdenineAdenine HydrochlorideReference
Molecular Formula C₅H₅N₅C₅H₆ClN₅[1][2]
Molar Mass 135.13 g/mol 171.59 g/mol [2][3]
Appearance White to light yellow, crystallineWhite crystalline solid[2][3]
Melting Point 360 to 365 °C (decomposes)Not specified[3]
Solubility in water 0.103 g/100 mL>25.7 µg/mL[2][3]
pKa 4.15 (secondary), 9.80 (primary)Not specified[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are protocols for the synthesis and analysis of adenine and its salts.

Adenine Synthesis (Modified Formamide Method)

A widely recognized method for the industrial-scale production of adenine involves heating formamide.[4]

Procedure:

  • Heat formamide under 120°C in a sealed flask for 5 hours. The reaction can be enhanced by using phosphorus oxychloride or phosphorus pentachloride as an acid catalyst and exposure to sunlight or ultraviolet conditions.[4]

  • After 5 hours, allow the formamide-phosphorus oxychloride-adenine solution to cool.[4]

  • Add water to the flask containing the formamide and the newly formed adenine.[4]

  • Pour the water-formamide-adenine solution through a filtering column of activated charcoal.[4]

  • The smaller water and formamide molecules will pass through the charcoal, while the larger adenine molecules will adsorb to the charcoal due to van der Waals forces.[4]

Adenine Hydrochloride Synthesis

Adenine hydrochloride can be synthesized from adenosine.

Procedure:

  • In a 2000ml straight bottle, add 90g of N9-acetyladenine (0.508mol) and 360ml of water.

  • Stir the mixture for 5 minutes, then add 63ml of hydrochloric acid (0.754mol).

  • Heat the mixture to 90°C and maintain the temperature for 3 hours.

  • The resulting wet product is Adenine Hydrochloride.

To obtain pure adenine from the hydrochloride salt, a neutralization step can be performed.

Procedure:

  • Add the wet adenine hydrochloride product to a 1000ml straight-mouth three-neck flask with 343ml of water.

  • Heat the mixture to 85°C.

  • Adjust the pH to approximately 7.2 using a caustic membrane.

  • Stir the solution at 25°C for 2 hours, then cool to about 2°C.

  • Filter the solution and wash the cake twice with 45ml of ice water.

  • Dry the wet product at 95°C to obtain adenine.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the study of adenine.

experimental_workflow Experimental Workflow for Adenine Analysis cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis synthesis Adenine Synthesis (e.g., Formamide Method) purification Purification (e.g., Crystallization) synthesis->purification spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR) purification->spectroscopy chromatography Chromatographic Analysis (HPLC, TLC) purification->chromatography structural Structural Analysis (X-ray Diffraction) purification->structural data_analysis Data Analysis and Comparison spectroscopy->data_analysis chromatography->data_analysis structural->data_analysis

Caption: Workflow for synthesis, characterization, and analysis of adenine.

signaling_pathway Adenine's Role in Cellular Signaling ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Extracellular Metabolism P2_receptors P2 Receptors ATP->P2_receptors AMP AMP (Adenosine Monophosphate) ADP->AMP Extracellular Metabolism ADP->P2_receptors Adenosine Adenosine AMP->Adenosine Extracellular Metabolism P1_receptors P1 (Adenosine) Receptors Adenosine->P1_receptors Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) P2_receptors->Cellular_Response P1_receptors->Cellular_Response

Caption: Simplified overview of purinergic signaling pathways involving adenine derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of Adenine Hydriodide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Adenine hydriodide, a compound combining the essential nucleobase adenine with corrosive hydriodic acid, requires a stringent and informed disposal protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of adenine hydriodide waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to mitigate exposure risks. Adenine is toxic if swallowed and poses a threat to aquatic ecosystems.[1] Hydriodic acid is corrosive and can cause severe skin and eye burns.[2] Therefore, a comprehensive approach to safety is non-negotiable.

Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications

ItemSpecificationRationale
Gloves Nitrile, neoprene, or butyl rubber gloves.Provides a barrier against skin contact with both adenine and the corrosive hydriodic acid.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes of the corrosive and toxic material.
Lab Coat A fully fastened lab coat, preferably made of a chemically resistant material.Prevents contamination of personal clothing and skin.
Waste Container A clearly labeled, sealed, and compatible container (e.g., polyethylene) for hazardous waste.Ensures safe containment of the waste, preventing leaks and reactions with incompatible materials.
Spill Kit Absorbent materials such as vermiculite, dry sand, or earth.To safely contain and clean up any accidental spills.[2]

Step-by-Step Disposal Procedure

The disposal of adenine hydriodide must be treated as hazardous waste, taking into account the properties of both its components. Direct disposal down the drain is strictly prohibited.[3]

Experimental Protocol: Safe Disposal of Adenine Hydriodide

  • Waste Segregation: Isolate adenine hydriodide waste from other laboratory waste streams to prevent inadvertent chemical reactions.

  • Containerization: Carefully transfer the adenine hydriodide waste into a designated hazardous waste container made of a compatible material, such as polyethylene.[4] Ensure the container is in good condition and has a secure, sealable lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Adenine Hydriodide," and the approximate quantity.

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Clear the immediate area of all personnel not involved in the cleanup.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the substance.[2]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram outlines the necessary steps from waste generation to final disposal.

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Adenine Hydriodide Waste A->B Prepare for Handling C Step 3: Transfer to Labeled, Compatible Waste Container B->C Isolate Waste D Step 4: Securely Seal the Container C->D Contain Waste E Step 5: Store in Designated Hazardous Waste Area D->E Secure for Storage F Step 6: Arrange for Professional Waste Disposal E->F Await Pickup

Adenine Hydriodide Disposal Workflow

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of adenine hydriodide, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for Handling Adenine, Hydriodide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Adenine, hydriodide, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The recommended PPE is detailed below.

Recommended Personal Protective Equipment [6][7][8][9][10]

Equipment Specification Purpose
Eye Protection Chemical splash goggles or a face shield.[5]Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5]Prevents skin contact with the chemical.
Respiratory Protection NIOSH-approved respirator.[7]Required when ventilation is inadequate or when handling large quantities that may generate dust.
Body Protection Laboratory coat, long-sleeved gown, or coveralls.[6][9]Protects skin and clothing from contamination.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.

Operational Protocols

Procedure Guideline
General Handling Avoid contact with skin, eyes, and clothing.[4][5] Do not breathe dust.[2] Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the handling area.[3][4]
Storage Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed.[2][4][5] Store locked up.[2][3][4]

Spill and Disposal Management

In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental compliance.

Spill Cleanup and Waste Disposal Plan

Action Step-by-Step Procedure
Small Spill Cleanup 1. Notify personnel in the immediate area.[11] 2. Wear appropriate PPE (see table above).[11] 3. Use appropriate tools to sweep up the spilled solid and place it in a designated waste container.[1] 4. Clean the contaminated surface by spreading water and dispose of it according to local regulations.[1]
Large Spill Cleanup 1. Evacuate the area and restrict access.[5] 2. Ensure adequate ventilation.[5] 3. Wear a self-contained breathing apparatus and full protective clothing.[2][5] 4. Use a shovel to place the material into a suitable, labeled waste disposal container.[1] 5. Clean the spill area thoroughly.[12]
Waste Disposal Dispose of contents and container to an approved waste disposal plant.[4] Do not allow the product to enter drains.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.